9-OH-risperidone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPQNZPAOAQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332989 | |
| Record name | 7-Hydroxy Risperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147663-04-5 | |
| Record name | 7-Hydroxyrisperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147663-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy Risperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of 9-OH-Risperidone (Paliperidone) in Schizophrenia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-OH-risperidone, also known as paliperidone (B428), is the primary active metabolite of the atypical antipsychotic risperidone. It is a cornerstone in the management of schizophrenia, demonstrating efficacy against both positive and negative symptoms. This technical guide provides a comprehensive overview of the core mechanism of action of paliperidone, detailing its receptor pharmacology, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its molecular interactions within the central nervous system.
Receptor Binding Profile of Paliperidone
The therapeutic effects of paliperidone are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] However, its interaction with other receptors contributes to its overall pharmacological profile and side-effect profile. The binding affinities of paliperidone for various neurotransmitter receptors, expressed as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Receptor Family | Primary Effect of Antagonism |
| Dopamine D2 | ~1.4 - 4.6 | Dopamine | Antipsychotic efficacy (positive symptoms) |
| Serotonin 5-HT2A | ~0.22 - 0.8 | Serotonin | Antipsychotic efficacy (negative symptoms), reduced extrapyramidal symptoms |
| Alpha-1 Adrenergic (α1) | ~7.6 | Adrenergic | Orthostatic hypotension, dizziness |
| Alpha-2 Adrenergic (α2) | Moderate Affinity | Adrenergic | Potential modulation of mood and cognition |
| Histamine H1 | ~19 | Histamine | Sedation, weight gain |
| Dopamine D3 | Moderate Affinity | Dopamine | Potential cognitive and mood effects |
| Dopamine D4 | Moderate Affinity | Dopamine | Contribution to antipsychotic action |
| Serotonin 5-HT7 | Moderate Affinity | Serotonin | Potential antidepressant and pro-cognitive effects |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the cell line preparation.[2]
Core Mechanism of Action: D2 and 5-HT2A Receptor Antagonism
The primary mechanism of action of paliperidone in schizophrenia is its combined antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1] This dual blockade is a hallmark of atypical antipsychotics and is believed to be responsible for their broad efficacy and improved side-effect profile compared to typical antipsychotics.
Dopamine D2 Receptor Antagonism
Paliperidone exhibits high affinity for D2 receptors, where it acts as an antagonist.[2] In the mesolimbic pathway, excessive dopamine activity is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D2 receptors in this region, paliperidone reduces dopaminergic neurotransmission, leading to an amelioration of these symptoms.
Serotonin 5-HT2A Receptor Antagonism
Paliperidone displays an even higher affinity for 5-HT2A receptors compared to D2 receptors.[2] The antagonism of 5-HT2A receptors is thought to contribute to its efficacy against the negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits of schizophrenia. Furthermore, 5-HT2A receptor blockade in the nigrostriatal pathway can indirectly increase dopamine release, which is thought to mitigate the extrapyramidal side effects (EPS) commonly associated with D2 receptor antagonism.
Downstream Signaling Pathways
The binding of paliperidone to its target receptors initiates a cascade of intracellular signaling events. As D2 and 5-HT2A receptors are G protein-coupled receptors (GPCRs), their blockade by paliperidone modulates the activity of various second messenger systems.
D2 Receptor (Gi/o-coupled) Signaling
Dopamine D2 receptors are coupled to inhibitory G proteins (Gi/o). Activation of D2 receptors by dopamine normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing the D2 receptor, paliperidone prevents this inhibition, leading to a relative increase in cAMP levels. This modulation of the cAMP pathway influences the activity of Protein Kinase A (PKA) and downstream gene expression, which are crucial for neuronal function.
5-HT2A Receptor (Gq/11-coupled) Signaling
Serotonin 5-HT2A receptors are coupled to Gq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Paliperidone's antagonism of 5-HT2A receptors blocks this signaling cascade.
β-Arrestin Recruitment
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and internalization, as well as for initiating G protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases (ERK1/2). As an antagonist, paliperidone's primary role is to block agonist-induced β-arrestin recruitment.
Experimental Protocols
The characterization of paliperidone's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of paliperidone for a specific receptor.
-
Objective: To determine the concentration of paliperidone that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the Ki.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells transfected with the human D2 or 5-HT2A receptor).
-
Radiolabeled ligand with known affinity for the receptor (e.g., [3H]-spiperone for D2 receptors).
-
Unlabeled paliperidone at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).
-
96-well filter plates and a vacuum manifold.
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled paliperidone.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of paliperidone. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand). Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of paliperidone to generate a competition curve. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays for Downstream Signaling
-
Objective: To measure the ability of paliperidone to block dopamine-induced inhibition of cAMP production.
-
Methodology:
-
Culture cells expressing the D2 receptor (e.g., CHO-K1 cells).
-
Pre-incubate the cells with various concentrations of paliperidone.
-
Stimulate the cells with forskolin (B1673556) (to induce cAMP production) in the presence of a D2 agonist (e.g., quinpirole).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Paliperidone's antagonistic activity is demonstrated by its ability to reverse the agonist-induced decrease in cAMP levels.
-
-
Objective: To measure the ability of paliperidone to block serotonin-induced increases in intracellular calcium.
-
Methodology:
-
Culture cells expressing the 5-HT2A receptor (e.g., HEK293 cells).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with various concentrations of paliperidone.
-
Stimulate the cells with a 5-HT2A agonist (e.g., serotonin).
-
Measure the change in fluorescence using a fluorescence plate reader.
-
Paliperidone's antagonistic activity is shown by its inhibition of the agonist-induced calcium signal.
-
-
Objective: To determine if paliperidone blocks agonist-induced recruitment of β-arrestin to the D2 or 5-HT2A receptor.
-
Methodology:
-
Use a commercially available assay system (e.g., PathHunter® by DiscoverX) that utilizes enzyme fragment complementation.
-
Cells are engineered to express the target receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment.
-
Pre-incubate the cells with paliperidone.
-
Add an agonist to induce receptor activation and β-arrestin recruitment.
-
The proximity of the two enzyme fragments upon recruitment generates a luminescent signal that is measured.
-
Paliperidone's antagonism is quantified by its ability to inhibit the agonist-induced luminescent signal.
-
-
Objective: To assess the effect of paliperidone on agonist-induced ERK1/2 phosphorylation.
-
Methodology:
-
Culture cells expressing the target receptor.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Pre-treat the cells with paliperidone.
-
Stimulate with an agonist for a short period (e.g., 5-10 minutes).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Detect the antibody binding using chemiluminescence and quantify the band intensities.
-
Paliperidone's effect is determined by its ability to inhibit the agonist-induced increase in the ratio of phosphorylated ERK1/2 to total ERK1/2.
-
In Vivo Receptor Occupancy (Positron Emission Tomography - PET)
-
Objective: To measure the percentage of D2 receptors occupied by paliperidone in the living brain at clinically relevant doses.
-
Methodology:
-
Participant Selection: Schizophrenia patients or healthy volunteers.
-
Radiotracer: A PET radioligand that binds to D2 receptors, such as [11C]-raclopride, is administered intravenously.
-
Scanning: PET scans are acquired before and after administration of paliperidone.
-
Data Acquisition: Dynamic PET data are collected over a period of time (e.g., 90 minutes).
-
Image Analysis: The binding potential (BPND) of the radiotracer in D2-rich regions (e.g., the striatum) is calculated.
-
Occupancy Calculation: The percentage of receptor occupancy is calculated as the percentage reduction in BPND after paliperidone administration compared to baseline.
-
Conclusion
The core mechanism of action of this compound (paliperidone) in schizophrenia is centered on its potent and high-affinity antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This dual receptor blockade, with a higher affinity for 5-HT2A receptors, is fundamental to its efficacy in treating both positive and negative symptoms of schizophrenia while minimizing the risk of extrapyramidal side effects. Its interactions with other receptors, such as adrenergic and histaminergic receptors, further shape its clinical profile. The elucidation of this mechanism has been made possible through a combination of in vitro binding and functional assays, as well as in vivo imaging techniques. A thorough understanding of these molecular interactions and the experimental methodologies used to study them is essential for the continued development of novel and improved antipsychotic therapies.
References
Paliperidone: A Comprehensive Technical Guide to Receptor Binding Profile and Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the receptor binding profile and affinity of paliperidone (B428), the primary active metabolite of risperidone. Paliperidone is a widely prescribed second-generation (atypical) antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy and side-effect profile are intrinsically linked to its interactions with various neurotransmitter receptors. This document details quantitative binding data, the experimental methodologies used to obtain this data, and the key signaling pathways modulated by the drug.
Quantitative Receptor Binding Profile
Paliperidone's pharmacological activity is characterized by its binding affinity to a range of central nervous system receptors. Its therapeutic action in schizophrenia is thought to be mediated through a combination of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[2][3][4] Paliperidone also acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[1][3][5] Notably, it has no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[3][5][6]
The binding affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.[1] The following table summarizes the quantitative binding affinities of paliperidone for various human receptors as determined by in vitro studies.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin Receptors | ||
| 5-HT2A | 0.25 - 1.21 | [6][7][8] |
| 5-HT1D | Moderate Affinity | [9] |
| 5-HT2C | Moderate Affinity | [9] |
| 5-HT7 | Moderate Affinity | [9][10] |
| Dopamine Receptors | ||
| D2 | 0.16 - 4.0 | [7][8][11] |
| D1 | Moderate Affinity | [9] |
| D3 | Moderate Affinity | [8] |
| D4 | Moderate Affinity | [9] |
| Adrenergic Receptors | ||
| α1 | ~7.6 | [7] |
| α2 | Moderate Affinity | [1][5] |
| β1 | No Significant Affinity | [1][5] |
| β2 | No Significant Affinity | [1][5] |
| Histamine Receptors | ||
| H1 | ~19 | [5][7] |
| Muscarinic Receptors | ||
| M1 | No Significant Affinity | [5] |
Visualization of Receptor Interactions and Pathways
Visual diagrams are essential for conceptualizing the complex interactions of paliperidone at the molecular and cellular levels. The following diagrams, rendered using the DOT language, illustrate the drug's binding profile, a typical experimental workflow for its characterization, and its impact on primary signaling pathways.
Caption: Paliperidone's receptor binding affinity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Paliperidone to Treat Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Comparative Pharmacokinetics of Risperidone and its Active Metabolite, 9-Hydroxy-Risperidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic profiles of the atypical antipsychotic risperidone (B510) and its principal active metabolite, 9-hydroxy-risperidone (paliperidone). Understanding the distinct and overlapping pharmacokinetic characteristics of these two moieties is crucial for optimizing therapeutic strategies, predicting drug-drug interactions, and informing the development of novel drug delivery systems. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Core Pharmacokinetic Parameters: A Comparative Summary
The clinical effect of risperidone is attributable to the combined actions of the parent drug and its active metabolite, 9-hydroxy-risperidone. However, their individual pharmacokinetic profiles exhibit notable differences, primarily influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] The following tables summarize the key pharmacokinetic parameters for both compounds, with distinctions made for different CYP2D6 metabolizer phenotypes where data is available.
| Parameter | Risperidone | 9-Hydroxy-Risperidone | Key Considerations |
| Absorption | |||
| Bioavailability | ~70% (oral)[3] | Not applicable (formed from risperidone metabolism) | Food does not significantly affect the rate or extent of absorption of oral risperidone.[1] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (oral)[1] | Extensive Metabolizers: ~4.5 hours; Poor Metabolizers: Slower formation | Tmax for 9-OH-risperidone is dependent on the rate of metabolism from risperidone. |
| Distribution | |||
| Plasma Protein Binding | ~90%[1][3][4] | ~77%[1][3][4] | Both bind to albumin and α1-acid glycoprotein.[3][4] |
| Volume of Distribution (Vd) | 1-2 L/kg[1][3] | Data not typically reported separately, often considered within the active moiety. | Reflects wide distribution into body tissues. |
| Metabolism | |||
| Primary Enzyme | CYP2D6 (major), CYP3A4 (minor)[2][5][6] | Primarily eliminated unchanged. | Genetic polymorphism of CYP2D6 significantly impacts risperidone metabolism.[1][2] |
| Active Moiety | The sum of risperidone and 9-hydroxy-risperidone concentrations constitutes the active moiety. | ||
| Elimination | |||
| Half-life (t½) - Extensive Metabolizers | ~3 hours[1][7] | ~21 hours[1][7] | |
| Half-life (t½) - Poor Metabolizers | ~20 hours[1][7] | ~30 hours[1][7] | Slower metabolism of risperidone in poor metabolizers leads to a longer half-life. |
| Total Active Moiety Half-life | ~20 hours (in both extensive and poor metabolizers)[8][9] | The combined half-life is less affected by CYP2D6 phenotype. | |
| Excretion | ~70% in urine, ~14% in feces[10] | Primarily excreted in urine. | A significant portion is excreted as 9-hydroxy-risperidone.[10] |
Experimental Protocols: Methodologies for Pharmacokinetic Assessment
The characterization of the pharmacokinetics of risperidone and 9-hydroxy-risperidone relies on a variety of well-established experimental protocols. Below are detailed methodologies for key types of studies.
In Vivo Pharmacokinetic Study in Humans
A typical clinical pharmacokinetic study for an oral risperidone formulation involves a single-dose, open-label, crossover design in healthy volunteers.
-
Study Population: Healthy adult male and female volunteers, often screened for their CYP2D6 genotype to ensure representation of different metabolizer phenotypes.
-
Study Design: A randomized, two-period, two-sequence crossover design with a washout period of at least two weeks between doses.
-
Dosing: A single oral dose of risperidone (e.g., 2 mg tablet) administered with a standardized volume of water after an overnight fast.
-
Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Bioanalytical Method: Plasma concentrations of risperidone and 9-hydroxy-risperidone are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and selectivity.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ for both risperidone and 9-hydroxy-risperidone.
In Vitro Metabolism Studies
In vitro studies are crucial for elucidating the metabolic pathways and identifying the enzymes involved in the biotransformation of risperidone.
-
System: Human liver microsomes or recombinant human cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
-
Incubation: Risperidone is incubated with the enzyme source in the presence of an NADPH-generating system (cofactor for CYP enzymes) in a buffered solution at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the formation of metabolites, primarily 9-hydroxy-risperidone.
-
Enzyme Kinetics: By varying the concentration of risperidone, kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined to characterize the enzyme-substrate interaction.
-
Inhibition Studies: Specific chemical inhibitors of CYP enzymes (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4) are used to confirm the contribution of each enzyme to the metabolism of risperidone.
Visualizing Key Processes
To further clarify the metabolic fate of risperidone and the typical workflow of a pharmacokinetic study, the following diagrams are provided.
Caption: Metabolic pathway of risperidone to 9-hydroxy-risperidone.
Caption: Experimental workflow for a human pharmacokinetic study.
References
- 1. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically Based Pharmacokinetic Modelling to Describe the Pharmacokinetics of Risperidone and 9-Hydroxyrisperidone According to Cytochrome P450 2D6 Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetics-Based Population Pharmacokinetics and Pharmacodynamics of Risperidone in a Psychiatric Cohort - ProQuest [proquest.com]
- 7. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg: An Open-Label, Single-Dose, Fasting, Randomized-Sequence, Two-Way Crossover Study in Healthy Male Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Conversion of Risperidone to 9-Hydroxyrisperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risperidone (B510), a widely prescribed second-generation antipsychotic, undergoes extensive hepatic metabolism to its primary active metabolite, 9-hydroxyrisperidone (paliperidone). This biotransformation is critical to the drug's overall therapeutic effect and is characterized by significant interindividual variability, largely attributable to genetic polymorphisms in the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth examination of the metabolic pathway, presenting key quantitative data, detailed experimental protocols for its investigation, and visual diagrams to elucidate the core processes.
The Core Metabolic Pathway: Aliphatic Hydroxylation
The principal metabolic route for risperidone is aliphatic hydroxylation at the 9-position of its chemical structure, resulting in the formation of 9-hydroxyrisperidone.[1] This metabolite possesses pharmacological activity similar to the parent drug, and consequently, the clinical effect of risperidone is derived from the combined concentrations of both risperidone and 9-hydroxyrisperidone, often termed the "active moiety".[2][3]
The conversion is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, with a lesser contribution from cytochrome P450 3A4 (CYP3A4) .[4][5] The involvement of these enzymes introduces considerable pharmacokinetic variability among individuals due to genetic polymorphisms, particularly in CYP2D6, which can lead to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[2][3] Other minor metabolic pathways for risperidone, such as N-dealkylation and 7-hydroxylation, have been identified but are considered to have a minimal contribution to its overall clearance.[1]
Stereoselectivity of the Hydroxylation Reaction
The hydroxylation of risperidone is a stereoselective process, leading to the formation of two enantiomers: (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone.[6][7] The primary enzyme, CYP2D6, is predominantly responsible for the formation of (+)-9-hydroxyrisperidone, which is the major enantiomer observed in the plasma of extensive metabolizers.[6][7] Conversely, CYP3A4 primarily catalyzes the formation of (-)-9-hydroxyrisperidone.[7] The differing pharmacological and toxicological profiles of these enantiomers are an area of ongoing research.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism of risperidone to 9-hydroxyrisperidone.
Table 1: In Vitro Enzyme Activity in 9-Hydroxylation of Risperidone
| Enzyme | Activity (pmol/pmol CYP/min) | Reference |
| CYP2D6 | 7.5 | [4] |
| CYP3A4 | 0.4 | [4] |
| CYP3A5 | 0.2 | [4] |
Table 2: Pharmacokinetic Parameters of Risperidone and 9-Hydroxyrisperidone
| Parameter | Risperidone | 9-Hydroxyrisperidone | Reference |
| Apparent Half-life (Extensive Metabolizers) | 3 hours | 21 hours | |
| Apparent Half-life (Poor Metabolizers) | 20 hours | 30 hours | |
| Plasma Protein Binding | 90% | 77% | [6] |
| Time to Steady State (Extensive Metabolizers) | 1 day | 5-6 days | |
| Time to Steady State (Poor Metabolizers) | 5 days | Not specified |
Experimental Protocols
In Vitro Metabolism of Risperidone using Human Liver Microsomes
This protocol outlines a typical experiment to determine the metabolic profile of risperidone and identify the contributing CYP isoforms.[1]
Objective: To identify the metabolites of risperidone formed by hepatic enzymes and to characterize the specific CYP isoforms involved in the formation of 9-hydroxyrisperidone.
Materials:
-
Risperidone
-
Pooled human liver microsomes (HLMs)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
Acetonitrile (B52724) or methanol (B129727) for reaction termination
-
Internal standard for LC-MS/MS analysis (e.g., deuterated risperidone)
Procedure:
-
Prepare a master mix containing the phosphate buffer and the NADPH-regenerating system.
-
In separate microcentrifuge tubes, pre-incubate HLMs (final concentration, e.g., 0.5 mg/mL) in the master mix for 5 minutes at 37°C. For inhibition studies, add the specific CYP inhibitor during this pre-incubation step.
-
Initiate the metabolic reaction by adding risperidone (final concentration, e.g., 1-100 µM) to the tubes.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify risperidone and its metabolites, primarily 9-hydroxyrisperidone.
Quantification of Risperidone and 9-Hydroxyrisperidone in Human Plasma
This protocol describes a typical method for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in human plasma for pharmacokinetic studies.
Objective: To accurately measure the concentrations of risperidone and its active metabolite in plasma samples.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of a plasma sample, add a deuterated internal standard (e.g., Risperidone-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant for analysis.
-
-
Analytical Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a common and sensitive method for the simultaneous quantification of risperidone and 9-hydroxyrisperidone.
Visualizations
Metabolic Pathway of Risperidone
Caption: Primary metabolic pathway of risperidone.
Experimental Workflow for In Vitro Metabolism Study
Caption: In vitro risperidone metabolism workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 7. Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of CYP2D6 in the Formation of 9-Hydroxy-Risperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Risperidone (B510), a widely prescribed second-generation antipsychotic, undergoes extensive hepatic metabolism to its primary active metabolite, 9-hydroxy-risperidone. This biotransformation is predominantly catalyzed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. The genetic variability of CYP2D6 significantly influences the pharmacokinetics of risperidone and 9-hydroxy-risperidone, leading to interindividual differences in therapeutic response and adverse effect profiles. This technical guide provides an in-depth examination of the critical role of CYP2D6 in 9-hydroxy-risperidone formation, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. Understanding this key metabolic pathway is essential for optimizing risperidone therapy, developing personalized medicine strategies, and advancing drug development efforts in neuropsychopharmacology.
Introduction
Risperidone is an atypical antipsychotic agent effective in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1] Its therapeutic activity is attributed to both the parent drug and its major active metabolite, 9-hydroxy-risperidone, which has a similar pharmacological profile.[1][2] The conversion of risperidone to 9-hydroxy-risperidone is a critical step in its metabolism, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, with a minor contribution from CYP3A4.[3][4][5]
The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles, leading to distinct phenotypes of enzyme activity.[6] These phenotypes are generally categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs; formerly extensive metabolizers), and ultrarapid metabolizers (UMs).[7] This genetic variation is a major determinant of the plasma concentrations of risperidone and 9-hydroxy-risperidone, impacting the overall exposure to the active moiety (the sum of risperidone and 9-hydroxy-risperidone) and consequently influencing clinical outcomes and the incidence of adverse drug reactions.[8][9]
This guide will delve into the biochemical intricacies of CYP2D6-mediated 9-hydroxy-risperidone formation, provide structured quantitative data on enzyme kinetics and pharmacokinetics across different CYP2D6 phenotypes, and offer detailed experimental protocols for studying this metabolic pathway.
The Metabolic Pathway of Risperidone to 9-Hydroxy-Risperidone
The primary metabolic pathway for risperidone is aliphatic hydroxylation at the 9-position of the tetrahydropyridopyrimidinone moiety to form 9-hydroxy-risperidone.[1][4] This reaction is stereoselective, with CYP2D6 predominantly catalyzing the formation of the (+)-enantiomer of 9-hydroxy-risperidone, while CYP3A4 is more involved in the formation of the (-)-enantiomer.[3][10] Other minor metabolic pathways for risperidone include N-dealkylation.[1][5]
Quantitative Data on CYP2D6-Mediated 9-Hydroxy-Risperidone Formation
The following tables summarize key quantitative data from in vitro and clinical studies, illustrating the central role of CYP2D6 in risperidone metabolism.
Table 1: In Vitro Metabolism of Risperidone to 9-Hydroxy-Risperidone by Human CYP Isoforms
| CYP Isoform | Metabolic Activity (pmol/pmol CYP/min) | Reference |
| CYP2D6 | 7.5 | [11] |
| CYP3A4 | 0.4 | [11] |
| CYP3A5 | 0.2 | [11] |
Table 2: Pharmacokinetic Parameters of Risperidone and its Active Moiety in Relation to CYP2D6 Phenotype (Multiple-Dose Oral Administration)
| CYP2D6 Phenotype | Parameter | Fold-Increase Compared to Normal Metabolizers (NMs) | 95% Confidence Interval | p-value | Reference |
| Intermediate Metabolizers (IMs) | Risperidone Dose-Adjusted Steady-State Concentration | 2.35 | 1.77 - 3.13 | <0.0001 | [8][9] |
| Active Moiety Dose-Adjusted Steady-State Concentration | 1.18 | 1.11 - 1.25 | <0.0001 | [8][9] | |
| Poor Metabolizers (PMs) | Risperidone Dose-Adjusted Steady-State Concentration | 6.20 | 5.05 - 7.62 | <0.0001 | [8][9] |
| Active Moiety Dose-Adjusted Steady-State Concentration | 1.44 | 1.23 - 1.69 | <0.0001 | [8][9] |
Table 3: Apparent Half-Life of Risperidone and 9-Hydroxy-Risperidone by CYP2D6 Metabolizer Status
| Compound | CYP2D6 Phenotype | Apparent Half-Life (hours) | Reference |
| Risperidone | Extensive Metabolizers | 3 | [2] |
| Poor Metabolizers | 20 | [2] | |
| 9-Hydroxy-risperidone | Extensive Metabolizers | 21 | [2] |
| Poor Metabolizers | 30 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CYP2D6 in 9-hydroxy-risperidone formation.
In Vitro Determination of Risperidone Metabolism Kinetics in Human Liver Microsomes
This protocol is designed to determine the kinetic parameters (Km and Vmax) of 9-hydroxy-risperidone formation catalyzed by CYP2D6 in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM) from a reputable supplier
-
Risperidone
-
9-hydroxy-risperidone standard
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Internal standard (e.g., clozapine (B1669256) or a deuterated analog of risperidone/9-hydroxy-risperidone)
-
Microcentrifuge tubes
-
Shaking water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of risperidone in a suitable solvent (e.g., methanol or DMSO) and serially dilute to achieve a range of final substrate concentrations (e.g., 0.5 to 100 µM). The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In microcentrifuge tubes, combine the potassium phosphate buffer, HLM (final protein concentration typically 0.1-0.5 mg/mL), and the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the tubes at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the risperidone solution to each tube.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the tubes vigorously to precipitate the microsomal proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method (see Protocol 4.2) to quantify the amount of 9-hydroxy-risperidone formed.
-
-
Data Analysis:
-
Calculate the rate of 9-hydroxy-risperidone formation at each substrate concentration.
-
Plot the reaction velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Quantification of Risperidone and 9-Hydroxy-Risperidone in Plasma by LC-MS/MS
This protocol describes a general method for the simultaneous quantification of risperidone and 9-hydroxy-risperidone in human plasma.
Materials:
-
Human plasma samples
-
Risperidone and 9-hydroxy-risperidone analytical standards
-
Internal standard (IS) (e.g., clozapine or deuterated analogs)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system with a C18 or similar reversed-phase column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Risperidone: m/z 411.2 → 191.2
-
9-Hydroxy-risperidone: m/z 427.2 → 207.2
-
Internal Standard (e.g., Clozapine): m/z 327.1 → 270.1
-
-
Optimize other mass spectrometer parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations of risperidone and 9-hydroxy-risperidone prepared in blank plasma.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
CYP2D6 Genotyping using TaqMan® Assay
This protocol provides a general workflow for determining common CYP2D6 alleles associated with different metabolizer phenotypes using a TaqMan® genotyping assay.
Materials:
-
Genomic DNA extracted from whole blood or saliva
-
TaqMan® Genotyping Master Mix
-
Specific TaqMan® SNP Genotyping Assays for the desired CYP2D6 alleles (e.g., for *3, *4, *5, *6, *10, *41)
-
Real-Time PCR instrument
-
Optical-grade PCR plates and seals
Procedure:
-
DNA Quantification and Normalization:
-
Quantify the extracted genomic DNA using a spectrophotometer or fluorometer.
-
Normalize the DNA concentration to a standard working concentration (e.g., 10 ng/µL).
-
-
PCR Reaction Setup:
-
In a PCR plate, prepare the reaction mixture for each sample and each SNP assay according to the manufacturer's protocol. A typical reaction includes TaqMan® Genotyping Master Mix, the specific TaqMan® SNP Genotyping Assay, and the normalized genomic DNA.
-
Include no-template controls (NTCs) for each assay.
-
-
Real-Time PCR:
-
Seal the PCR plate and place it in the real-time PCR instrument.
-
Run the thermal cycling program as recommended by the assay manufacturer. A typical program includes an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
After the PCR run, analyze the data using the instrument's software. The software will generate an allelic discrimination plot, clustering the samples into homozygous for allele 1, homozygous for allele 2, and heterozygous.
-
-
Phenotype Assignment:
-
Based on the combination of alleles identified for each individual, assign a CYP2D6 metabolizer phenotype (PM, IM, NM, or UM) using established guidelines (e.g., from the Clinical Pharmacogenetics Implementation Consortium - CPIC).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]
- 3. ClinPGx [clinpgx.org]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Cytochrome P450 2D6 *17 and *29 Allele Activity for Risperidone Metabolism: Advancing Precision Medicine Health Equity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Paliperidone (9-OH-Risperidone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone (B428) (9-hydroxyrisperidone) is an atypical antipsychotic agent that represents a significant milestone in the management of schizophrenia and schizoaffective disorder. Unlike novel chemical entities, the development of paliperidone was uniquely positioned by leveraging the well-established clinical profile of its parent drug, risperidone (B510). As the primary active metabolite of risperidone, paliperidone's discovery was a direct result of metabolism studies of the parent compound.[1][2] This guide provides a comprehensive technical overview of the discovery, preclinical and clinical development, and formulation strategies that led to the successful marketing of both oral and long-acting injectable (LAI) formulations of paliperidone.
Discovery and Preclinical Development
The journey of paliperidone began with the characterization of risperidone's metabolic pathways. It was identified that risperidone is extensively metabolized in the liver by the cytochrome P450 2D6 (CYP2D6) enzyme to form its major active metabolite, 9-hydroxyrisperidone, which was later named paliperidone.[1][2][3] This metabolic conversion is a key step in the pharmacological action of risperidone. The development of paliperidone as a standalone drug was driven by the goal of creating a compound with a more predictable pharmacokinetic profile, less dependent on the genetic polymorphism of CYP2D6, and potentially improved tolerability.[2][4]
Mechanism of Action
Paliperidone's therapeutic effects are primarily mediated through a combination of central dopamine (B1211576) type 2 (D₂) and serotonin (B10506) type 2A (5-HT₂ₐ) receptor antagonism.[5][6] This dual antagonism is a characteristic feature of atypical antipsychotics, believed to contribute to efficacy against both the positive and negative symptoms of schizophrenia while potentially reducing the risk of extrapyramidal side effects (EPS) associated with pure D₂ receptor blockade.[7] Paliperidone also exhibits antagonistic activity at α₁ and α₂ adrenergic receptors and H₁ histaminergic receptors, which may contribute to some of its other therapeutic and side effects, such as orthostatic hypotension and somnolence.[6] It has negligible affinity for cholinergic muscarinic receptors.[5]
Receptor Binding Affinity
The affinity of paliperidone for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. These studies confirm its high affinity for D₂ and 5-HT₂ₐ receptors.
| Receptor | Paliperidone Kᵢ (nM) |
| Dopamine D₂ | 1.4 |
| Serotonin 5-HT₂ₐ | 0.8 |
| α₁-Adrenergic | 7.6 |
| H₁-Histaminergic | 19 |
Preclinical Efficacy Models
Paliperidone's antipsychotic potential was evaluated in various rodent models designed to mimic aspects of schizophrenia. These models include:
-
Amphetamine-induced hyperlocomotion: Paliperidone demonstrated the ability to inhibit hypermotility induced by D-amphetamine in rats, a model for the positive symptoms of schizophrenia.[8]
-
MK-801-induced hyperlocomotion: Paliperidone was also shown to significantly decrease hyperlocomotor activity induced by the NMDA receptor antagonist MK-801 in mice.[8]
-
Neurodevelopmental models: In rats prenatally exposed to immune challenges (poly I:C or LPS), paliperidone treatment was found to prevent or reverse schizophrenia-like behavioral deficits, suggesting a potential role in stabilizing the mesolimbic dopamine system.[8][9]
Pharmacokinetics
A key differentiator for paliperidone is its pharmacokinetic profile. Being the active metabolite of risperidone, its plasma concentrations are less affected by the metabolic capacity of the CYP2D6 enzyme, leading to more predictable exposure compared to its parent drug.[2]
Oral Paliperidone Extended-Release (ER)
To provide stable plasma concentrations and allow for once-daily dosing, an extended-release oral formulation was developed using OROS® (Osmotic Controlled-Release Oral delivery System) technology.
| Parameter | Value |
| Bioavailability | 28% |
| Time to Peak (Tₘₐₓ) | ~24 hours |
| Half-life (t₁/₂) | ~23 hours |
| Protein Binding | 74% |
| Excretion | Primarily renal (unchanged) |
Long-Acting Injectable (LAI) Formulations
To address the challenge of medication non-adherence, a significant factor in relapse, long-acting injectable formulations of paliperidone palmitate were developed. Paliperidone palmitate is a prodrug that is slowly hydrolyzed to paliperidone after intramuscular injection.[10] The duration of action is determined by the particle size of the nanocrystal suspension; larger crystals dissolve more slowly, allowing for longer dosing intervals.[11]
| Formulation | Dosing Interval | Median Tₘₐₓ | Half-life (t₁/₂) |
| Paliperidone Palmitate 1-Month (PP1M) | 1 month | ~13 days | 25 - 49 days |
| Paliperidone Palmitate 3-Month (PP3M) | 3 months | 23 - 34 days | ~2 - 4 months |
| Paliperidone Palmitate 6-Month (PP6M) | 6 months | 29 - 32 days | 148 - 159 days |
Clinical Development
The clinical development program for paliperidone was extensive, establishing its efficacy and safety for the treatment of schizophrenia and schizoaffective disorder.
Schizophrenia
Pivotal, randomized, double-blind, placebo-controlled trials demonstrated the efficacy of both oral paliperidone ER and paliperidone palmitate LAI in the acute treatment of schizophrenia, as measured by significant reductions in the Positive and Negative Syndrome Scale (PANSS) total score.[13] Maintenance studies also showed that paliperidone significantly delayed the time to relapse compared to placebo.[14]
A notable study in the clinical development of the LAI formulation was the Paliperidone Palmitate Research in Demonstrating Effectiveness (PRIDE) trial. This was a real-world, open-label study comparing once-monthly paliperidone palmitate to daily oral antipsychotics in patients with schizophrenia and a recent history of incarceration. The study demonstrated that paliperidone palmitate was superior in delaying treatment failure.[15][16]
Schizoaffective Disorder
The efficacy of paliperidone in the treatment of schizoaffective disorder was also established in randomized, placebo-controlled trials. These studies showed that paliperidone, both as monotherapy and as an adjunct to mood stabilizers or antidepressants, was effective in improving symptoms.[12]
Experimental Protocols
Radioligand Receptor Binding Assay (Representative Protocol)
This protocol outlines the general steps for determining the binding affinity (Kᵢ) of paliperidone for D₂ and 5-HT₂ₐ receptors.
-
Objective: To quantify the affinity of paliperidone for specific neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells engineered to express high levels of the human D₂ or 5-HT₂ₐ receptor, or from specific brain regions of rodents (e.g., striatum for D₂). Tissue or cells are homogenized in ice-cold buffer and centrifuged at high speed to pellet the membranes, which are then washed and resuspended.[17][18]
-
Competitive Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled paliperidone.[17][19]
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[18]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while unbound ligand passes through.[18]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand and subtracted from total binding to yield specific binding. The concentration of paliperidone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[19]
-
LAI Nanosuspension Formulation (Representative Protocol)
This protocol describes a common method for producing paliperidone palmitate nanocrystals for LAI formulations.
-
Objective: To produce a sterile, stable nanosuspension of paliperidone palmitate with a controlled particle size for long-acting injection.
-
Methodology: Wet Bead Milling [11]
-
Slurry Preparation: A slurry is created by dispersing crude paliperidone palmitate in an aqueous vehicle. This vehicle typically contains a surfactant (e.g., polysorbate 20) to aid in wetting the drug particles and a suspending agent (e.g., polyethylene (B3416737) glycol) to maintain dispersion stability.[11]
-
Milling: The slurry is fed into a milling chamber containing milling media (e.g., ceramic beads). The high-energy impact of the beads reduces the particle size of the drug to the nanometer range. The final particle size distribution is controlled by parameters such as milling time, bead size, and agitator speed.
-
Sterilization: The resulting nanosuspension is terminally sterilized, often using autoclaving.
-
Characterization: The final product is characterized for critical quality attributes, including particle size distribution (using laser diffraction), sterility, viscosity, and in vitro drug release rate.
-
Clinical Trial for Relapse Prevention in Schizophrenia (Representative Protocol Design)
This protocol outlines a typical design for a study evaluating the efficacy of paliperidone LAI in preventing relapse.
-
Objective: To evaluate the efficacy of paliperidone palmitate compared to placebo in delaying the time to relapse in clinically stable patients with schizophrenia.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: Adult patients (18-65 years) with a DSM-IV/5 diagnosis of schizophrenia who have recently experienced an acute exacerbation but have subsequently been stabilized.
-
Study Phases:
-
Screening Phase (up to 3 weeks): Patients are assessed for eligibility.
-
Open-Label Stabilization Phase (e.g., 17-33 weeks): All eligible patients receive open-label paliperidone palmitate (e.g., PP1M). Doses may be flexible to achieve clinical stability. Patients must meet predefined stabilization criteria (e.g., specific scores on PANSS and Clinical Global Impression-Severity [CGI-S]) for a set period before randomization.[14]
-
Double-Blind Phase (variable duration): Patients who meet stabilization criteria are randomly assigned (1:1) to continue their stabilized dose of paliperidone palmitate or switch to a matching placebo injection. This phase continues until the patient experiences a relapse or completes the study period.
-
-
Primary Efficacy Endpoint: The primary outcome is the time to first relapse. Relapse is defined by a composite of events, such as a significant increase in PANSS score, psychiatric hospitalization, deliberate self-injury, or suicidal/homicidal ideation.
-
Statistical Analysis: The time to relapse between the two treatment groups is compared using survival analysis methods, such as the Kaplan-Meier method and the log-rank test.
-
Conclusion
The development of paliperidone is a prime example of successful life-cycle management and targeted drug development. By isolating and formulating the active metabolite of risperidone, a product with a more predictable pharmacokinetic profile was created. The subsequent innovation in formulation technology, leading to the development of long-acting injectable suspensions with dosing intervals up to six months, has provided a critical tool for improving treatment adherence and long-term outcomes for individuals with schizophrenia and schizoaffective disorder. The comprehensive preclinical and clinical programs have robustly established its efficacy and safety, solidifying paliperidone's role in modern psychiatric care.
References
- 1. researchgate.net [researchgate.net]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of CYP2D6 Metabolizer Status on Risperidone and Paliperidone Tolerability in Children and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. The preclinical discovery and development of paliperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paliperidone: pharmacokinetics and activities in animal models of schizophrenia_Chemicalbook [chemicalbook.com]
- 9. Effects of Risperidone and Paliperidone Pretreatment on Locomotor Response Following Prenatal Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
- 11. benchchem.com [benchchem.com]
- 12. Long-Acting Injectable Paliperidone Palmitate: A Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Design and rationale of the Paliperidone Palmitate Research in Demonstrating Effectiveness (PRIDE) study: a novel comparative trial of once-monthly paliperidone palmitate versus daily oral antipsychotic treatment for delaying time to treatment failure in persons with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychiatrist.com [psychiatrist.com]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. cdn-links.lww.com [cdn-links.lww.com]
The Stereochemical Nuances of 9-Hydroxyrisperidone: A Technical Guide to Enantiomeric Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risperidone (B510), a widely prescribed atypical antipsychotic, undergoes extensive metabolism in the liver to its primary active metabolite, 9-hydroxyrisperidone (9-OH-risperidone), also known as paliperidone (B428). This metabolic process, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) and to a lesser extent CYP3A4, introduces a chiral center, resulting in the formation of two enantiomers: (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone. While the pharmacological profile of the racemic mixture of paliperidone is well-characterized, a deeper understanding of the individual contributions of its enantiomers is crucial for a comprehensive grasp of its therapeutic and adverse effects. This technical guide provides an in-depth exploration of the pharmacological activity of the this compound enantiomers, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The conversion of risperidone to its hydroxylated metabolite does not significantly alter its core pharmacological activity; both compounds are potent antagonists of serotonin (B10506) type 2A (5-HT2A) and dopamine (B1211576) type 2 (D2) receptors.[1][2] However, subtle differences in their broader receptor binding profiles exist. Notably, the pharmacological activities of the (+)- and (-)-enantiomers of paliperidone are reported to be qualitatively and quantitatively similar in in vitro studies.[3]
Data Presentation: Receptor Binding Affinities
While specific data delineating the binding affinities of the individual (+)- and (-)-enantiomers of 9-hydroxyrisperidone are not extensively available in publicly accessible literature, the following tables provide a comparative summary of the binding affinities (Ki, in nM) of the parent compound, risperidone, and its racemic metabolite, paliperidone, for key central nervous system receptors. This comparison highlights the subtle but potentially significant shifts in pharmacology that occur upon hydroxylation.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Risperidone and Paliperidone
| Receptor | Risperidone | Paliperidone (racemic this compound) | Reference |
| Dopamine Receptors | |||
| D2 | 3.13 - 5.9 | 4.8 - 6.3 | [1][4] |
| D3 | ~6.2 | ~7.3 | [4] |
| D4 | 5 - 9 | ~8.1 | [1][4] |
| Serotonin Receptors | |||
| 5-HT2A | 0.16 - 0.4 | 0.25 - 0.4 | [1][4] |
| 5-HT1A | ~150 | ~250 | [4] |
| 5-HT1D | ~14 | ~11 | [4] |
| 5-HT2C | ~30 | ~48 | [4] |
| 5-HT7 | ~2.3 | ~1.3 | [4] |
| Adrenergic Receptors | |||
| α1 | 0.8 | 1.1 | [1][4] |
| α2 | 7.54 | 11 | [1][4] |
| Histamine Receptors | |||
| H1 | 2.23 | 6.2 | [1][4] |
Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions (e.g., tissue preparation, radioligand used).
Core Signaling Pathways
The primary mechanism of action for both risperidone and paliperidone is the antagonism of D2 and 5-HT2A receptors. Blockade of these receptors in different brain regions is thought to underlie the antipsychotic efficacy and side-effect profile of these drugs.
References
- 1. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Paliperidone Extended-Release in Acute and Maintenance Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on 9-Hydroxyrisperidone's Antipsychotic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxyrisperidone, also known as paliperidone, is the primary active metabolite of the atypical antipsychotic risperidone. Its pharmacological activity is integral to the overall therapeutic effect of risperidone. This technical guide provides an in-depth overview of the foundational research that has elucidated the antipsychotic effects of 9-hydroxyrisperidone, focusing on its mechanism of action, receptor binding profile, and the key experimental methodologies used in its evaluation.
Mechanism of Action: A Dual Antagonism Approach
The primary mechanism of action underlying the antipsychotic efficacy of 9-hydroxyrisperidone is its potent antagonism of two key neurotransmitter receptors in the central nervous system: the dopamine (B1211576) D2 receptor and the serotonin (B10506) 5-HT2A receptor.[1][2] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[2]
The therapeutic effects are thought to be mediated by the blockade of D2 receptors in the mesolimbic pathway, which alleviates the positive symptoms of psychosis.[3] Concurrently, the potent blockade of 5-HT2A receptors is thought to enhance dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative symptoms and cognitive deficits.[4]
Quantitative Receptor Binding Profile
The affinity of 9-hydroxyrisperidone for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher binding affinity. The following table summarizes the Ki values for 9-hydroxyrisperidone and its parent compound, risperidone, at various receptors, providing a comparative view of their binding profiles.
| Receptor | 9-Hydroxyrisperidone (Paliperidone) Ki (nM) | Risperidone Ki (nM) | Reference |
| Dopamine Receptors | |||
| D2 | 2.8 - 6.6 | 3.13 - 4.6 | [5][6] |
| D3 | ~5-9 times weaker than D2 | ~5-9 times weaker than D2 | [7] |
| D4 | ~5-9 times weaker than D2 | ~5-9 times weaker than D2 | [7] |
| Serotonin Receptors | |||
| 5-HT2A | 0.22 - 1.21 | 0.16 - 0.6 | [5][6] |
| 5-HT1A | - | 490 | [6] |
| 5-HT2C | - | - | |
| 5-HT7 | - | - | [5] |
| Adrenergic Receptors | |||
| α1 | 1.3 - 11 | 0.8 | [5][8] |
| α2 | - | 7.54 | [8] |
| Histamine Receptors | |||
| H1 | 3.4 - 34 | 2.23 | [5][8] |
| Muscarinic Receptors | |||
| M1-M5 | No significant affinity | No significant affinity | [5] |
Signaling Pathways
The antagonistic action of 9-hydroxyrisperidone at D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways associated with these receptors and how antagonists like 9-hydroxyrisperidone modulate them.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antipsychotic effects of 9-hydroxyrisperidone.
In Vitro Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of 9-hydroxyrisperidone for dopamine D2 and serotonin 5-HT2A receptors.
-
Materials:
-
Rat brain tissue (striatum for D2, cortex for 5-HT2A) or cells expressing the recombinant human receptors.
-
Radioligand: [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors.
-
Unlabeled 9-hydroxyrisperidone at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled 9-hydroxyrisperidone.
-
Separation: Separate the bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of 9-hydroxyrisperidone. Calculate the IC50 (concentration of 9-hydroxyrisperidone that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[8]
-
Conditioned Avoidance Response (CAR) in Rats
This in vivo behavioral model is highly predictive of antipsychotic activity.
-
Objective: To assess the ability of 9-hydroxyrisperidone to suppress a learned avoidance response.
-
Apparatus: A shuttle box with two compartments separated by a door, equipped with a visual or auditory conditioned stimulus (CS) and an electrified grid floor for the unconditioned stimulus (US, mild foot shock).
-
Procedure:
-
Training: Place a rat in one compartment. Present the CS for a set duration (e.g., 10 seconds), followed by the US. The rat can avoid the US by moving to the other compartment during the CS presentation (avoidance response) or escape the US by moving after it has started (escape response). Repeat for multiple trials.
-
Drug Administration: Administer 9-hydroxyrisperidone or vehicle to the trained rats.
-
Testing: After a set time post-administration, place the rat back in the shuttle box and present the CS-US pairings again.
-
Data Collection: Record the number of avoidance responses, escape responses, and escape failures (no response to the US).
-
-
Interpretation: A selective decrease in avoidance responses without a significant increase in escape failures suggests an antipsychotic-like effect, as it indicates the drug is not simply causing sedation or motor impairment.[9][10]
In Vivo Electrophysiology: Dopamine Neuron Firing
This technique directly measures the effect of a drug on the electrical activity of dopamine neurons.
-
Objective: To determine if 9-hydroxyrisperidone alters the firing rate and pattern of dopamine neurons in the ventral tegmental area (VTA).
-
Procedure:
-
Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame.
-
Electrode Placement: Lower a microelectrode into the VTA.
-
Baseline Recording: Record the spontaneous firing of individual dopamine neurons.
-
Drug Administration: Administer 9-hydroxyrisperidone intravenously.
-
Post-Drug Recording: Continue to record the activity of the same neurons to observe any changes in firing rate or pattern.
-
-
Interpretation: Antipsychotics typically increase the number of spontaneously firing dopamine neurons initially, followed by a decrease in firing rate and the induction of depolarization block with chronic administration.[5]
Positron Emission Tomography (PET) Imaging
PET allows for the in vivo measurement of receptor occupancy in the human brain.
-
Objective: To determine the relationship between the dose of 9-hydroxyrisperidone and the percentage of D2 and 5-HT2A receptor occupancy.
-
Radiotracers: [¹¹C]raclopride for D2 receptors and [¹¹C]MDL 100907 for 5-HT2A receptors.
-
Procedure:
-
Baseline Scan: Perform a PET scan on a subject before drug administration to measure baseline receptor availability.
-
Drug Administration: Administer a single or multiple doses of 9-hydroxyrisperidone.
-
Post-Drug Scan: Perform a second PET scan at steady-state drug concentrations.
-
Image Analysis: Compare the binding potential of the radiotracer in the baseline and post-drug scans to calculate the percentage of receptor occupancy.
-
-
Interpretation: PET studies help to establish the therapeutic dose range of an antipsychotic by identifying the level of receptor occupancy that correlates with clinical efficacy and minimizes side effects.[11][12]
Conclusion
The foundational research on 9-hydroxyrisperidone has firmly established its role as a potent antipsychotic agent. Its mechanism of action, centered on the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, is well-supported by a wealth of in vitro and in vivo data. The experimental protocols detailed in this guide represent the cornerstone methodologies that have been instrumental in characterizing its pharmacological profile and predicting its clinical efficacy. This comprehensive understanding of 9-hydroxyrisperidone's core properties continues to inform its clinical use and guide the development of new and improved antipsychotic therapies.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. Antipsychotic drugs rapidly induce dopamine neuron depolarization block in a developmental rat model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risperidone - Wikipedia [en.wikipedia.org]
- 7. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of 5HT2A Receptor Desensitization - Nancy Muma [grantome.com]
- 11. Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
An In-depth Technical Guide to the Exploratory Studies of Paliperidone's Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory studies on the off-target effects of paliperidone (B428), an atypical antipsychotic. While its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, its interactions with other receptors, often termed "off-target" effects, are crucial for a complete understanding of its clinical profile, including its side effects.[1][2][3][4] This document details the quantitative binding affinities, the signaling pathways associated with these off-target interactions, and the experimental protocols used to elucidate them.
Quantitative Off-Target Binding Profile of Paliperidone
Paliperidone exhibits notable affinity for several receptors beyond its primary targets. This binding profile has been characterized through various in vitro studies, primarily radioligand binding assays. The data, presented in terms of the inhibition constant (Ki), quantifies the concentration of paliperidone required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Receptor Target | Receptor Family | Binding Affinity (Ki, nM) | Reference(s) |
| Primary Targets | |||
| Serotonin 5-HT2A | Serotonin Receptor | 0.22 - 1.21 | [5][6] |
| Dopamine D2 | Dopamine Receptor | 1.6 - 6.6 | [5][7] |
| Off-Targets | |||
| Alpha-1 Adrenergic (α1) | Adrenergic Receptor | 1.3 - 11 | [5] |
| Alpha-2 Adrenergic (α2) | Adrenergic Receptor | ~17 | [7] |
| Histamine (B1213489) H1 | Histamine Receptor | 3.4 - 34 | [5] |
| Serotonin 5-HT7 | Serotonin Receptor | 2.7 - 10 | [7] |
| Cardiac Ion Channels (Functional Inhibition) | IC50, µM | ||
| hERG Potassium Channel | Voltage-gated K+ Channel | 0.53 - 1.26 | [8][9][10] |
Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand used and the cell line or tissue preparation.
Paliperidone demonstrates negligible affinity for cholinergic muscarinic receptors and both β1- and β2-adrenergic receptors.[5][7]
Off-Target Signaling Pathways
The interaction of paliperidone with its off-target receptors initiates distinct intracellular signaling cascades. Understanding these pathways is critical for predicting the physiological consequences of these interactions.
Alpha-1 (α1) Adrenergic Receptor Antagonism
Paliperidone's antagonism of α1-adrenergic receptors, which are Gq protein-coupled receptors (GPCRs), is associated with side effects such as orthostatic hypotension.[1][3][11][12][13][14]
Caption: Alpha-1 Adrenergic Gq Signaling Pathway and Paliperidone's Antagonistic Effect.
Alpha-2 (α2) Adrenergic Receptor Antagonism
Paliperidone also acts as an antagonist at α2-adrenergic receptors, which are coupled to Gi proteins.[15][16][17] Gi proteins inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Alpha-2 Adrenergic Gi Signaling Pathway and Paliperidone's Antagonistic Effect.
Histamine H1 Receptor Antagonism
Antagonism of the histamine H1 receptor, another Gq-coupled receptor, is thought to contribute to side effects such as sedation and weight gain.[1][3][18][19]
Caption: Histamine H1 Gq Signaling Pathway and Paliperidone's Antagonistic Effect.
Experimental Protocols
The characterization of paliperidone's off-target effects relies on a suite of established in vitro and in vivo experimental protocols.
Workflow for Off-Target Profiling
A systematic approach is employed to identify and characterize the off-target interactions of a drug candidate like paliperidone.
Caption: Experimental Workflow for Identifying and Characterizing Off-Target Effects.
Radioligand Binding Assay (Competitive)
This is the standard method for determining the binding affinity (Ki) of a compound for a specific receptor.[20][21]
Objective: To determine the concentration of paliperidone that displaces a known radiolabeled ligand from its receptor, thereby allowing for the calculation of its binding affinity.
Methodology:
-
Receptor Preparation:
-
Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., α1-adrenergic, H1-histaminergic) or from homogenized animal tissues rich in the target receptor.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Assay Incubation:
-
In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors) with the prepared receptor membranes.
-
Add a range of concentrations of unlabeled paliperidone to compete with the radioligand for receptor binding.
-
Include control wells for:
-
Total Binding: Contains only the receptor preparation and the radioligand.
-
Non-specific Binding: Contains the receptor, radioligand, and a high concentration of a known unlabeled ligand to saturate all specific binding sites.
-
-
-
Equilibration:
-
Incubate the plates at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of paliperidone to generate a competition curve.
-
Determine the IC50 value (the concentration of paliperidone that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch Clamp Assay for Cardiac Ion Channels
This electrophysiological technique is used to investigate the effects of paliperidone on the function of cardiac ion channels, such as the hERG potassium channel, which is crucial for cardiac repolarization.[8][10][22][23][24][25][26]
Objective: To measure the ion currents through specific channels in a single cardiac cell and determine the inhibitory effect of paliperidone.
Methodology:
-
Cell Preparation:
-
Use a mammalian cell line (e.g., HEK293) stably transfected to express the human ion channel of interest (e.g., hERG).
-
Culture the cells on glass coverslips.
-
-
Electrode Preparation:
-
Fabricate micropipettes from borosilicate glass capillaries with a tip diameter of 1-2 µm.
-
Fill the micropipette with an appropriate intracellular solution and mount it on a micromanipulator.
-
-
Seal Formation:
-
Under a microscope, carefully guide the micropipette to the surface of a single cell.
-
Apply gentle suction to form a high-resistance "giga-ohm" seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
-
Voltage Clamp and Data Acquisition:
-
Use a patch-clamp amplifier to "clamp" the cell membrane at a specific voltage.
-
Apply a specific voltage protocol (a series of voltage steps) to elicit ion currents through the channel of interest.
-
Record the resulting currents in the absence (control) and presence of various concentrations of paliperidone.
-
-
Data Analysis:
-
Measure the amplitude of the ion currents (e.g., the hERG tail current) at each paliperidone concentration.
-
Plot the percentage of current inhibition against the paliperidone concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of paliperidone that causes 50% inhibition of the ion channel current.
-
This in-depth technical guide provides a foundational understanding of the exploratory studies into paliperidone's off-target effects. The presented data, signaling pathways, and experimental methodologies are essential for researchers and drug development professionals to fully comprehend the pharmacological profile of this important antipsychotic medication.
References
- 1. benchchem.com [benchchem.com]
- 2. psychdb.com [psychdb.com]
- 3. droracle.ai [droracle.ai]
- 4. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
- 6. Safety and Efficacy of Paliperidone Extended-Release in Acute and Maintenance Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Invega Hafyera (Paliperidone Palmitate): Extended-Release Injectable Suspension for Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cloned hERG potassium channels by risperidone and paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prolongation of cardiac ventricular repolarization under paliperidone: how and how much? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 16. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 17. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 18. Signalling profile differences: paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Paliperidone Palmitate Treatment in Outpatient Care Setting: A Naturalistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 23. slideshare.net [slideshare.net]
- 24. Comparative evaluation of hERG potassium channel blockade by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 26. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Early-Phase Clinical Studies of 9-OH-Risperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxyrisperidone (9-OH-risperidone), also known as paliperidone (B428), is the primary active metabolite of the atypical antipsychotic drug risperidone. It exerts its therapeutic effects through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[1] This technical guide provides an in-depth overview of the core findings from early-phase clinical studies of this compound, focusing on its pharmacokinetics, safety, and the methodologies employed in these foundational trials.
Pharmacokinetics of this compound (Paliperidone)
Early-phase clinical trials, including single ascending dose (SAD) and multiple ascending dose (MAD) studies, have been crucial in characterizing the pharmacokinetic profile of various formulations of paliperidone. These studies have established key parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Oral Formulations (Extended-Release)
Paliperidone extended-release (ER) tablets are designed for once-daily oral administration and utilize an osmotic-controlled release oral delivery system (OROS) to ensure a gradual release of the drug.[2] This formulation minimizes peak-to-trough fluctuations in plasma concentrations.[2]
Table 1: Pharmacokinetic Parameters of Single-Dose Oral Paliperidone ER
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) |
| 3 mg | 4.6 | 24 | 163 | 23 |
| 6 mg | 10.5 | 24 | 374 | 23 |
| 9 mg | 16.7 | 24 | 602 | 23 |
| 12 mg | 23.3 | 24 | 848 | 23 |
| 15 mg | 28.9 | 24 | 1050 | 23 |
Note: Data synthesized from multiple early-phase studies. Actual values may vary between studies.
Long-Acting Injectable Formulations
Long-acting injectable (LAI) formulations of paliperidone palmitate have been developed to improve treatment adherence. These include once-monthly and three-monthly intramuscular injections.
Table 2: Pharmacokinetic Parameters of Single-Dose Paliperidone Palmitate (Once-Monthly Formulation)
| Dose (mg eq.) | Injection Site | Cmax (ng/mL) | Tmax (days) | AUC∞ (ng·h/mL) | t½ (days) |
| 25 | Deltoid | 6.5 | 13 | 3,800 | 25 |
| 50 | Deltoid | 11.4 | 13 | 7,600 | 25 |
| 100 | Deltoid | 23.5 | 14 | 15,200 | 26 |
| 150 | Deltoid | 35.2 | 14 | 22,800 | 26 |
| 25 | Gluteal | 5.1 | 13 | 3,800 | 25 |
| 50 | Gluteal | 8.9 | 13 | 7,600 | 25 |
| 100 | Gluteal | 24.1 | 17 | 15,200 | 26 |
| 150 | Gluteal | 30.1 | 15 | 22,800 | 26 |
Note: Data synthesized from a single-dose, dose-proportionality study.[3] "mg eq." refers to milligram equivalents of paliperidone.
Table 3: Pharmacokinetic Parameters of Single-Dose Paliperidone Palmitate (Three-Monthly Formulation)
| Dose (mg eq.) | Cmax (ng/mL) | Tmax (days) | AUC∞ (ng·h/mL) | t½ (months) |
| 75 | 7.8 | 30 | 10,800 | ~2-4 |
| 175 | 11.9 | 34 | 25,200 | ~2-4 |
| 350 | 21.7 | 23 | 50,400 | ~2-4 |
| 525 | 28.9 | 23 | 75,600 | ~2-4 |
Note: Data from a Phase 1, single-dose, open-label study.[4][5]
Safety and Tolerability in Early-Phase Studies
Across early-phase studies, paliperidone has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) are summarized below.
Table 4: Common Treatment-Emergent Adverse Events in Early-Phase Paliperidone Studies
| Adverse Event | Frequency |
| Headache | >7% |
| Nasopharyngitis | >7% |
| Insomnia | ≥10% |
| Injection site pain | ≥10% |
| Tachycardia | ≥10% |
| Akathisia | Common |
| Somnolence/Sedation | Common |
| Dizziness | Common |
| Extrapyramidal symptoms | Dose-related |
| Weight increase | Observed |
| Hyperprolactinemia | Observed |
Note: Frequencies are synthesized from multiple studies and may vary depending on the formulation and dose.[1][4][6][7][8][9]
Experimental Protocols
Single Ascending Dose (SAD) Study Design
A typical SAD study for an oral formulation of paliperidone involves the following key steps:
Methodology Details:
-
Participants: Healthy adult volunteers or stable patients with schizophrenia.
-
Design: Randomized, double-blind, placebo-controlled, sequential dose-escalation cohorts.
-
Dosing: A single oral dose of paliperidone ER or placebo is administered to each cohort, with doses escalating in subsequent cohorts after safety review.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points (e.g., pre-dose, and at 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 192 hours post-dose) to determine the plasma concentration of paliperidone.
-
Safety Assessments: Continuous monitoring of vital signs, electrocardiograms (ECGs), and regular collection of blood and urine samples for clinical laboratory tests. Adverse events are recorded throughout the study.
Bioanalytical Method for Paliperidone in Human Plasma
The quantification of paliperidone in plasma samples is a critical component of pharmacokinetic analysis. A widely used and robust method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Methodology Details: [4][5][10]
-
Internal Standard: A stable isotope-labeled version of paliperidone, such as paliperidone-d4, is added to plasma samples, standards, and quality controls to account for variability during sample processing and analysis.
-
Sample Preparation: Proteins in the plasma sample are precipitated using a solvent like acetonitrile. The sample is then centrifuged, and the clear supernatant is transferred for analysis.
-
Chromatography: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Mass Spectrometry: The eluent from the chromatography column is introduced into a tandem mass spectrometer. Paliperidone and the internal standard are ionized, typically using positive electrospray ionization (ESI+). Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.
Mechanism of Action: Signaling Pathways
Paliperidone's antipsychotic effect is mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. There is evidence of functional crosstalk and potential heteromerization between these two receptor types, suggesting a complex interplay in their signaling pathways.[11]
Pathway Description:
-
Dopamine D2 Receptor Pathway: Paliperidone acts as an antagonist at the D2 receptor, blocking the effects of dopamine. The D2 receptor is coupled to a Gi/o protein.[11] When activated by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By blocking this receptor, paliperidone prevents the dopamine-induced inhibition of this pathway.
-
Serotonin 5-HT2A Receptor Pathway: Paliperidone also antagonizes the 5-HT2A receptor, preventing its activation by serotonin. The 5-HT2A receptor is coupled to a Gq/11 protein.[11] Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Paliperidone's antagonism at this receptor modulates these downstream signaling events.
-
Crosstalk: The interaction between the D2 and 5-HT2A receptor signaling pathways is thought to be a key factor in the efficacy and side-effect profile of atypical antipsychotics like paliperidone.[11] This crosstalk can occur through various mechanisms, including the formation of receptor heteromers, which can alter the signaling properties of the individual receptors.[11]
Conclusion
Early-phase clinical studies have been instrumental in establishing the pharmacokinetic profile, safety, and tolerability of this compound (paliperidone) in its various formulations. The data from these studies have guided the dosing regimens for later-phase trials and clinical practice. The detailed methodologies, particularly in the realm of bioanalysis, ensure the generation of high-quality, reliable data. A thorough understanding of the underlying mechanism of action, involving the complex interplay of the dopamine D2 and serotonin 5-HT2A receptor signaling pathways, provides a rational basis for its therapeutic use and for the continued development of novel antipsychotic agents.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. youtube.com [youtube.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pivotal Study | INVEGA SUSTENNA® (paliperidone palmitate) [invegasustennahcp.com]
- 8. Dose Adjustment Model of Paliperidone in Patients With Acute Schizophrenia: A post hoc Analysis of an Open-Label, Single-Arm Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A one-year prospective study of the safety, tolerability and pharmacokinetics of the highest available dose of paliperidone palmitate in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of 9-Hydroxyrisperidone's Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in vitro characterization of 9-hydroxyrisperidone (9-OH-risperidone), the primary active metabolite of the atypical antipsychotic risperidone (B510). The document details the receptor binding affinity and functional antagonist activity of this compound at key central nervous system targets. Quantitative data from radioligand binding and functional assays are presented in tabular format for clarity. Detailed experimental protocols for these assays are provided to enable replication and further investigation. Furthermore, signaling pathways for the principal therapeutic targets, the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, are illustrated, along with workflows for the described experimental methodologies, using Graphviz diagrams to facilitate a deeper understanding of the molecular pharmacology of this important antipsychotic agent.
Introduction
9-Hydroxyrisperidone, also known as paliperidone, is the major and active metabolite of risperidone, formed primarily through the action of cytochrome P450 2D6 (CYP2D6) and to a lesser extent by CYP3A4.[1][2] The pharmacological activity of risperidone is attributed to the combined actions of the parent drug and this metabolite.[3] In fact, this compound shares a similar receptor binding profile with risperidone and is considered equipotent.[3][4] Its therapeutic effects in conditions such as schizophrenia and bipolar disorder are primarily mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[5][6][7][8] Understanding the in vitro receptor interaction profile of this compound is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects.
This guide summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound for a range of neurotransmitter receptors. It also provides detailed methodologies for the key in vitro assays used to characterize these interactions, along with visual representations of the associated signaling pathways and experimental workflows.
Quantitative Receptor Binding and Functional Data
The in vitro receptor binding profile of this compound has been extensively characterized using radioligand binding assays. These assays measure the affinity of the compound for various receptors, expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. Functional assays, on the other hand, determine the compound's ability to inhibit a receptor-mediated response, typically quantified by the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Receptor Binding Affinities (Ki) of 9-Hydroxyrisperidone
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| D2 | 3.13 - 3.2 | [6] |
| D3 | ~15.1 | [9] |
| D4 | 7.3 | [6] |
| D1 | 240 | [6] |
| Serotonin Receptors | ||
| 5-HT2A | 0.2 - 0.4 | [5][6] |
| 5-HT1A | 420 | [6] |
| 5-HT2C | 50 | [6] |
| 5-HT7 | Lower affinity than risperidone | [10] |
| Adrenergic Receptors | ||
| α1 | 0.8 - 5 | [6] |
| α2 | 7.54 - 16 | [6] |
| Histaminergic Receptors | ||
| H1 | 2.23 - 20 | [6] |
| Muscarinic Receptors | ||
| M1-M5 | >1000 (no affinity) | [11] |
Note: Data is compiled from multiple sources and slight variations may exist between different studies due to experimental conditions.
Table 2: In Vitro Functional Antagonist Potencies (IC50) of 9-Hydroxyrisperidone
| Receptor and Assay Type | IC50 (nM) | Reference(s) |
| 5-HT induced platelet aggregation | ~0.2 ng/mL | [12] |
| Epinephrine-induced platelet aggregation | Attenuated at 1 x 10⁻⁵ mol/L | [12] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the receptor interactions of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[13][14]
Objective: To determine the Ki of this compound for a target receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human receptor of interest.[15]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]Spiperone for D2 receptors).[16]
-
Test Compound: 9-Hydroxyrisperidone.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D2 receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[17]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay
This cell-based functional assay measures the ability of an antagonist to block an agonist-induced increase in intracellular calcium, a common downstream signaling event for Gq-coupled receptors like the 5-HT2A receptor.[18][19]
Objective: To determine the IC50 of this compound for the inhibition of 5-HT2A receptor-mediated calcium mobilization.
Materials:
-
Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2A receptor.[20]
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.[18]
-
Test Compound: 9-Hydroxyrisperidone.
-
Agonist: A known 5-HT2A receptor agonist (e.g., Serotonin).
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.[18]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.[18]
-
Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a pre-determined concentration of the agonist (e.g., the EC80 concentration of serotonin) into the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the peak calcium response.[19]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
-
Reporter Gene Functional Assay
This assay measures the functional consequence of receptor activation or inhibition by linking it to the expression of a reporter gene (e.g., luciferase). For Gi-coupled receptors like the D2 receptor, activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels and consequently reduced expression of a cAMP-responsive reporter gene. An antagonist will reverse this effect.[21][22]
Objective: To determine the IC50 of this compound for the antagonism of D2 receptor-mediated inhibition of reporter gene expression.
Materials:
-
Cell Line: A stable cell line (e.g., HEK293) co-expressing the human D2 receptor and a reporter gene construct (e.g., CRE-luciferase).[21]
-
Test Compound: 9-Hydroxyrisperidone.
-
Agonist: A known D2 receptor agonist (e.g., Quinpirole or Dopamine).
-
Adenylyl Cyclase Activator: e.g., Forskolin (B1673556) (to stimulate a baseline level of reporter gene expression).
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells into white, clear-bottom 96-well plates and allow them to adhere overnight.
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of the D2 receptor agonist.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate for a sufficient time (e.g., 4-6 hours) to allow for reporter gene expression.[23]
-
Cell Lysis and Signal Detection:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.[24]
-
-
Data Analysis:
-
Normalize the luminescence signal to the control wells (forskolin + agonist).
-
Plot the normalized luminescence against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (in this case, the concentration that restores the signal halfway to the forskolin-only level).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the D2 and 5-HT2A receptors and the general workflows of the experimental protocols described above.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: General Functional Antagonist Assay Workflow.
Conclusion
9-Hydroxyrisperidone is a potent antagonist at both serotonin 5-HT2A and dopamine D2 receptors, with a significantly higher affinity for the 5-HT2A receptor. This balanced receptor interaction profile is believed to be central to its therapeutic efficacy as an atypical antipsychotic. The in vitro characterization data and detailed experimental protocols provided in this technical guide offer a foundational understanding of the molecular pharmacology of this compound, serving as a valuable resource for researchers and professionals in the field of drug development and neuroscience. The methodologies described herein are standard approaches for the in vitro characterization of G protein-coupled receptor ligands and can be adapted for the study of other compounds.
References
- 1. innoprot.com [innoprot.com]
- 2. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictors of Risperidone and 9-Hydroxyrisperidone Serum Concentration in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regional brain distribution of risperidone and its active metabolite 9-hydroxy-risperidone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In vitro effects of risperidone and 9-hydroxy-risperidone on human platelet function, plasma coagulation, and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. indigobiosciences.com [indigobiosciences.com]
Preclinical Evidence for Paliperidone's Therapeutic Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone (B428), the primary active metabolite of the atypical antipsychotic risperidone (B510), is a benzisoxazole derivative approved for the treatment of schizophrenia and schizoaffective disorder.[1] Its development leveraged the existing knowledge of its parent compound, focusing on characterizing its distinct pharmacological, neurochemical, and pharmacokinetic profile to establish its efficacy and safety.[1][2][3] This technical guide provides an in-depth overview of the core preclinical evidence that has defined the therapeutic action of paliperidone, supported its clinical development, and established its utility in managing psychotic disorders.
Pharmacodynamics: Mechanism of Action
Paliperidone's therapeutic effects are primarily attributed to its combined antagonist activity at central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][4][5] This dual antagonism is a signature of atypical antipsychotics, believed to address both positive and negative symptoms of schizophrenia while mitigating the risk of extrapyramidal side effects (EPS) associated with pure D2 receptor blockade.[1]
In Vitro Receptor Binding Profile
Paliperidone exhibits a high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][6] Its broader pharmacological profile includes antagonistic activity at alpha-1 (α1) and alpha-2 (α2) adrenergic receptors, and histamine (B1213489) H1 receptors.[1][2][4][5][7][8] It has minimal to no affinity for cholinergic muscarinic or β-adrenergic receptors.[7][8] This receptor binding profile is crucial for both its therapeutic efficacy and its side-effect profile, such as orthostatic hypotension (α-adrenergic antagonism) and potential for sedation or weight gain (H1 antagonism).[3][8]
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Paliperidone
| Receptor | Binding Affinity (Ki, nM) | Potential Clinical Relevance |
| Dopamine D2 | High Affinity | Antipsychotic effect (positive symptoms)[1][2][3][6] |
| Serotonin 5-HT2A | High Affinity | Atypicality, potential reduction of EPS, possible effects on negative symptoms[1][2][3][6][9] |
| Serotonin 5-HT7 | Moderate Affinity | Potential contribution to antidepressant and procognitive effects[2][6] |
| Adrenergic α1 | Moderate-High Affinity | Orthostatic hypotension, dizziness[1][2][7] |
| Adrenergic α2 | Moderate-High Affinity | Potential for blood pressure changes[1][2][7] |
| Histamine H1 | Moderate-High Affinity | Sedation, weight gain[1][2][7] |
Note: Specific Ki values can vary between studies based on experimental conditions. This table represents the general affinity profile.
Impact on Neurotransmitter Systems
Dopamine System: Paliperidone's antagonism of D2 receptors is central to its antipsychotic action.[1][5] Preclinical electrophysiology studies show that paliperidone can increase the spontaneous and evoked firing rates of mesocortical dopaminergic neurons, which project to the prefrontal cortex.[10] This effect is potentially mediated by activating the Ih inward current and reducing inhibitory synaptic transmission, a mechanism that may contribute to its efficacy against negative and cognitive symptoms.[10] Positron Emission Tomography (PET) studies have demonstrated that paliperidone occupies 70-80% of D2 receptors in the striatum and temporal cortex at clinically relevant doses.[7][11]
Serotonin System: High affinity for 5-HT2A receptors is a key feature of paliperidone's "atypical" profile.[9] This antagonism is thought to modulate dopamine release in different brain regions, potentially increasing dopamine in the prefrontal cortex while inhibiting it in the striatum, which may contribute to a lower incidence of EPS.[9] In vivo electrophysiology studies in rats have shown that, unlike risperidone, acute administration of paliperidone does not inhibit the firing of serotonin (5-HT) neurons.[12] This distinction in vivo, despite similar in vitro binding profiles, suggests subtle but potentially significant differences in their overall neuropharmacological effects.[12]
Glutamate (B1630785) System: Glutamatergic dysfunction, particularly N-methyl-D-aspartate (NMDA) receptor hypofunction, is a key hypothesis in the pathophysiology of schizophrenia.[13][14] In a prenatal immune activation animal model, which mimics features of NMDA hypofunction, pretreatment with low-dose paliperidone normalized elevated basal extracellular glutamate levels in the prefrontal cortex.[13][14] Furthermore, paliperidone prevented the acute increase in glutamate release induced by the NMDA antagonist MK-801.[13][14] These findings suggest that paliperidone may help stabilize glutamatergic neurotransmission, contributing to its therapeutic effects.
Preclinical Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of paliperidone have been characterized in multiple preclinical species, including rats and dogs.[1] A key finding is that paliperidone undergoes limited hepatic metabolism, with renal excretion being the major route of elimination.[4][15] This reduces the likelihood of drug-drug interactions involving cytochrome P450 enzymes.[15]
Table 2: Summary of Paliperidone Pharmacokinetics in Preclinical Species
| Parameter | Rat | Dog | Key Finding |
| Bioavailability (Oral) | Low-Moderate | Low-Moderate | Oral bioavailability is approximately 28% in humans.[8] |
| Metabolism | Limited | Limited | Primarily excreted unchanged in urine, low hepatic metabolism.[4][16] |
| Elimination Half-Life | Species-dependent | Species-dependent | In humans, the terminal elimination half-life is about 23 hours for the oral ER formulation.[8] |
| Blood-Brain Barrier | Limited Penetration | Limited Penetration | Paliperidone has limited penetration across the blood-brain barrier.[16] |
Long-Acting Injectable (LAI) Formulations
Preclinical studies were essential for developing the long-acting injectable (LAI) formulations of paliperidone palmitate.[17] These formulations consist of an aqueous suspension of nanocrystals that dissolve slowly following intramuscular injection.[4] The paliperidone palmitate prodrug is then hydrolyzed to active paliperidone, which is absorbed into systemic circulation, allowing for extended dosing intervals.[4][18]
Pharmacokinetic modeling in rats has been used to predict the in vivo release profile of LAI formulations.[17] These models incorporate formulation characteristics (e.g., particle size) and the local physiological response at the injection site, such as macrophage infiltration, which plays a role in drug release.[17] Studies in rats show a multi-phasic plasma concentration-time profile after a single intramuscular injection, with an initial peak followed by a slow increase to maximum concentrations over 7 to 14 days.[17] The apparent half-life of the once-monthly LAI formulation in humans ranges from 25 to 49 days.[4][18]
Preclinical Efficacy in Animal Models of Schizophrenia
Paliperidone's antipsychotic potential has been demonstrated in various rodent models designed to mimic specific aspects of schizophrenia.
Models of Positive Symptoms
A standard preclinical screen for antipsychotic activity is the inhibition of hyperlocomotion induced by dopamine agonists (e.g., D-amphetamine) or NMDA receptor antagonists (e.g., MK-801).[1]
-
MK-801-Induced Hyperactivity: In mice, orally administered paliperidone (0.73 µmol/kg) significantly decreased hyperlocomotor activity induced by MK-801.[16]
-
D-amphetamine-Induced Hyperactivity: In rats, single injections of paliperidone (0.8 mg/kg) effectively inhibited hypermotility induced by D-amphetamine, with significant effects observed from 30 minutes to 2 hours post-administration.[16]
Models of Negative and Cognitive Symptoms
-
Prepulse Inhibition (PPI): Deficits in PPI, a measure of sensorimotor gating that is disrupted in schizophrenia patients, can be induced in rodents by various pharmacological agents.[19] Antipsychotics are tested for their ability to reverse these deficits. Studies have shown that paliperidone can prevent deficits in sensorimotor behavior in relevant animal models.[16]
-
Social Interaction: Deficits in social behavior in rodents are considered analogous to the negative symptoms of schizophrenia.[20] Paliperidone has demonstrated the ability to reverse schizophrenia-like behavioral deficits in animal models, suggesting potential efficacy against negative symptoms.[16]
Neurodevelopmental Models
Neurodevelopmental models, such as prenatal immune activation, are used to study the underlying pathophysiology of schizophrenia.[16][20] In these models, maternal infection during pregnancy is simulated (e.g., using Poly I:C or LPS), leading to schizophrenia-relevant behavioral and neurochemical abnormalities in the offspring after puberty.[16][20]
-
In rat offspring prenatally exposed to Poly I:C, paliperidone administration during the peri-adolescent period stabilized their locomotor response to amphetamine in adulthood, potentially by stabilizing the mesolimbic dopamine system.[16][20]
-
In mice prenatally challenged with lipopolysaccharide (LPS), paliperidone treatment prevented deficits in reflex, sensorimotor, and anxiety-related behaviors.[16]
Experimental Protocols: Key Methodologies
Amphetamine-Induced Hyperactivity Model
-
Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to counteract dopamine-agonist induced hyperactivity.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are habituated to locomotor activity chambers.
-
Paliperidone (e.g., 0.8 mg/kg) or vehicle is administered via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a set pretreatment time (e.g., 30-60 minutes), D-amphetamine (e.g., 1.5 mg/kg, i.p.) is administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically for a period of 1-2 hours.
-
-
Outcome Measure: A significant reduction in locomotor activity in the paliperidone-treated group compared to the vehicle-treated group indicates antipsychotic-like efficacy.[1][16]
Prenatal Immune Activation Model
-
Objective: To model neurodevelopmental insults relevant to schizophrenia and test the preventative efficacy of treatments.
-
Animals: Pregnant Sprague-Dawley rats.
-
Procedure:
-
On a specific gestational day (e.g., GD14), pregnant dams are injected with the viral mimic polyinosinic:polycytidylic acid (Poly I:C) or saline.[14][20]
-
Male offspring are weaned and housed.
-
During a specific developmental period (e.g., peri-adolescence, postnatal days 35-56), offspring receive daily oral administration of paliperidone (e.g., 0.01-0.05 mg/kg/day) or vehicle.[13][14][20]
-
Following a washout period, animals are challenged in adulthood with a behavioral or neurochemical test (e.g., amphetamine challenge, microdialysis).
-
-
Outcome Measure: The prevention or reversal of Poly I:C-induced abnormalities (e.g., exaggerated locomotor response to amphetamine, elevated basal glutamate) in the paliperidone-treated group suggests neuroprotective or disease-modifying potential.[13][16][20]
In Vivo Electrophysiology
-
Objective: To determine the effects of a drug on the firing activity of specific neuron populations (e.g., dopaminergic, serotonergic) in live, anesthetized animals.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized (e.g., with chloral (B1216628) hydrate).
-
A recording microelectrode is lowered into a specific brain region, such as the ventral tegmental area (for dopamine neurons) or the dorsal raphe nucleus (for serotonin neurons).[12][21][22]
-
The spontaneous firing rate and pattern of single neurons are recorded to establish a baseline.
-
Paliperidone is administered systemically (e.g., intravenously), and changes in neuronal firing rate and pattern are recorded over time.
-
-
Outcome Measure: Alterations in the firing frequency (increase or decrease) and pattern (e.g., burst firing) of neurons provide direct evidence of the drug's in vivo effect on neurotransmitter systems.[10][12]
Conclusion
The preclinical development of paliperidone has robustly characterized it as a potent antagonist of D2 and 5-HT2A receptors with a broader, multi-receptor pharmacological profile.[1] Pharmacokinetic studies in animal models established its ADME properties and provided the foundation for the successful development of long-acting injectable formulations.[1][17] Efficacy has been consistently demonstrated in established animal models that represent core symptom domains of psychosis, including positive, negative/cognitive, and neurodevelopmental aspects.[1][16] Furthermore, electrophysiological and neurochemical studies have provided direct evidence of its ability to modulate dopamine, serotonin, and glutamate systems in vivo.[10][12][13] Collectively, these foundational preclinical data provided a strong rationale for the successful clinical development and registration of paliperidone as a key therapeutic agent for the management of schizophrenia and schizoaffective disorder.
References
- 1. benchchem.com [benchchem.com]
- 2. The preclinical discovery and development of paliperidone for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Paliperidone to Treat Psychotic Disorders | MDPI [mdpi.com]
- 8. avancepsychiatry.com [avancepsychiatry.com]
- 9. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paliperidone increases spontaneous and evoked firing of mesocortical dopaminergic neurons by activating a hyperpolarization-activated inward current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct electrophysiological effects of paliperidone and risperidone on the firing activity of rat serotonin and norepinephrine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of paliperidone and risperidone on extracellular glutamate in the prefrontal cortex of rats exposed to prenatal immune activation or MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of paliperidone and risperidone on extracellular glutamate in the prefrontal cortex of rats exposed to prenatal immune activation or MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety profile of paliperidone palmitate injections in the management of patients with schizophrenia: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paliperidone: pharmacokinetics and activities in animal models of schizophrenia_Chemicalbook [chemicalbook.com]
- 17. Simulations of the paliperidone pharmacokinetics of intramuscular long-acting injectable microsuspensions of paliperidone palmitate in rats using a mechanistic model [page-meeting.org]
- 18. youtube.com [youtube.com]
- 19. Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Risperidone and Paliperidone Pretreatment on Locomotor Response Following Prenatal Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophysiological properties of mouse dopamine neurons: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Core Neuropharmacology of 9-Hydroxy-Risperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxy-risperidone (9-OH-risperidone), also known as paliperidone, is the primary active metabolite of the atypical antipsychotic risperidone (B510).[1][2] Its clinical efficacy in treating schizophrenia and other psychotic disorders is intrinsically linked to its distinct pharmacological activity within the central nervous system (CNS).[3] This technical guide provides an in-depth exploration of the basic science underlying this compound's CNS activity, focusing on its mechanism of action, receptor binding profile, and the experimental methodologies used to elucidate these properties.
Mechanism of Action
The therapeutic effects of this compound are primarily attributed to its potent antagonism of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[4][5] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both the positive and negative symptoms of schizophrenia.[6][7]
-
Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, this compound is believed to reduce the excessive dopaminergic activity associated with the positive symptoms of psychosis, such as hallucinations and delusions.[4][7]
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is thought to enhance dopamine release in the prefrontal cortex, which may help to alleviate the negative and cognitive symptoms of schizophrenia.[4][8]
The clinical antipsychotic effect is a result of the combined concentrations of risperidone and its active metabolite, this compound.[6][9]
Receptor Binding Affinity
The interaction of this compound with various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonin 5-HT2A | ~0.8[4] |
| Dopamine D2 | ~1.4[4] |
| Alpha-1 Adrenergic | ~7.6[4] |
| Histamine H1 | ~19[4] |
| Dopamine D4 | 7.3 |
| Serotonin 5-HT1A | 420 |
| Dopamine D1 | 240 |
| Muscarinic M1 | >10,000 |
| Beta-1 Adrenergic | No affinity[10] |
| Beta-2 Adrenergic | No affinity[10] |
Table 1: Receptor Binding Affinities of this compound (Paliperidone).
Pharmacokinetics
The pharmacokinetic profile of this compound influences its absorption, distribution, metabolism, and excretion, which in turn affects its therapeutic action and side-effect profile.
| Parameter | Value |
| Metabolism | |
| Primary Metabolizing Enzyme | CYP2D6 (for conversion from risperidone)[11][12] |
| Distribution | |
| Volume of Distribution | 1-2 L/kg[11][12] |
| Plasma Protein Binding | 77%[11][12] |
| Elimination | |
| Apparent Half-life (Extensive Metabolizers) | 21 hours[1][11] |
| Apparent Half-life (Poor Metabolizers) | 30 hours[1][11] |
| Time to Reach Steady State (Extensive Metabolizers) | 5-6 days[11] |
Table 2: Key Pharmacokinetic Parameters of this compound.
Experimental Protocols
The understanding of this compound's CNS activity is built upon a foundation of rigorous experimental methodologies.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a drug for a specific receptor.[13]
Objective: To quantify the binding affinity (Ki) of this compound to various CNS receptors.
General Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor to create a membrane preparation.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (a molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (this compound).[13]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically through filtration.[13]
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the data to determine the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding), from which the Ki value can be calculated.[13]
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[14][15]
Objective: To assess the effect of this compound administration on dopamine and serotonin levels in brain regions like the prefrontal cortex and striatum.
General Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.[14]
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[14]
-
Dialysate Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the exiting aCSF (dialysate).[16]
-
Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) or other sensitive analytical techniques to quantify neurotransmitter concentrations.[17]
-
Data Interpretation: Compare neurotransmitter levels before and after the administration of this compound to determine its effect on neurotransmission.
Behavioral Pharmacology Models
These models use animal behaviors that are sensitive to antipsychotic drugs to predict their clinical efficacy and side-effect profiles.[18]
Objective: To evaluate the antipsychotic-like effects and potential for extrapyramidal side effects of this compound.
Common Models:
-
Amphetamine- or Apomorphine-Induced Stereotypy: These dopamine agonists induce stereotyped behaviors (e.g., sniffing, gnawing) in rodents. Antipsychotics that block D2 receptors, like this compound, can inhibit these behaviors.[19]
-
Conditioned Avoidance Response: This test assesses the ability of a drug to block a learned avoidance response without impairing the ability to escape an aversive stimulus. This model can differentiate between antipsychotic efficacy and simple motor impairment.[19]
-
Catalepsy Test: This test measures the induction of a state of immobility and is used to predict the likelihood of extrapyramidal side effects.[19]
Visualizations
Signaling Pathways
Figure 1: Simplified signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors antagonized by this compound.
Experimental Workflow: Radioligand Binding Assay
Figure 2: General experimental workflow for a radioligand binding assay.
Logical Relationship: CNS Effects
Figure 3: Logical relationship between receptor antagonism and therapeutic effects of this compound.
Conclusion
This compound's central nervous system activity is characterized by its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. This pharmacological profile, elucidated through a combination of in vitro and in vivo experimental techniques, provides a strong rationale for its clinical efficacy in the management of schizophrenia. A thorough understanding of its basic science is paramount for ongoing research, drug development, and the optimization of therapeutic strategies for psychotic disorders.
References
- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacology of Risperidone and Paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 8. Risperidone - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Controlled-Release Matrix Tablet of Risperidone: Influence of Methocel®- and Ethocel®-Based Novel Polymeric Blend on In Vitro Drug Release and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vbspu.ac.in [vbspu.ac.in]
Initial Investigations into the Safety Profile of 9-OH-Risperidone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxy-risperidone (9-OH-risperidone), also known as paliperidone (B428), is the major active metabolite of the atypical antipsychotic risperidone (B510).[1] Its development as a therapeutic agent in its own right was predicated on its similar pharmacological activity to the parent compound.[1] This technical guide provides an in-depth overview of the initial investigations into the safety profile of this compound, drawing from key preclinical and early clinical studies. The information presented herein is intended to offer a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of antipsychotic compounds.
Mechanism of Action and Pharmacodynamics
The therapeutic effects of this compound in schizophrenia are thought to be mediated through a combination of dopamine (B1211576) Type 2 (D2) and serotonin (B10506) Type 2A (5-HT2A) receptor antagonism.[1] It also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its other effects, such as orthostatic hypotension.[1] Notably, paliperidone has no affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[1] The pharmacological activity of the (+) and (-) enantiomers of paliperidone is qualitatively and quantitatively similar in vitro.[1]
Pharmacokinetics
Paliperidone is the primary active metabolite of risperidone, formed via hydroxylation by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] The pharmacokinetics of the active moiety (risperidone + this compound) are similar in both extensive and poor metabolizers of CYP2D6.[3]
Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes |
| Half-life | ~21 hours (extensive metabolizers), ~30 hours (poor metabolizers) | Human | Following oral administration of risperidone.[4] |
| Time to Steady State | 5-6 days | Human | In extensive metabolizers following oral risperidone.[4][5] |
| Protein Binding | 77% | Human | Primarily to albumin and α1-acid glycoprotein.[2][4] |
| Volume of Distribution | 1-2 L/kg | Human | For risperidone.[2][4] |
Preclinical Safety Profile
A comprehensive preclinical toxicology program was conducted for paliperidone, including studies with its long-acting injectable formulation, paliperidone palmitate. These studies were generally conducted in compliance with Good Laboratory Practice (GLP) regulations.[1]
Acute and Repeat-Dose Toxicology
Repeat-dose toxicity studies were conducted in rats for up to 6 months and in dogs for up to 12 months.[5] The primary findings were consistent with the pharmacological activity of paliperidone, particularly effects related to elevated prolactin levels.[5] In rats, slight reductions in serum glucose were observed, while in dogs, a slight reduction in potassium was noted.[5]
Safety Pharmacology
Cardiovascular safety pharmacology studies in dogs revealed an increased heart rate, decreased blood pressure, and a slight prolongation of the QTc interval.[5] These effects are consistent with the drug's antagonist activity at adrenergic receptors.[5]
Genetic Toxicology
Paliperidone did not demonstrate genotoxic potential in a standard battery of tests.[1][5]
Summary of Genetic Toxicology Studies for Paliperidone
| Assay | Test System | Results |
| Ames Reverse Mutation Test | S. typhimurium | Negative[1][5] |
| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | Negative[1][5] |
| In Vivo Rat Micronucleus Test | Rat bone marrow | Negative[1][5] |
Carcinogenicity
Carcinogenicity studies of paliperidone itself were not performed; instead, data from studies with risperidone were used for regulatory submissions, as risperidone is extensively converted to paliperidone in rats, mice, and humans.[6] Studies with risperidone showed increases in pituitary gland adenomas, endocrine pancreas adenomas, and mammary gland adenocarcinomas in rodents, which are considered to be mediated by prolonged D2 antagonism and the resulting hyperprolactinemia.[7] A 24-month carcinogenicity study in rats with intramuscularly administered paliperidone palmitate also showed findings related to elevated prolactin, including an increase in mammary gland tumors.[8]
Reproductive and Developmental Toxicology
Fertility studies with orally administered paliperidone in rats showed no impact on male fertility at doses up to 2.5 mg/kg/day.[1] In female rats, while pregnancy rates were unaffected, there was an increase in pre- and post-implantation loss and a slight decrease in the number of live embryos at a dose of 2.5 mg/kg, which also induced slight maternal toxicity.[1] The no-observed-adverse-effect level (NOAEL) for these effects was 0.63 mg/kg.[1]
Clinical Safety Profile
The clinical safety of this compound has been evaluated in numerous clinical trials for schizophrenia and other psychiatric disorders, utilizing various formulations including extended-release oral tablets and long-acting injectables.
Common Adverse Events
The most frequently reported adverse events in clinical trials of paliperidone are consistent with its pharmacological profile.
Incidence of Common Treatment-Emergent Adverse Events with Paliperidone Palmitate (1-Year Open-Label Study)
| Adverse Event | Incidence (%) |
| Insomnia | 7%[9] |
| Worsening of schizophrenia | 6%[9] |
| Nasopharyngitis | 6%[9] |
| Headache | 6%[9] |
| Weight increase | 6%[9] |
| Extrapyramidal symptoms (EPS) | 6%[9] |
| Potentially prolactin-related AEs | 3%[9] |
Extrapyramidal Symptoms (EPS)
EPS are a known class effect of D2 receptor antagonists. The incidence of EPS with paliperidone has been systematically evaluated in clinical trials using standardized rating scales.
Incidence of Spontaneously Reported EPS-Related TEAEs (Pooled analysis of oral and LAI studies)
| EPS Category | Paliperidone LAI (%) | Oral Paliperidone (%) |
| Tremor | Lower than oral | Higher than LAI[9] |
| Dystonia | Lower than oral | Higher than LAI[9] |
| Hyperkinesia | Similar to oral | Similar to LAI[9] |
| Parkinsonism | Lower than oral | Higher than LAI[9] |
| Dyskinesia | Lower than oral | Higher than LAI[9] |
| Anti-EPS Medication Use | 12% | 17% [9] |
Metabolic Effects
Atypical antipsychotics, including paliperidone, have been associated with metabolic changes. Clinical monitoring of weight, glucose, and lipids is recommended.[1][10]
Prolactin Elevation
Hyperprolactinemia is a common finding with paliperidone due to its potent D2 receptor blockade.[10][11] Potentially prolactin-related adverse events such as gynecomastia, galactorrhea, and amenorrhea have been reported in clinical trials.[9][11]
Experimental Protocols
Detailed, step-by-step experimental protocols for the initial safety studies of this compound are often proprietary and not fully available in the public domain. However, based on regulatory submission documents and publications, the following outlines the general methodologies employed.
Genetic Toxicology: Ames Test
-
Principle: A bacterial reverse mutation assay to detect gene mutations.
-
Test System: Various strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.
-
Methodology: The bacterial strains are exposed to paliperidone at multiple concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to a negative control indicates a mutagenic potential.[1][5]
In Vivo Rodent Micronucleus Assay
-
Principle: An in vivo test to detect chromosomal damage or damage to the mitotic apparatus.
-
Test System: Typically rats or mice.
-
Methodology: Animals are treated with paliperidone, usually via the intended clinical route of administration or a route that ensures systemic exposure. Bone marrow or peripheral blood is collected at specific time points after treatment. Immature erythrocytes (polychromatic erythrocytes) are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to a vehicle control group indicates clastogenic or aneugenic potential.[12][13]
Clinical Trial Safety Assessments
-
Adverse Event Monitoring: Spontaneous reporting of all adverse events by patients and caregivers, and solicitation of adverse events by investigators at each study visit.
-
Extrapyramidal Symptom (EPS) Assessment: Regular administration of standardized rating scales:
-
Laboratory Monitoring:
-
Cardiovascular Monitoring: Regular measurement of vital signs (blood pressure, heart rate) and periodic electrocardiograms (ECGs) to monitor for changes such as QTc interval prolongation.[3]
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of this compound (paliperidone).
Experimental Workflow: Clinical Trial Safety Assessment
Caption: General workflow for safety assessments in a typical paliperidone clinical trial.
Conclusion
The initial investigations into the safety profile of this compound (paliperidone) have established a comprehensive understanding of its potential risks, which are largely predictable based on its pharmacological properties as a potent D2 and 5-HT2A receptor antagonist. Preclinical studies have not revealed significant concerns regarding genotoxicity. The primary safety considerations identified in both preclinical and clinical studies include effects related to hyperprolactinemia, extrapyramidal symptoms, and metabolic changes. The long-acting injectable formulations introduce injection site reactions as an additional safety aspect. Ongoing safety monitoring in clinical practice is crucial for managing these known risks and ensuring the safe and effective use of paliperidone in the treatment of schizophrenia and other psychiatric disorders.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tga.gov.au [tga.gov.au]
- 9. ema.europa.eu [ema.europa.eu]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. Which Rating Scales are Regarded as ‘The Standard’ in Clinical Trials for Schizophrenia? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 9-Hydroxyrisperidone in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 9-hydroxyrisperidone (9-OH-risperidone), the active metabolite of risperidone (B510), in human plasma. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The method has been validated for selectivity, linearity, accuracy, precision, and recovery.
Introduction
Risperidone is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. It is extensively metabolized in the liver by cytochrome P450 2D6 to its major active metabolite, 9-hydroxyrisperidone (paliperidone). Both risperidone and 9-hydroxyrisperidone contribute to the therapeutic effect. Therefore, the simultaneous quantification of both compounds is often clinically important. This document focuses on a validated method for the quantification of this compound in plasma, providing researchers and clinicians with a reliable analytical tool.
Experimental
Materials and Reagents
-
9-Hydroxyrisperidone certified reference standard
-
9-Hydroxyrisperidone-d4 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC System)
-
Triple Quadrupole Mass Spectrometer (e.g., Waters Micromass Quattro Premier XE)
-
Analytical Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1]
Standard and Quality Control Sample Preparation
Stock solutions of this compound and 9-hydroxyrisperidone-d4 (Internal Standard, IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
Calibration standards and quality control (QC) samples are prepared by spiking drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations.
Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample in a microcentrifuge tube, add 5 µL of the internal standard working solution (e.g., 1000 ng/mL of 9-hydroxyrisperidone-d4).
-
Add 100 µL of cold acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 1-5 µL) of the supernatant into the LC-MS/MS system.[1][2]
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[3] |
| Flow Rate | 0.5 mL/min[3] |
| Gradient | 20% B to 80% B over 2 minutes |
| Column Temperature | 40 °C[3] |
| Injection Volume | 5 µL[3] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV[5] |
| Source Temperature | 450 °C[5] |
| Desolvation Gas Flow | 800 L/h[5] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 427.1 | 207.1[5] | 45 | 25[3] |
| This compound-d4 (IS) | 431.1 | 211.1 | 45 | 25 |
Quantitative Data Summary
The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.2 - 500[3][5] | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.2 | ≤ 7.41[2] | 101.13[2] | ≤ 7.41[2] | 95.24 - 103.67[2] |
| Low | 0.6 | ≤ 6[5] | 89 - 99[5] | ≤ 6[5] | 89 - 99[5] |
| Medium | 40 | ≤ 6[5] | 89 - 99[5] | ≤ 6[5] | 89 - 99[5] |
| High | 80 | ≤ 6[5] | 89 - 99[5] | ≤ 6[5] | 89 - 99[5] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 89 - 93[6] | Minimal |
| This compound-d4 (IS) | ~90 | Minimal |
Visualizations
References
- 1. waters.com [waters.com]
- 2. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma: Application to Dose-Dependent Pharmacokinetic Study in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of 9-OH-Risperidone in Human Plasma
Abstract
This application note presents a detailed and reliable solid-phase extraction (SPE) protocol for the selective extraction of 9-hydroxyrisperidone (paliperidone), the primary active metabolite of risperidone (B510), from human plasma. The described method utilizes a mixed-mode cation exchange sorbent, which ensures high recovery and excellent sample cleanup by employing a dual retention mechanism of reversed-phase and ion exchange.[1] This protocol is specifically designed for researchers, scientists, and professionals in drug development engaged in therapeutic drug monitoring (TDM) and pharmacokinetic studies of 9-OH-risperidone. The subsequent analysis is typically performed using high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.[2][3][4]
Introduction
This compound is the active metabolite of the atypical antipsychotic drug risperidone and is a significant contributor to its therapeutic effect.[5] Accurate and precise quantification of this compound in biological matrices like plasma is crucial for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. Solid-phase extraction is a widely adopted technique for sample preparation in bioanalysis due to its ability to remove interfering matrix components, thereby enhancing the sensitivity and robustness of analytical methods.[2] Several SPE methods have been developed for this compound, often in conjunction with the parent drug, risperidone.[3] Mixed-mode SPE, in particular, offers superior selectivity for compounds like this compound, resulting in cleaner extracts and reduced matrix effects.[6][7]
Experimental Protocol
This protocol is optimized for a mixed-mode strong cation exchange polymeric sorbent SPE cartridge (e.g., 30 mg/1 mL).
Materials and Reagents:
-
SPE Cartridge: Mixed-mode strong cation exchange polymeric sorbent (30 mg/1 mL)[1]
-
Analytes: this compound standard
-
Internal Standard (IS): e.g., Methyl-Risperidone[7]
-
Reagents:
-
Methanol (B129727) (HPLC Grade)[1]
-
Acetonitrile (HPLC Grade)[1]
-
Deionized Water (18 MΩ·cm)[1]
-
Formic Acid (≥98%)[1]
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%)[1]
-
Human Plasma (K2-EDTA)[1]
-
-
Equipment:
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples to room temperature.[1]
-
Vortex the plasma sample to ensure homogeneity.[1]
-
Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.[1]
-
In a clean tube, pipette 500 µL of the plasma supernatant.[1]
-
Spike with the appropriate amount of internal standard working solution.[1]
-
Add 500 µL of 2% formic acid in deionized water to the plasma sample and vortex to mix.[1]
-
-
Solid-Phase Extraction: Maintain a flow rate of approximately 1-2 mL/min unless otherwise specified.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[1]
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in deionized water.[1]
-
Loading: Load the 1 mL of the pre-treated plasma sample onto the cartridge.[1] The analyte and internal standard will bind to the sorbent through both reversed-phase and strong cation exchange mechanisms.[1]
-
Washing:
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase compatible with the subsequent analytical method (e.g., 50:50 acetonitrile:water).[1] Vortex the sample to ensure complete dissolution of the residue. The sample is now ready for injection into the analytical instrument.
-
Quantitative Data Summary
The following table summarizes the recovery and limit of quantification data for this compound from various analytical methods utilizing solid-phase extraction.
| Method | Recovery of this compound | Limit of Quantification (LOQ) | Reference |
| DLLME-HPLC | 98.3% | 3 ng/mL | [8] |
| MEPS-LC-UV | >90% | ≤6 ng/mL | [5] |
| SPE-HPLC | 92.8% | Not Specified | [3] |
| SPE-LC-MS/MS | Not Specified | 0.1 ng/mL | [9] |
| SPE-LC-MS | Not Specified | 1 µg/L | [7] |
| LC-MS-MS | 89-93% | 1 ng/mL | [10] |
Experimental Workflow Diagram
Caption: SPE Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic drug monitoring of risperidone and 9-hydroxyrisperidone in serum with solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 9. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Validation of 9-Hydroxyrisperidone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxyrisperidone is the primary active metabolite of the atypical antipsychotic drug risperidone (B510). Both risperidone and 9-hydroxyrisperidone possess similar pharmacological activity.[1][2] Risperidone is metabolized to two enantiomers of 9-hydroxyrisperidone, (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone, primarily by the polymorphic enzyme CYP2D6 and to a lesser extent by CYP3A4.[1] Due to the potential for different pharmacokinetic and pharmacodynamic profiles of the individual enantiomers, the stereoselective analysis is crucial in clinical and non-clinical studies.
This document provides detailed application notes and protocols for the validation of analytical methods for the quantitative determination of 9-hydroxyrisperidone enantiomers in biological matrices, primarily human plasma. The methodologies described are based on established high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[3][4][5][6][7][8][9][10]
Analytical Method Validation Principles
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] For the enantioselective analysis of 9-hydroxyrisperidone, the following performance characteristics are critical:
-
Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, including its counter-enantiomer, the parent drug (risperidone), and other potential metabolites or matrix components.[6]
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][11]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6] It is typically expressed as the percentage of recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Experimental Workflow
The following diagram illustrates a typical workflow for the analytical method validation of 9-hydroxyrisperidone enantiomers.
Quantitative Data Summary
The following tables summarize typical validation parameters and results obtained from published methods for the analysis of 9-hydroxyrisperidone enantiomers in human plasma.
Table 1: Linearity and Range
| Method | Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | (+)-9-Hydroxyrisperidone | 0.2 - 50 | > 0.99 | [1][12] |
| LC-MS/MS | (-)-9-Hydroxyrisperidone | 0.2 - 50 | > 0.99 | [1][12] |
| LC-MS/MS | (+)-9-Hydroxyrisperidone | 0.2 - 100 | Not Reported | [13] |
| LC-MS/MS | (-)-9-Hydroxyrisperidone | 0.2 - 100 | Not Reported | [13] |
| HPLC-ECD | (+)-9-Hydroxyrisperidone | 1.0 - 100 | > 0.99 | [11] |
| HPLC-ECD | (-)-9-Hydroxyrisperidone | 1.0 - 100 | > 0.99 | [11] |
Table 2: Accuracy and Precision
| Method | Analyte | QC Level (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| LC-MS/MS | (+)-9-Hydroxyrisperidone | 0.6, 8, 40 | 89 - 99 | ≤ 6 | ≤ 6 | [1][12] |
| LC-MS/MS | (-)-9-Hydroxyrisperidone | 0.6, 8, 40 | 89 - 99 | ≤ 6 | ≤ 6 | [1][12] |
| LC-MS/MS | (+)-9-Hydroxyrisperidone | LLOQ, Low, Mid, High | 105.6 | 13.4 | Not Reported | [14] |
| LC-MS/MS | (-)-9-Hydroxyrisperidone | LLOQ, Low, Mid, High | 110.4 | 8.9 | Not Reported | [14] |
Table 3: Limits of Detection and Quantitation
| Method | Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| LC-MS/MS | (+)-9-Hydroxyrisperidone | 0.2 | Not Reported | [1][12] |
| LC-MS/MS | (-)-9-Hydroxyrisperidone | 0.2 | Not Reported | [1][12] |
| HPLC-ECD | (+)-9-Hydroxyrisperidone | Not Reported | 0.5 | [11] |
| HPLC-ECD | (-)-9-Hydroxyrisperidone | Not Reported | 0.5 | [11] |
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Method for 9-Hydroxyrisperidone Enantiomers in Human Plasma
This protocol is based on a validated method for the determination of risperidone and the enantiomers of its major active metabolite in pediatric patients.[1][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add the internal standard solution.
-
Vortex mix the samples.
-
Add 1 mL of tert-butyl methyl ether (TBME) and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: Chiralcel OJ 4.6 x 50mm.[1]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in a 50:50 (v:v) ethanol/propanol mixture.[1]
-
Mobile Phase B: Hexane.[1]
-
Gradient: Start at 20% A, increase to 90% A over 4.5 minutes, hold for 2 minutes, then return to 20% A and re-equilibrate for 1.5 minutes.[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.
-
Autosampler Temperature: 5°C.[1]
3. Mass Spectrometric Conditions
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor to product ion transitions for each enantiomer and the internal standard.
Protocol 2: Chiral HPLC-ECD Method for 9-Hydroxyrisperidone Enantiomers in Human Plasma
This protocol is based on a validated method for the simultaneous determination of risperidone and its active metabolite enantiomers.[11]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load 1.0 mL of plasma sample onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: α1-acid glycoprotein (B1211001) (AGP) column.[11]
-
Mobile Phase: Isocratic mixture of methanol and phosphate (B84403) buffer (pH 6.2; 0.1 M) (15:85, v/v).[11]
-
Flow Rate: 0.9 mL/min.
-
Injection Volume: 100 µL.
-
Column Temperature: 30°C.
-
Run Time: Approximately 11 minutes.[11]
3. Electrochemical Detection (ECD)
-
Analytical Cell Potentials: Set at appropriate potentials for the detection of the analytes (e.g., 500, 650, 950, and 950 mV).[11]
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic pathway of risperidone and the importance of enantioselective analysis.
Conclusion
The enantioselective analysis of 9-hydroxyrisperidone is essential for a comprehensive understanding of its pharmacokinetics and pharmacodynamics. The LC-MS/MS and HPLC methods described, when properly validated according to ICH and FDA guidelines, provide the necessary specificity, sensitivity, accuracy, and precision for reliable quantification in biological samples. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of risperidone and its metabolites.
References
- 1. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic modeling of risperidone and 9-hydroxyrisperidone to estimate CYP2D6 subpopulations in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. google.com [google.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. database.ich.org [database.ich.org]
- 11. Simultaneous determination of risperidone and 9-hydroxyrisperidone enantiomers in human blood plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
Development of a Stability-Indicating HPLC Method for Paliperidone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of paliperidone (B428). This method is crucial for accurately quantifying the drug in the presence of its degradation products, ensuring the safety and efficacy of pharmaceutical formulations.
Introduction
Paliperidone, an atypical antipsychotic, is the major active metabolite of risperidone (B510) and is used in the treatment of schizophrenia and schizoaffective disorder. Its therapeutic action is mediated through the antagonism of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] To ensure the quality of paliperidone drug products, a stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from any potential degradation products that may form during manufacturing, storage, or handling. This application note details a robust RP-HPLC method developed and validated according to International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Materials and Reagents
-
Paliperidone reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)[2]
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (AR grade)
-
Triethylamine (for pH adjustment)[2]
-
Orthophosphoric acid (for pH adjustment)
-
Hydrochloric acid (HCl) (AR grade)
-
Sodium hydroxide (B78521) (NaOH) (AR grade)
-
Hydrogen peroxide (H2O2) (30%) (AR grade)
-
Purified water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been found to be effective for the separation of paliperidone from its degradation products.
| Parameter | Specification |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 (e.g., Inertsil ODS, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M KH2PO4 buffer (pH 6.0 adjusted with triethylamine) in a ratio of 30:70 v/v |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 237 nm[2] |
| Injection Volume | 10 µL[3] |
| Column Temperature | Ambient or 40°C[3] |
| Run Time | 20 minutes[3] |
Preparation of Solutions
-
Buffer Preparation (0.05 M KH2PO4): Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water to make a 0.05 M solution. Adjust the pH to 6.0 using triethylamine.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the ratio of 30:70 (v/v). Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of paliperidone reference standard in the mobile phase to obtain the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 5-50 µg/mL).[4][5]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2] A stock solution of paliperidone is subjected to various stress conditions as follows:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and reflux for a specified period (e.g., 3 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for a specified duration. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H2O2) at room temperature.[6]
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 80°C for 72 hours).[7]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm for 72 hours) or sunlight.[2][7]
After exposure, the stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by HPLC. The chromatograms are examined for the appearance of degradation peaks and the separation of these peaks from the main paliperidone peak.
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from degradation products and any matrix components. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | A linear relationship between concentration and peak area should be established over a specified range (e.g., 7.5-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[2][4] |
| Accuracy (Recovery) | The percentage recovery of paliperidone from a spiked placebo or at different concentration levels should be within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (%RSD) for replicate injections of the standard solution should be ≤ 2%.[2] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters such as mobile phase composition, pH, and flow rate. The %RSD should be ≤ 2%. |
| System Suitability | Parameters such as theoretical plates, tailing factor, and retention time should be monitored to ensure the performance of the chromatographic system. Theoretical plates should be >2000 and the tailing factor should be <2. |
Data Presentation
System Suitability Results
| Parameter | Acceptance Limit | Observed Value |
| Theoretical Plates (N) | > 2000 | (e.g., 5500) |
| Tailing Factor (T) | ≤ 2.0 | (e.g., 1.14) |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | (e.g., 0.78%) |
Linearity Data
| Concentration (µg/mL) | Peak Area |
| (e.g., 10) | (e.g., 390097) |
| (e.g., 20) | (e.g., 689487) |
| (e.g., 30) | (e.g., 988877) |
| (e.g., 40) | (e.g., 1288267) |
| (e.g., 50) | (e.g., 1587657) |
| Correlation Coefficient (r²) | (e.g., 0.9992) |
| Slope | (e.g., 29939) |
| Intercept | (e.g., 90097) |
Accuracy (Recovery) Study
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | (e.g., 40) | (e.g., 39.5) | (e.g., 98.75) | (e.g., 0.87) |
| 100% | (e.g., 50) | (e.g., 49.8) | (e.g., 99.60) | |
| 120% | (e.g., 60) | (e.g., 59.5) | (e.g., 99.17) |
Precision Data
| Precision Type | % RSD |
| Repeatability (Intra-day) | (e.g., 0.78%) |
| Intermediate Precision (Inter-day) | (e.g., 1.15%) |
LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | (e.g., 0.14)[2] |
| Limit of Quantitation (LOQ) | (e.g., 0.42)[2] |
Robustness Study
| Parameter Varied | % RSD |
| Flow Rate (± 0.1 mL/min) | < 2.0 |
| Mobile Phase pH (± 0.2) | < 2.0 |
| Mobile Phase Composition (± 2%) | < 2.0 |
Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Degradation Products' Retention Times (min) |
| Acid Hydrolysis (0.1 M HCl, reflux 3h) | 13-15% | 4.97, 7.32 |
| Base Hydrolysis (0.1 M NaOH, RT) | 31-33% | 3.82, 4.60, 4.90, 7.27 |
| Oxidative (1% H2O2, RT, 7h) | >30% | 4.92, 7.40 |
| Thermal (80°C, 72h) | No significant degradation | - |
| Photolytic (UV light, 24h) | No significant degradation | - |
Visualization of Workflows and Pathways
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Potential degradation pathways of paliperidone under various stress conditions.
Conclusion
The described HPLC method is simple, rapid, accurate, and precise for the determination of paliperidone in the presence of its degradation products. The successful validation demonstrates that the method is stability-indicating and suitable for routine quality control analysis of paliperidone in bulk drug and pharmaceutical formulations. The forced degradation studies show that paliperidone is susceptible to degradation under acidic, basic, and oxidative conditions. This information is critical for determining appropriate storage and handling conditions for paliperidone-containing products.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets [pubmed.ncbi.nlm.nih.gov]
- 7. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Measuring Brain Levels of 9-OH-Risperidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the quantitative measurement of 9-hydroxy-risperidone (9-OH-risperidone), the primary active metabolite of the atypical antipsychotic risperidone (B510), in the brain of preclinical models using in vivo microdialysis. This technique allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, offering valuable insights into the pharmacokinetics and target engagement of this psychoactive compound.
Introduction
This compound is a potent antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors and contributes significantly to the therapeutic effects of risperidone.[1] Understanding its concentration profile within the brain is crucial for elucidating its mechanism of action, optimizing dosing regimens, and developing novel drug delivery strategies. In vivo microdialysis is a powerful tool for this purpose, as it directly measures the unbound, pharmacologically active concentration of the drug at the site of action.[2]
This document outlines the necessary protocols for performing in vivo microdialysis experiments to measure this compound in key brain regions implicated in psychosis, such as the nucleus accumbens, prefrontal cortex, and striatum.[1][3]
Experimental Principles
In vivo microdialysis involves the stereotaxic implantation of a semi-permeable membrane probe into a specific brain region.[2] A physiological solution, artificial cerebrospinal fluid (aCSF), is perfused through the probe at a constant, low flow rate. Small molecules in the extracellular fluid, including this compound, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed using a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound.[4][5][6]
Detailed Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Supplier Examples | Notes |
| Animals | Male Wistar or Sprague-Dawley rats (250-350 g) | Charles River, Taconic | Acclimatize animals for at least one week before surgery. |
| Surgery | Stereotaxic apparatus | Stoelting, Kopf | |
| Anesthesia system (isoflurane) | |||
| Surgical drill | |||
| Guide cannulae and dummy cannulae | PlasticsOne, CMA | Select based on probe dimensions. | |
| Microdialysis probes | CMA, Eicom | Concentric probes with 2-4 mm membrane length, 20 kDa MWCO. | |
| Dental cement | |||
| Sutures | |||
| Microdialysis | Microinfusion pump | Harvard Apparatus, CMA | |
| Liquid switch or swivel | Instech Laboratories | For freely moving animals. | |
| Fraction collector (refrigerated) | To maintain sample integrity. | ||
| FEP tubing | For connections. | ||
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Prepare in-house or purchase | See Table 2 for composition.[7][8][9] |
| This compound standard | Sigma-Aldrich, Toronto Research Chemicals | For calibration and recovery experiments. | |
| Bovine Serum Albumin (BSA) or Cyclodextrin (B1172386) | Sigma-Aldrich | Optional, for improving recovery of lipophilic compounds.[10] | |
| Analytical | LC-MS/MS system | Waters, Sciex, Agilent | |
| Analytical column (e.g., C18) | Waters, Phenomenex | ||
| Solvents (acetonitrile, methanol, formic acid) | HPLC grade | ||
| This compound-d4 | Toronto Research Chemicals | Internal standard for LC-MS/MS. |
Perfusion Fluid (aCSF) Composition
The composition of the artificial cerebrospinal fluid used for perfusion is critical for maintaining the physiological integrity of the surrounding brain tissue. A standard aCSF recipe is provided below.
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 0.85 |
Note: The solution should be prepared with ultrapure water, filter-sterilized, and pH adjusted to 7.4. For lipophilic compounds like this compound, consider adding a carrier agent such as 0.1-0.5% BSA or a cyclodextrin to the aCSF to improve recovery; however, the optimal concentration should be determined empirically.[10]
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat with isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Place the animal in the stereotaxic frame and ensure the head is level.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda for stereotaxic coordination.
-
Drill a small hole in the skull over the target brain region. Example coordinates from bregma for a 300g rat are provided in the table below.[11][12][13][14]
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Suture the scalp incision.
-
Allow the animal to recover for 3-5 days before the microdialysis experiment.
| Brain Region | Anterior-Posterior (AP) from Bregma (mm) | Medial-Lateral (ML) from Midline (mm) | Dorsal-Ventral (DV) from Skull (mm) |
| Nucleus Accumbens | +1.2 to +1.7 | ±1.0 to ±2.0 | -6.5 to -7.5 |
| Medial Prefrontal Cortex | +2.7 to +3.2 | ±0.5 to ±0.8 | -4.0 to -5.0 |
| Striatum | +0.5 to +1.0 | ±2.5 to ±3.0 | -4.5 to -5.5 |
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently handle the rat and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector via a liquid swivel.
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least one hour.
-
Administer risperidone or this compound (e.g., subcutaneously or intraperitoneally).
-
Continue collecting dialysate samples at regular intervals for the desired duration of the study.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin for histological verification of the probe placement.
In Vivo Recovery Calculation
The concentration of this compound in the dialysate is not equal to the absolute concentration in the extracellular fluid due to the incomplete diffusion across the probe membrane. The in vivo recovery must be determined to accurately estimate the extracellular concentration. The retrodialysis by drug method is a common approach.[10]
-
Perfuse the microdialysis probe with a known concentration of this compound in aCSF (Cin).
-
Collect dialysate samples until a steady-state concentration is reached (Cout).
-
The in vivo loss is calculated as: Loss (%) = [(C_in - C_out) / C_in] * 100.
-
The in vivo recovery is assumed to be equal to the in vivo loss.
-
The actual extracellular concentration (Cecf) is then calculated from the dialysate concentration (Cdialysate) using the formula: C_ecf = C_dialysate / (Recovery / 100).
Analytical Protocol: LC-MS/MS
-
Sample Preparation: To 50 µL of dialysate, add 10 µL of an internal standard solution (e.g., this compound-d4) and 100 µL of acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge.[5][15]
-
Chromatographic Separation: Inject the supernatant onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard.[4][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 427.2 | 191.1 |
| This compound-d4 | 431.2 | 195.1 |
Note: These transitions may require optimization depending on the specific instrument used.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vivo Microdialysis Experimental Parameters
| Parameter | Value |
|---|---|
| Animal Model | Sprague-Dawley Rat (300-350g) |
| Target Brain Region | Nucleus Accumbens |
| Probe Membrane Length | 3 mm |
| Probe MWCO | 20 kDa |
| Perfusion Fluid | aCSF |
| Flow Rate | 1.5 µL/min |
| Sampling Interval | 30 min |
Table 2: Analytical Method Performance
| Parameter | Value |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Linearity Range | 0.1 - 100 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 3: Brain Extracellular Fluid Concentrations of this compound
| Time (min) | Dialysate Concentration (ng/mL) | Calculated ECF Concentration (ng/mL) |
|---|---|---|
| -30 | Baseline | Baseline |
| 0 | Baseline | Baseline |
| 30 | X | Y |
| 60 | X | Y |
| 90 | X | Y |
| 120 | X | Y |
Visualization of Workflows and Pathways
References
- 1. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CMA Sterile Microdialysis Perfusion Fluid [microdialysis.com]
- 8. mdialysis.com [mdialysis.com]
- 9. microdialysis.com [microdialysis.com]
- 10. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stereotaxic localization of the developing nucleus accumbens septi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereotaxic Atlases for Neuroscience Research - Rat & Mouse Brains [leicabiosystems.com]
- 14. Frontiers | Stereotaxic Coordinates and Morphological Characterization of a Unique Nucleus (CSF-Contacting Nucleus) in Rat [frontiersin.org]
- 15. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of 9-OH-Risperidone in Animal Models of Psychosis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of 9-OH-risperidone (paliperidone), the active metabolite of risperidone (B510), in preclinical animal models of psychosis. This guide is intended to facilitate the design and execution of experiments aimed at evaluating the antipsychotic potential and mechanisms of action of this compound.
Application Notes
9-Hydroxy-risperidone, also known as paliperidone (B428), is an atypical antipsychotic agent that exhibits a high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Its pharmacological activity is considered comparable to its parent drug, risperidone.[3] In animal models, this compound is utilized to investigate its therapeutic potential for psychosis, characterized by its ability to modulate dopamine- and serotonin-mediated behaviors.
The primary mechanism of action of this compound involves the blockade of D2 and 5-HT2A receptors in the brain.[2][4] This dual antagonism is believed to contribute to its efficacy against the positive symptoms of psychosis with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[2] Animal studies are crucial for elucidating the dose-response relationships, receptor occupancy kinetics, and behavioral effects of this compound, providing a translational bridge to clinical applications.
Key applications in animal models include:
-
Evaluation of antipsychotic-like activity: Assessing the ability of this compound to attenuate psychosis-relevant behaviors induced by psychostimulants (e.g., amphetamine, apomorphine) or NMDA receptor antagonists (e.g., MK-801, PCP).
-
Investigation of sensorimotor gating deficits: Using models such as prepulse inhibition (PPI) of the startle reflex to determine the compound's ability to restore deficits observed in animal models of schizophrenia.
-
Assessment of negative and cognitive symptom models: Exploring the effects of this compound on behaviors analogous to negative symptoms (e.g., social interaction deficits) and cognitive impairments.
-
Pharmacokinetic and pharmacodynamic (PK/PD) modeling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound and correlating its plasma and brain concentrations with receptor occupancy and behavioral outcomes.[5]
Mechanism of Action: D2 and 5-HT2A Receptor Antagonism
The therapeutic effects of this compound are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The diagram below illustrates this proposed mechanism.
Data Presentation
The following tables summarize quantitative data from preclinical studies on this compound (paliperidone).
Table 1: Pharmacokinetics of this compound in Rodents
| Species | Route of Administration | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Rat | Intramuscular (depot) | 16 mg/kg | 168 (7 days) | - | 192-240 (8-10 days) | 18,597-21,865 | [5] |
| Rat | Oral (in drinking water) | 0.05 mg/kg/day | - | - | - | - | [1][6] |
Table 2: Receptor Occupancy of this compound
| Species | Receptor | Brain Region | ED50 | Occupancy at Therapeutic Doses | Reference |
| Human | Dopamine D2 | Striatum | 2.38 mg/day | 70-80% at 6-9 mg/day | [7] |
| Human | Dopamine D2 | Temporal Cortex | 2.84 mg/day | 70-80% at 6-9 mg/day | [7] |
Table 3: Behavioral Effects of this compound in Animal Models of Psychosis
| Animal Model | Species | This compound Dose | Effect | Reference |
| Amphetamine-Induced Hyperlocomotion | Rat | 0.05 mg/kg/day (chronic) | Ameliorated the blunted locomotor response in poly I:C offspring. | [1][6] |
| Apomorphine-Induced Climbing | Mouse | Not explicitly tested, but other antipsychotics show dose-dependent antagonism. | - | [8][9][10] |
| Escalated Aggression | Hamster | 0.1 mg/kg (acute) | Dose-dependent decrease in bite and attack behaviors. | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow for Behavioral Testing
The following diagram outlines a typical workflow for conducting behavioral experiments with this compound in rodent models.
Protocol 1: Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous or psychostimulant-induced locomotor activity in rodents. This test is often used to model the positive symptoms of psychosis, such as hyperactivity.
Materials:
-
Open-field arena equipped with infrared photobeams or a video-tracking system.
-
This compound (paliperidone).
-
Vehicle (e.g., saline, 0.5% methylcellulose).
-
Psychostimulant (e.g., d-amphetamine, apomorphine).
-
Rodents (mice or rats).
-
Standard laboratory equipment (syringes, needles, etc.).
Procedure:
-
Animal Handling and Acclimation:
-
Acclimate animals to the housing facility for at least one week before testing.
-
Handle animals for several days prior to the experiment to reduce stress.
-
On the day of testing, transport animals to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound and the psychostimulant on the day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage) at appropriate doses. A study in rats used a chronic oral dose of 0.05 mg/kg/day.[1][6]
-
Allow for a pre-treatment time of 30-60 minutes for the drug to take effect.
-
If inducing hyperactivity, administer the psychostimulant (e.g., d-amphetamine 1-5 mg/kg, s.c.) after the this compound pre-treatment period and immediately before placing the animal in the open-field arena.[1][6]
-
-
Testing:
-
Place each animal individually into the center of the open-field arena.
-
Record locomotor activity for a specified duration, typically 30-60 minutes.
-
-
Data Analysis:
-
Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
-
Protocol 2: Apomorphine-Induced Climbing in Mice
Objective: To evaluate the D2 receptor antagonist properties of this compound by assessing its ability to inhibit climbing behavior induced by the dopamine agonist apomorphine (B128758).
Materials:
-
Cylindrical wire mesh cages.
-
This compound (paliperidone).
-
Vehicle.
-
Apomorphine hydrochloride.
-
Male mice (e.g., Swiss Webster).
Procedure:
-
Animal Handling and Acclimation:
-
Follow standard acclimation and handling procedures as described in Protocol 1.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound and apomorphine.
-
Administer this compound or vehicle at various doses 30-60 minutes prior to apomorphine administration.
-
Administer apomorphine (e.g., 1.0 mg/kg, s.c.).[10]
-
-
Testing:
-
Immediately after apomorphine injection, place individual mice into the wire mesh cages.
-
Observe and score climbing behavior for a period of 30 minutes. Scoring can be based on the time spent with all four paws on the cage wall.
-
-
Data Analysis:
-
Calculate the percentage of time spent climbing for each animal.
-
Compare the climbing behavior between treatment groups using appropriate statistical analyses to determine the dose-dependent inhibitory effect of this compound.
-
Protocol 3: Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To assess the ability of this compound to modulate sensorimotor gating. Deficits in PPI are observed in schizophrenia and can be induced in rodents by dopamine agonists or NMDA antagonists.
Materials:
-
Startle reflex measurement system with sound-attenuating chambers.
-
This compound (paliperidone).
-
Vehicle.
-
PPI-disrupting agent (e.g., apomorphine, MK-801).
-
Rodents (mice or rats).
Procedure:
-
Animal Handling and Acclimation:
-
Follow standard acclimation and handling procedures.
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound and the PPI-disrupting agent.
-
Administer this compound or vehicle at desired doses and pre-treatment times.
-
If inducing a PPI deficit, administer the disrupting agent at the appropriate time before the test (e.g., apomorphine 5-10 minutes prior; MK-801 30 minutes prior).
-
-
Testing:
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 74, 78, 82 dB, 20 ms duration) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Record the startle response (amplitude of the whole-body flinch) for each trial.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Analyze the %PPI data using ANOVA with treatment and prepulse intensity as factors.
-
Protocol 4: Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic potential of this compound in a model that assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Materials:
-
Two-way shuttle box with a grid floor capable of delivering a mild footshock, equipped with a conditioned stimulus (CS) generator (e.g., light or tone).
-
This compound (paliperidone).
-
Vehicle.
-
Rats.
Procedure:
-
Training Phase:
-
Place a rat in the shuttle box.
-
Each trial begins with the presentation of a CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment during the CS, the trial is terminated, and an avoidance response is recorded.
-
If the rat fails to move during the CS, a mild, scrambled footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds.
-
If the rat moves to the other compartment during the US, the shock is terminated, and an escape response is recorded.
-
If the rat fails to move during the US, the trial is terminated, and an escape failure is recorded.
-
Conduct multiple training sessions (e.g., 50 trials per session) until the animals reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Testing Phase:
-
Once stable avoidance is achieved, administer this compound or vehicle at various doses 30-60 minutes before the test session.
-
Conduct a test session identical to the training sessions.
-
-
Data Analysis:
-
Record the number of avoidance responses, escape responses, and escape failures for each animal.
-
A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA).
-
Conclusion
This compound is a valuable tool for preclinical research in psychosis. The protocols outlined above provide a framework for investigating its behavioral effects in established animal models. Researchers should carefully consider dose selection, route of administration, and timing of assessments to obtain reliable and translatable data. The provided quantitative data and mechanistic diagrams serve as a reference for experimental design and interpretation of results. Further research is warranted to continue to elucidate the full therapeutic potential of this compound.
References
- 1. Effects of Risperidone and Paliperidone Pretreatment on Locomotor Response Following Prenatal Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dosing | INVEGA SUSTENNA® (paliperidone palmitate) [invegasustennahcp.com]
- 5. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of risperidone and paliperidone pre-treatment on locomotor response following prenatal immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cpn.or.kr [cpn.or.kr]
- 10. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paliperidone suppresses the development of the aggressive phenotype in a developmentally sensitive animal model of escalated aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Screening 9-OH-Risperidone's Neuroactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxyrisperidone (paliperidone) is the primary active metabolite of the atypical antipsychotic drug risperidone. Its therapeutic efficacy is attributed to its high-affinity antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Understanding the neuroactivity of 9-OH-risperidone is crucial for the development of novel therapeutics for psychiatric disorders. This document provides detailed application notes and protocols for a panel of cell-based assays to screen and characterize the neuroactivity of this compound in vitro. These assays are designed to assess its effects on key neuronal processes, including receptor signaling, neurite outgrowth, and cell viability.
Data Presentation
The following tables summarize quantitative data from various cell-based assays assessing the neuroactivity of this compound.
Table 1: Receptor Binding and Functional Activity of this compound
| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| Human 5-HT2A | Radioligand Binding | Cloned human 5-HT2A expressing cells | Ki | 0.4 nM | [1] |
| Human Dopamine D2 | Radioligand Binding | Cells expressing human D2 receptors | Affinity | Nanomolar range | [1] |
| Human 5-HT7 | Functional Assay (cAMP production) | HEK cells expressing h5-HT7 | IC50 (inactivation) | 5.5 nM |
Table 2: Neuroprotective and Cytotoxic Effects of this compound
| Cell Line | Assay Type | Condition | Concentration of this compound | Effect | Reference |
| SH-SY5Y | MTT & LDH Assay | Neurotoxicity induced by 100 µM MK-801 | 100 µM | Diminished neurotoxicity | [2][3] |
| SK-N-SH | Cell Viability (alamarBlue) | Basal | 10, 50, 100 µM | No effect on cell viability | [4] |
| SK-N-SH | Apoptosis (Caspase-3 activity) | Basal | 10, 50, 100 µM | Decreased caspase-3 activity | [4] |
| SK-N-SH | Cell Viability (alamarBlue) | Dopamine-induced toxicity | 10 µM | Slight improvement in cell viability | [4] |
| Neuro-2a | Cell Viability | Paliperidone-loaded lipid nanoconstructs | 0.13 - 2.6 µg/mL | 70% to 98% cell viability |
Table 3: Effects of this compound on Neurite Outgrowth
| Cell Line | Assay Type | Condition | Concentration of this compound | Effect | Reference |
| Mouse Embryonic Prefrontal Cortical Neurons | Neurite Outgrowth Assay | Inhibition by MK-801 | Not specified | Significantly retarded MK-801-mediated inhibition of neurite outgrowth | [2] |
Experimental Protocols
Receptor Activity Assays
This assay measures the ability of this compound to antagonize the agonist-induced decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cells expressing the D2 receptor.
Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor in appropriate media.
-
Cell Seeding: Seed cells into a 96-well or 384-well white, opaque plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of a known D2 receptor agonist (e.g., quinpirole) at a concentration that gives a submaximal response (EC80).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the D2 receptor agonist to all wells except the negative control wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, luminescence, or fluorescence-based kits).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay measures the ability of this compound to antagonize the agonist-induced increase in intracellular calcium levels in cells expressing the 5-HT2A receptor.
Protocol:
-
Cell Culture: Culture U2OS or HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media.
-
Cell Seeding: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Calcium-6) according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to the cells.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
-
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of a known 5-HT2A receptor agonist (e.g., serotonin) at its EC80 concentration.
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time.
-
Add the 5-HT2A receptor agonist to all wells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Neurite Outgrowth Assay
This assay assesses the effect of this compound on the growth and branching of neurites in a neuronal cell line.
Protocol:
-
Cell Culture: Use a suitable neuronal cell line such as PC-12 or SH-SY5Y. For differentiation, SH-SY5Y cells are often treated with retinoic acid.
-
Cell Seeding: Seed cells onto plates pre-coated with an extracellular matrix protein (e.g., collagen, laminin, or poly-L-lysine) at a low density to allow for neurite extension without excessive cell clustering.
-
Compound Treatment: After cell attachment (typically 24 hours), replace the medium with a low-serum medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., Nerve Growth Factor for PC-12 cells).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Gently fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use image analysis software to quantify neurite outgrowth parameters such as:
-
Total neurite length per neuron
-
Number of neurites per neuron
-
Number of branch points per neuron
-
Percentage of cells with neurites
-
-
-
Data Analysis: Compare the neurite outgrowth parameters between the different treatment groups and the control.
Neurotoxicity and Cell Viability Assays
These assays determine the potential cytotoxic effects of this compound on neuronal cells.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, Neuro-2a) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
Mandatory Visualizations
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Caption: Serotonin 5-HT2A receptor signaling and the antagonistic action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Paliperidone protects prefrontal cortical neurons from damages caused by MK-801 via Akt1/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurite Outgrowth Assays [sigmaaldrich.com]
Application Notes and Protocols for the Enantioselective Separation of (+)- and (-)-9-OH-Risperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxyrisperidone (paliperidone), the active metabolite of the atypical antipsychotic risperidone (B510), is a chiral compound existing as two enantiomers: (+)-9-OH-risperidone and (-)-9-OH-risperidone. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual analysis are critical in drug development, clinical trials, and therapeutic drug monitoring. These application notes provide detailed protocols for the analytical and preparative separation of 9-OH-risperidone enantiomers using chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Analytical Separation Techniques
Chiral HPLC and SFC are powerful techniques for the baseline separation and quantification of the enantiomers of this compound in various matrices, including bulk drug substance and biological fluids like plasma.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used method for the enantioselective analysis of this compound. The separation is typically achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
This protocol details a validated LC-MS/MS method for the simultaneous determination of risperidone and the enantiomers of this compound in human plasma.[1]
Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) is employed to isolate the analytes from the plasma matrix.
-
Condition a mixed-mode SPE cartridge.
-
Load 200 µL of human plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes from the cartridge.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
Chromatographic Conditions
| Parameter | Value |
| Column | Cellulose-based chiral column |
| Mobile Phase | Gradient of hexane, isopropanol, and ethanol |
| Flow Rate | 1.0 mL/min (can be increased to 2.0 mL/min for faster analysis) |
| Detection | Tandem Mass Spectrometry (MS/MS) in positive ion mode |
| Post-Column Addition | 10 mM ammonium (B1175870) acetate (B1210297) in ethanol/water |
Quantitative Data
| Analyte | Retention Time (approx.) | LLOQ in Plasma |
| (+)-9-OH-risperidone | Varies based on gradient | 0.2 ng/mL |
| (-)-9-OH-risperidone | Varies based on gradient | 0.2 ng/mL |
This method is suitable for the simultaneous determination of risperidone and this compound enantiomers in plasma.
Chromatographic Conditions
| Parameter | Value |
| Column | α1-acid glycoprotein (B1211001) (AGP) chiral stationary phase |
| Mobile Phase | Isocratic mixture of methanol (B129727) and phosphate (B84403) buffer (pH 6.2; 0.1 M) (15:85, v/v) |
| Flow Rate | Not specified |
| Detection | Electrochemical Detector |
Quantitative Data
| Analyte | Linearity Range in Plasma | LOD in Plasma |
| (+)-9-OH-risperidone | 1.0 - 100 ng/mL | 0.5 ng/mL |
| (-)-9-OH-risperidone | 1.0 - 100 ng/mL | 0.5 ng/mL |
Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption. It is highly effective for chiral separations.
This protocol describes a rapid and sensitive method for the simultaneous estimation of risperidone and its chiral metabolites in rat plasma.
Sample Preparation (Protein Precipitation)
-
Add precipitating agent (e.g., acetonitrile) to the rat plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the SFC-MS/MS system.
Chromatographic Conditions
| Parameter | Value |
| Column | Polysaccharide-based chiral stationary phase |
| Mobile Phase | Supercritical CO2 and a modifier (e.g., methanol with an additive) |
| Flow Rate | Not specified |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Quantitative Data
| Analyte | LLOQ in Rat Plasma |
| (+)-9-OH-risperidone | 0.92 nM |
| (-)-9-OH-risperidone | 0.92 nM |
Preparative and Semi-Preparative Separation
For the isolation of larger quantities of individual enantiomers for further studies, preparative or semi-preparative chiral chromatography is employed. The principles are similar to analytical chromatography, but the column dimensions, flow rates, and sample loading are significantly increased.
Semi-Preparative High-Performance Liquid Chromatography (HPLC)
This method allows for the isolation of milligram to gram quantities of each enantiomer with high purity.
This protocol is based on a study that successfully performed the semi-preparative enantioseparation of this compound.[1]
Method Development and Optimization
-
Chiral Stationary Phase (CSP) Screening: Screen various polysaccharide-based CSPs (e.g., Chiralcel OJ, Chiralpak AD) to identify the one providing the best enantioselectivity.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., ratios of n-hexane, ethanol, and methanol) to achieve baseline separation with reasonable retention times.
-
Loading Study: Determine the maximum amount of racemate that can be injected onto the column without compromising the resolution of the enantiomers.
Optimized Semi-Preparative Chromatographic Conditions
| Parameter | Value |
| Column | Chiralcel OJ |
| Mobile Phase | n-hexane/ethanol/methanol (50/35/15, v/v/v) |
| Flow Rate | Scaled up from analytical flow rate |
| Detection | UV Detector |
Enantiomeric Purity Assessment
After collection of the separated enantiomer fractions, their enantiomeric purity should be assessed using a validated analytical chiral HPLC or SFC method. The enantiomeric purity obtained for the dextrorotatory and levorotatory enantiomers was found to be greater than 99.9% and 98.9%, respectively.[1]
Conclusion
The choice of technique for the separation of (+)- and (-)-9-OH-risperidone enantiomers depends on the specific application. For quantitative analysis in biological matrices, chiral HPLC-MS/MS and SFC-MS/MS offer high sensitivity and selectivity. For the isolation of pure enantiomers for further research and development, semi-preparative and preparative chiral HPLC are invaluable tools. The protocols provided herein serve as a comprehensive guide for researchers and scientists working with this important chiral compound.
References
Application Note: Quantifying 9-OH-Risperidone Target Engagement with Receptor Occupancy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction 9-Hydroxy-risperidone (paliperidone), the primary active metabolite of risperidone (B510), is a second-generation antipsychotic agent widely used in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is believed to be mediated through a combination of potent antagonism at central Dopamine (B1211576) D2 (D₂) and Serotonin 5-HT₂A receptors.[3] Quantifying the engagement of 9-OH-risperidone with these central nervous system (CNS) targets is crucial for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing dose-related side effects, such as extrapyramidal symptoms (EPS).[3][4]
Receptor Occupancy (RO) studies, particularly using Positron Emission Tomography (PET), are the gold standard for measuring target engagement in vivo. These studies typically involve administering the unlabeled drug (this compound) and then using a specific radiolabeled ligand (tracer) to measure the percentage of target receptors blocked by the drug. This note provides an overview of the principles, protocols, and key data associated with the use of radiolabeled ligands in this compound receptor occupancy studies.
Mechanism of Action: D₂ and 5-HT₂A Antagonism The therapeutic activity of this compound in schizophrenia is proposed to result from its combined antagonist activity at D₂ and 5-HT₂A receptors.[3] By blocking D₂ receptors in the mesolimbic pathway, it alleviates the positive symptoms of schizophrenia. The simultaneous blockade of 5-HT₂A receptors is thought to contribute to its efficacy against negative symptoms and to lower the risk of EPS compared to first-generation antipsychotics.[5] this compound also shows affinity for α₁ and α₂ adrenergic receptors and H₁ histaminergic receptors, but not for cholinergic muscarinic or β-adrenergic receptors.[3]
Caption: Proposed mechanism of this compound action via antagonism of D₂ and 5-HT₂A receptors.
Data Presentation
Quantitative data from in vitro and in vivo studies are essential for understanding the pharmacological profile of this compound.
Table 1: In Vitro Receptor Binding Affinities of Paliperidone (B428) This table summarizes the reported binding constants (Ki/Kd) of paliperidone for its primary targets and other receptors. Lower values indicate higher affinity.
| Receptor | Binding Constant (Ki/Kd) Range (nM) |
| Serotonin 5-HT₂A | 0.22 - 1.21[3] |
| Dopamine D₂ | 2.8 - 6.6[3] |
| α₁-Adrenergic | 1.3 - 11[3] |
| Histamine H₁ | 3.4 - 34[3] |
Table 2: Human D₂ and 5-HT₂A Receptor Occupancy from PET Studies This table presents in vivo receptor occupancy data in humans, correlating drug dose and plasma concentration with target engagement measured by PET.
| Drug Formulation & Dose | Receptor | Time Post-Dose | Plasma Concentration (ng/mL) | Mean Occupancy (%) |
| Paliperidone IR 1 mg | D₂ | 2.5 h | N/A | 48%[6][7] |
| Paliperidone ER 6 mg | D₂ | 22 h | N/A | 64%[6][7] |
| Paliperidone IR 1 mg | 5-HT₂A | 4.5 h | 5.1 - 6.0 | 65%[6][7] |
| Risperidone LAI¹ 25 mg | D₂ | Post-injection | N/A | 71.0%[8][9] |
| Risperidone LAI¹ 25 mg | D₂ | Pre-injection | N/A | 54.0%[8][9] |
| Risperidone LAI¹ 50 mg | D₂ | Post-injection | N/A | 74.4%[8][9] |
| Risperidone LAI¹ 50 mg | D₂ | Pre-injection | N/A | 65.4%[8][9] |
| Risperidone LAI¹ 75 mg | D₂ | Post-injection | N/A | 81.5%[8][9] |
| Risperidone LAI¹ 75 mg | D₂ | Pre-injection | N/A | 75.0%[8][9] |
¹Long-Acting Injectable; plasma levels reflect the active moiety (risperidone + this compound).
Table 3: Pharmacokinetic-Pharmacodynamic (PK-PD) Parameters for D₂ Receptor Occupancy The ED₅₀ represents the plasma concentration of the drug required to achieve 50% receptor occupancy, a key parameter in dose-finding studies.
| Drug/Active Moiety | Radiotracer | Brain Region | ED₅₀ (ng/mL) |
| Risperidone + this compound | [¹¹C]raclopride | Striatum | 11.06[8][9][10] |
| Risperidone + this compound | [¹¹C]raclopride | Striatum | 9.15[11][12] |
| Risperidone + this compound | [¹¹C]MNPA | Striatum | 8.32[11][12] |
| Paliperidone | [¹⁸F]fallypride | Caudate/Putamen | ~45-80 ng/mL for 60-80% occupancy[13] |
Experimental Protocols
Protocol 1: In Vivo D₂/5-HT₂A Receptor Occupancy Measurement using PET
This protocol describes a typical PET study to determine the receptor occupancy of orally administered this compound in human subjects.
1. Objective: To quantify the percentage of D₂ and 5-HT₂A receptors occupied in the human brain at clinically relevant doses and plasma concentrations of this compound.
2. Materials:
-
Drug: this compound (Paliperidone) oral formulation (e.g., extended-release tablets).
-
Radiotracers:
-
Equipment: PET scanner, automated blood sampler, HPLC system for metabolite analysis, equipment for venous catheter insertion.
3. Procedure:
-
Subject Selection: Recruit healthy volunteers or patients with schizophrenia.[8][9] Obtain informed consent. Perform a full medical and psychiatric screening.
-
Study Design: Employ a within-subject design. Each subject undergoes a baseline PET scan (drug-free) and one or more post-dose PET scans.[6][8]
-
Baseline PET Scan:
-
Position the subject in the PET scanner with a head-fixation device to minimize movement.[11]
-
Perform a transmission scan for attenuation correction.[11]
-
Administer a bolus injection of the radiotracer (e.g., ~370 MBq of [¹¹C]raclopride).
-
Collect arterial or venous blood samples throughout the scan to determine plasma radioactivity and for metabolite correction.
-
-
Drug Administration: Administer a single oral dose of this compound. For steady-state studies, administer the drug daily for a specified period before the post-dose scan.[6][8]
-
Post-Dose PET Scan:
-
Perform the scan at the predicted time of maximum plasma concentration (Tmax) or other relevant time points.[6][7]
-
Repeat the PET scan procedure exactly as described for the baseline scan.
-
Collect venous blood samples at multiple time points to establish the pharmacokinetic profile of this compound.[11]
-
-
Data Analysis:
-
Reconstruct PET images and co-register them with individual MRI scans for anatomical localization of regions of interest (ROIs), such as the striatum (for D₂) and frontal cortex (for 5-HT₂A).
-
Generate time-activity curves for each ROI.
-
Calculate the binding potential (BP_ND) for the baseline (BP_ND_baseline) and post-dose (BP_ND_drug) scans using an appropriate kinetic model (e.g., simplified reference tissue model).
-
Calculate receptor occupancy (RO) using the formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline
-
Correlate the calculated RO with the plasma concentrations of this compound at the time of the scan to determine PK-PD relationships, such as the ED₅₀.[12]
-
Caption: General experimental workflow for an in vivo PET receptor occupancy study.
Protocol 2: Ex Vivo Autoradiography for Receptor Occupancy in Rodents
This protocol provides a method for assessing receptor occupancy in preclinical animal models.
1. Objective: To determine the dose-dependent occupancy of D₂ and 5-HT₂A receptors by this compound in specific brain regions of rats or guinea pigs.[5][16]
2. Materials:
-
Drug: this compound.
-
Radiotracers: e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂A receptors.
-
Equipment: Cryostat, phosphor imaging plates or film, microscope, image analysis software.
3. Procedure:
-
Drug Administration: Administer various doses of this compound (e.g., via subcutaneous injection) to different groups of animals. Include a vehicle-only control group.[16]
-
Radiotracer Injection: At a specified time after drug administration (e.g., 2 hours), administer the radiolabeled ligand intravenously.[16]
-
Tissue Collection: At the time of peak brain uptake of the radiotracer, euthanize the animals and rapidly excise the brains. Freeze the brains immediately in isopentane (B150273) cooled with dry ice.
-
Sectioning: Cut thin (e.g., 20 µm) coronal brain sections using a cryostat. Mount the sections onto microscope slides.
-
Autoradiography:
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Expose for a duration determined by the specific activity of the tracer.
-
Develop the film or scan the imaging plate to visualize the distribution of the radioligand.
-
-
Data Analysis:
-
Quantify the optical density in ROIs (e.g., striatum, cortex) using image analysis software.
-
Calculate receptor occupancy for each dose group relative to the vehicle control group: RO (%) = 100 * (Control_Binding - Dosed_Binding) / Control_Binding
-
Plot the dose-occupancy curve to determine the ED₅₀ for each receptor.[16]
-
The Therapeutic Window
PET occupancy studies have been instrumental in defining the "therapeutic window" for antipsychotics. For D₂ receptors, an occupancy of 65-70% is generally considered necessary for optimal clinical efficacy, while occupancy above 80% is associated with a significantly increased risk of EPS.[4] this compound's high affinity for 5-HT₂A receptors may widen this therapeutic window, allowing for effective treatment with a lower incidence of motor side effects.[5]
Caption: The therapeutic window for D₂ receptor occupancy by antipsychotics.
Conclusion Receptor occupancy studies using radiolabeled ligands are indispensable tools in the clinical development of this compound. They provide direct evidence of target engagement in the CNS, enabling the establishment of clear dose-response and PK-PD relationships. The data generated from these studies are critical for selecting optimal clinical doses that maximize therapeutic benefit while minimizing the risk of adverse effects, ultimately leading to safer and more effective treatments for patients with schizophrenia.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. data.epo.org [data.epo.org]
- 3. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. In vitro receptor binding and in vivo receptor occupancy in rat and guinea pig brain: risperidone compared with antipsychotics hitherto used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 8. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET measurement of neuroreceptor occupancy by typical and atypical neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Occupancy of central neurotransmitter receptors by risperidone, clozapine and haloperidol, measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Assessing 9-OH-Risperidone's Blood-Brain Barrier Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the blood-brain barrier (BBB) penetration of 9-hydroxyrisperidone (9-OH-risperidone), the active metabolite of the atypical antipsychotic risperidone (B510). Understanding the extent to which this compound enters the central nervous system (CNS) is critical for elucidating its therapeutic efficacy and potential side effects. The following protocols describe both in vivo and in vitro methods to quantify BBB penetration and investigate the role of efflux transporters, such as P-glycoprotein (P-gp).
Introduction to Blood-Brain Barrier Penetration Assessment
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For centrally acting drugs like this compound, overcoming or effectively penetrating this barrier is a prerequisite for pharmacological activity. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects.
Key factors influencing the BBB penetration of a compound include its physicochemical properties (e.g., lipophilicity, molecular size, charge) and its interaction with transport systems at the BBB.[1][2][3] One of the most important efflux transporters is P-glycoprotein (P-gp), an ATP-dependent pump that actively removes a wide range of substrates from the brain endothelial cells back into the bloodstream, thereby limiting their CNS accumulation.[4][5][6][7][8][9] Both risperidone and this compound have been identified as substrates for P-gp, which significantly restricts their entry into the brain.[4][5][6][7][8][9]
The methodologies outlined below provide a framework for quantifying the brain penetration of this compound and determining the impact of P-gp on its distribution.
In Vivo Assessment of BBB Penetration using Mouse Models
The most direct method to assess BBB penetration is to measure the concentration of the compound in the brain and compare it to the concentration in the plasma. The use of P-gp knockout mice allows for a definitive evaluation of P-gp's role in the efflux of this compound from the brain.
Experimental Protocol: Brain and Plasma Concentration Analysis in Wild-Type vs. P-gp Knockout Mice
This protocol is adapted from studies comparing FVB wild-type mice with abcb1ab-/- knockout mice, which lack functional P-gp at the BBB.[4][5][6][8][9]
Objective: To determine the brain-to-plasma concentration ratio of this compound in the presence and absence of functional P-gp.
Materials:
-
Risperidone
-
This compound standard (for analytical quantification)
-
Male FVB wild-type mice
-
Male abcb1ab-/- (P-gp knockout) mice
-
Vehicle solution (e.g., 0.9% saline containing 1% ethanol (B145695) and 0.5% acetic acid)[4]
-
Anesthetic (e.g., isoflurane)
-
EDTA-coated tubes for blood collection
-
Homogenization buffer (e.g., HBSS and 0.02 M Hepes buffer, pH 7.2)[4]
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)[4]
Procedure:
-
Drug Preparation: Dissolve risperidone in the vehicle solution to the desired concentration.
-
Animal Dosing: Administer a single intraperitoneal (i.p.) injection of risperidone (e.g., 4 µg/g body weight) to both wild-type and P-gp knockout mice.[4][8]
-
Sample Collection: One hour after injection, anesthetize the mice and collect trunk blood into EDTA-coated tubes.[4] Immediately thereafter, decapitate the mice and dissect the whole brain.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 g for 20 minutes) to separate the plasma.[4]
-
Brain Homogenization: Weigh the dissected brains and homogenize them in a fixed volume of homogenization buffer (e.g., 5x volume of the brain weight).[4]
-
Sample Storage: Store plasma and brain homogenates at -70°C until analysis.[4]
-
Sample Analysis: Determine the concentrations of risperidone and this compound in plasma and brain homogenates using a validated HPLC method.[4]
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and plasma concentration (ng/mL).
-
Determine the brain-to-plasma concentration ratio for this compound in both mouse strains.
-
Perform statistical analysis (e.g., unpaired t-test) to compare the brain concentrations and brain-to-plasma ratios between the wild-type and knockout mice.[4][8]
-
Data Presentation: Brain Penetration of this compound
| Parameter | FVB Wild-Type Mice | abcb1ab-/- (P-gp Knockout) Mice | Fold Increase in Knockout | Reference |
| This compound Brain Concentration (ng/g) | Value | Value | 29.4 | [4][6][8][9] |
| This compound Brain:Plasma Ratio | Value | Value | 29 | [4][6][8][9] |
| Risperidone Brain Concentration (ng/g) | Value | Value | 13.1 | [4][6][8][9] |
| Risperidone Brain:Plasma Ratio | Value | Value | 12 | [4][6][8][9] |
Note: Specific concentration values are often presented in the source literature and should be extracted for direct comparison.
Visualization: In Vivo Experimental Workflow
In Vivo Experimental Workflow for BBB Penetration Assessment.
In Vitro Assessment of P-gp Interaction
In vitro assays are valuable for screening compounds and elucidating the mechanisms of their interaction with specific transporters like P-gp.
Experimental Protocol: P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound. P-gp substrates stimulate ATPase activity, providing a quantitative measure of interaction.
Objective: To determine if this compound is a substrate of P-gp by measuring its effect on P-gp's ATPase activity.
Materials:
-
This compound
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human MDR1)
-
ATP
-
Assay buffer
-
Reagents for detecting inorganic phosphate (B84403) (Pi)
-
Positive control (e.g., verapamil)
-
Negative control (e.g., vehicle)
Procedure:
-
Reaction Setup: In a microplate, combine the P-gp membranes, this compound at various concentrations, and assay buffer.
-
Initiate Reaction: Add ATP to initiate the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Phosphate Detection: Add the phosphate detection reagent and measure the absorbance to quantify the amount of inorganic phosphate released.
-
Data Analysis:
-
Subtract the basal ATPase activity (in the absence of the compound) from the activity measured in the presence of this compound to determine the net stimulation.
-
Plot the ATPase activity against the concentration of this compound.
-
Fit the data to the Michaelis-Menten equation to determine the maximal velocity (Vmax) and the Michaelis constant (Km). The Vmax/Km ratio indicates the efficiency of the compound as a P-gp substrate.
-
Data Presentation: P-gp ATPase Assay Results
| Compound | Km (µM) | Vmax (nmol Pi/min/mg) | Vmax/Km Ratio | Reference |
| Risperidone | Value | Value | 2.7 | [7] |
| This compound | Value | Value | 0.5 | [7] |
Note: Specific Km and Vmax values are often presented in the source literature and should be extracted for direct comparison.
Visualization: P-gp Efflux Mechanism at the BBB
P-glycoprotein (P-gp) mediated efflux of this compound at the BBB.
Advanced In Vitro BBB Models
While the ATPase assay confirms molecular interaction, cell-based models can provide more physiologically relevant data on transport across an endothelial monolayer.
Transwell Models
A common in vitro BBB model consists of a monolayer of brain microvascular endothelial cells (BMECs) cultured on a semipermeable membrane in a Transwell insert.[2][10][11] This creates two compartments: an apical (luminal/blood) side and a basolateral (abluminal/brain) side.
Protocol Outline:
-
Cell Culture: Seed primary or immortalized BMECs on the Transwell insert. Co-culturing with astrocytes and pericytes on the basolateral side can enhance barrier properties.[10][11][12]
-
Barrier Integrity: Monitor the formation of a tight monolayer by measuring transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
Add this compound to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
Quantify the concentration of this compound in the basolateral samples to determine the apparent permeability coefficient (Papp).
-
To assess active efflux, perform the assay in the presence and absence of a P-gp inhibitor (e.g., cyclosporine A). An increase in Papp in the presence of the inhibitor indicates P-gp-mediated efflux.
-
Microfluidic and Stem Cell-Based Models
More advanced models, such as "BBB-on-a-chip" microfluidic devices, incorporate physiological shear stress, which can improve the barrier function of the cultured cells.[2][11][12][13] Additionally, BBB models derived from induced pluripotent stem cells (iPSCs) offer the potential for creating human-specific and patient-specific models.[2][10] These models can be used for higher-throughput screening and more complex studies of drug transport and BBB pathology.[13]
Conclusion
The assessment of this compound's BBB penetration is a multi-faceted process that can be addressed using a combination of in vivo and in vitro methodologies. In vivo studies in wild-type and P-gp knockout mice provide definitive evidence of the extent of brain penetration and the significant role of P-gp in limiting CNS access.[4][5][7][8] In vitro assays, such as the P-gp ATPase assay and Transwell permeability studies, offer valuable tools for mechanistic investigation and screening. The data consistently demonstrate that this compound is a P-gp substrate and its brain entry is substantially restricted by this efflux transporter.[4][7] These findings are crucial for understanding its clinical pharmacology and for the development of future CNS drugs.
References
- 1. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. deepdyve.com [deepdyve.com]
- 7. P-glycoprotein interaction with risperidone and this compound studied in vitro, in knock-out mice and in drug-drug interaction experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The brain entry of risperidone and 9-hydroxyrisperidone is greatly limited by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
Practical Guide to 9-OH-Risperidone Sample Preparation from Saliva
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Risperidone (B510), an atypical antipsychotic, is extensively metabolized in the liver by CYP2D6 to its major active metabolite, 9-hydroxyrisperidone (9-OH-risperidone).[1][2] Monitoring the levels of this active moiety is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity. Saliva presents a non-invasive alternative to blood sampling for TDM, offering advantages in ease of collection, especially in pediatric or vulnerable patient populations.[3] This document provides a practical guide to the preparation of saliva samples for the quantitative analysis of this compound, focusing on common extraction techniques and their respective protocols. The detection and quantification of this compound in saliva can also serve as an indicator of recent adherence to therapy.[4]
Sample Collection and Handling
Proper sample collection and handling are paramount to ensure the integrity and accuracy of the analytical results.
-
Collection: Saliva samples can be collected by having the patient expel saliva into a plastic cup or by using a syringe to remove saliva from the oral cavity.[1]
-
Pre-treatment: Immediately after collection, saliva samples should be frozen and stored at -21°C or lower until analysis to minimize degradation of the analyte.[5]
-
Centrifugation: Prior to extraction, it is recommended to thaw the saliva samples and centrifuge them to pellet any particulate matter. The clear supernatant should be used for the subsequent extraction steps.
Sample Preparation Protocols
Several methods have been successfully employed for the extraction of this compound from saliva, including protein precipitation, micro-extraction by packed sorbent (MEPS), and solid-phase extraction (SPE). The choice of method may depend on factors such as sample volume, required purity, and available equipment.
Protein Precipitation
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest in the supernatant.
Protocol:
-
Pipette 25 µL of saliva sample into a microcentrifuge tube.
-
Add 75 µL of acetonitrile (B52724) containing an appropriate internal standard.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant for analysis by LC-MS/MS or another suitable analytical technique.[4]
Micro-Extraction by Packed Sorbent (MEPS)
MEPS is a miniaturized version of SPE that uses a small amount of sorbent packed into a syringe needle. It is a rapid and efficient technique that requires minimal sample and solvent volumes.
Protocol:
-
Sorbent: C8 sorbent is commonly used for the extraction of risperidone and this compound.[6][7]
-
Conditioning: Condition the MEPS cartridge by aspirating and dispensing methanol (B129727) followed by water.
-
Sample Loading: Aspirate the saliva sample through the MEPS cartridge.
-
Washing: Wash the sorbent with a suitable solvent (e.g., water or a mild organic solvent) to remove interferences.
-
Elution: Elute the retained analytes with a small volume of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
The eluate is then ready for injection into the analytical instrument.
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup of the sample compared to protein precipitation, resulting in a cleaner extract and potentially improved analytical sensitivity.
Protocol:
-
Sorbent: Ion exchange sorbents, such as Strata-X-C columns, have been shown to provide the purest eluates for antipsychotic drugs in saliva.[8][9][10]
-
Sample Pre-treatment: Dilute the saliva sample with 2% formic acid and a mixture of methanol and water (1:1).[9][10]
-
Column Conditioning: Condition the SPE column with methanol followed by water.
-
Sample Loading: Load the pre-treated saliva sample onto the conditioned SPE column.
-
Washing:
-
Elution: Elute the analytes with a 5% ammonia (B1221849) solution in methanol.[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.
Data Presentation
The following table summarizes quantitative data from various studies on the analysis of this compound in saliva.
| Parameter | Protein Precipitation | MEPS (C8) | SPE (Strata-X-C) |
| Recovery (%) | 89 - 93%[4] | > 90%[6][7][11] | Not explicitly stated for saliva |
| Limit of Quantification (LOQ) | Not explicitly stated for saliva | ≤ 6 ng/mL[6][7] | Not explicitly stated for saliva |
| Analytical Range | 1 - 100 ng/mL[4] | 0.5 - 100 ng/mL[11] | Not explicitly stated for saliva |
| Precision (RSD %) | Not explicitly stated | < 7.9%[6][7] | Not explicitly stated for saliva |
Visualization of Experimental Workflows
Caption: Protein Precipitation Workflow for Saliva Samples.
Caption: Solid-Phase Extraction Workflow for Saliva Samples.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantification of Antipsychotic and Antiepileptic Drugs and Their Metabolites in Human Saliva Using UHPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of risperidone and its metabolite in plasma and saliva by LC with coulometric detection and a novel MEPS procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Paliperidone using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the therapeutic drug monitoring (TDM) of paliperidone (B428). Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic medication for which TDM is crucial for treatment optimization and ensuring patient safety.[1] UPLC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2]
The following sections detail the experimental protocols and quantitative data necessary for establishing a robust and reliable UPLC-MS/MS method for paliperidone quantification in human plasma.
Experimental Protocols
A validated UPLC-MS/MS method is presented for the quantitative analysis of paliperidone in human plasma, utilizing a stable isotope-labeled internal standard, paliperidone-d4 (B47709), to ensure accuracy and precision.[3]
1. Materials and Reagents
-
Paliperidone reference standard
-
Paliperidone-d4 internal standard (IS)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade water
-
Ammonium acetate (B1210297)
-
Formic acid
-
Human plasma (K2-EDTA)
2. Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
-
Autosampler vials
3. Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of paliperidone and paliperidone-d4 in methanol at a concentration of 1 mg/mL.[3]
-
Working Standard Solutions: Serially dilute the paliperidone stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.[1][3]
-
Internal Standard Working Solution: Dilute the paliperidone-d4 stock solution with methanol to a final concentration of 100 ng/mL.[1][3]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.2 - 55 ng/mL) and QC samples at low, medium, and high concentrations.[1]
4. Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE). Protein precipitation is a simpler and faster technique suitable for high-throughput analysis, while SPE provides cleaner extracts.[4]
-
Method A: Protein Precipitation [1][2][5]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL paliperidone-d4) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or autosampler vial for analysis.
-
-
Method B: Solid-Phase Extraction (SPE) [3][4]
-
To 200 µL of plasma sample, add 20 µL of the internal standard working solution (paliperidone-d4). Vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of ultrapure water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
5. UPLC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions [3][6]
-
Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm
-
Mobile Phase: Methanol:Ammonium acetate solution (70:30 v/v)
-
Flow Rate: 1.0 mL/minute
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 2.8 minutes
-
-
Mass Spectrometry (MS/MS) Conditions [3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
6. Data Analysis
-
Integrate the peak areas for paliperidone and paliperidone-d4.[3]
-
Calculate the peak area ratio of paliperidone to paliperidone-d4.[3]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression (1/x²).[3]
-
Determine the concentration of paliperidone in the QC and unknown samples from the calibration curve.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the validated UPLC-MS/MS method for paliperidone analysis.
Table 1: Mass Spectrometry Parameters [3][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Paliperidone | 427.2 | 207.2 |
| Paliperidone-d4 (IS) | 431.2 | 211.2 |
Table 2: Method Validation Parameters [3][5][6]
| Parameter | Result |
| Linearity Range | 0.200 - 55.00 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |
| Accuracy | 94.2% - 104.4% |
| Within-run Precision (%CV) | ≤ 1.5% |
| Between-run Precision (%CV) | ≤ 1.5% |
| Extraction Recovery | > 99% |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of quantification using an internal standard.
Caption: Experimental workflow for paliperidone quantification.
Caption: Logic of quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Studies of 9-OH-Risperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and conducting pharmacokinetic (PK) studies of 9-hydroxy-risperidone (9-OH-risperidone), the primary active metabolite of the atypical antipsychotic drug risperidone (B510). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing drug therapy, ensuring safety and efficacy, and informing clinical decision-making. Risperidone is extensively metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to form this compound, which possesses pharmacological activity comparable to the parent drug.[1][2] The combined concentrations of risperidone and this compound, often termed the "active moiety," are considered clinically relevant for therapeutic effect.[1][2]
This document outlines detailed experimental protocols for in vivo and in vitro studies, bioanalytical methods for quantification, and data presentation guidelines to facilitate robust and reproducible research in the field of neuropsychopharmacology and drug development.
Pharmacokinetic Profile of this compound
This compound is formed primarily through the hydroxylation of risperidone, a reaction catalyzed predominantly by the polymorphic enzyme CYP2D6, with a minor contribution from CYP3A4.[3][4][5] This metabolic conversion is a key determinant of the overall pharmacokinetic profile of risperidone therapy.
Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Condition | Reference |
| Plasma Protein Binding | 77% | Human | [4][6] |
| Apparent Half-Life (t½) | 21 hours (Extensive Metabolizers) | Human | [6] |
| 30 hours (Poor Metabolizers) | Human | [6] | |
| Time to Reach Steady State (Oral Risperidone) | 5-6 days (Extensive Metabolizers) | Human | [6] |
| Major Metabolizing Enzyme | CYP2D6 (for formation from risperidone) | Human | [3][7] |
| Transporters | P-glycoprotein (P-gp) substrate | Human/Rodent | [8][9] |
Experimental Design and Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical single-dose pharmacokinetic study in rats to determine the plasma and brain concentration profiles of this compound following administration of risperidone.
Objective: To characterize the pharmacokinetic profile of this compound in plasma and its distribution to the brain.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Risperidone solution for injection
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., K2EDTA)
-
Syringes and needles
-
Centrifuge
-
Freezer (-80°C)
-
Homogenizer for brain tissue
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Dosing: Administer a single dose of risperidone (e.g., 1 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or via a cannula at the following time points: pre-dose (0), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Brain Tissue Collection: At the final time point (or in separate satellite groups of animals for each time point), euthanize the animals and perfuse the circulatory system with ice-cold saline.
-
Excise the brain, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Brain Homogenate Preparation: On the day of analysis, thaw the brain tissue on ice and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 10% (w/v).
-
Bioanalysis: Analyze the plasma and brain homogenate samples for this compound concentrations using a validated LC-MS/MS method (see below).
In Vitro Metabolism Study using Human Liver Microsomes
This protocol is designed to investigate the in vitro metabolism of risperidone to this compound.
Objective: To determine the kinetics of this compound formation from risperidone in a human liver microsomal system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Risperidone
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Centrifuge
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing HLMs (e.g., 0.5 mg/mL final protein concentration) and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding risperidone (at various concentrations, e.g., 1-100 µM) and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound).
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Sample Collection: Transfer the supernatant to a new tube or HPLC vial for analysis.
-
Bioanalysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
Bioanalytical Method: LC-MS/MS Quantification
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in biological matrices.[10][11][12]
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or brain homogenate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., risperidone-d4 (B17335) or this compound-d4).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Illustrative LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile(Gradient elution) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: e.g., m/z 427.2 → 207.2Internal Standard: (adjust based on IS used) |
Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma and Brain Following a Single 1 mg/kg i.p. Dose of Risperidone (Example Data)
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | 150 ± 25 | 45 ± 8 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 1.0 |
| AUC0-t (ngh/mL or ngh/g) | 1200 ± 250 | 450 ± 90 |
| t½ (h) | 10.5 ± 2.1 | 12.3 ± 2.5 |
Data are presented as mean ± standard deviation.
Table 2: Kinetic Parameters of this compound Formation in Human Liver Microsomes (Example Data)
| Parameter | Value |
| Km (µM) | 15.2 ± 3.1 |
| Vmax (pmol/min/mg protein) | 85.6 ± 12.4 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 5.63 |
Data are presented as mean ± standard deviation.
Visualizations
Metabolic Pathway of Risperidone to this compound
Caption: Metabolic conversion of risperidone to this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for the in vitro metabolism study.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 5. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. P-glycoprotein interaction with risperidone and this compound studied in vitro, in knock-out mice and in drug-drug interaction experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma concentrations of risperidone and its 9-hydroxy metabolite and their relationship to dose in schizophrenic patients: simultaneous determination by a high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 9-OH-Risperidone Reference Standards
Introduction
9-Hydroxyrisperidone, also known as paliperidone (B428), is the primary active metabolite of the atypical antipsychotic drug risperidone (B510).[1][2] It is a potent antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors and is used in the treatment of schizophrenia and other psychotic disorders. The availability of high-purity 9-OH-risperidone reference standards is crucial for various applications in drug development and quality control, including pharmacokinetic studies, bioanalytical method development, and impurity profiling.[3] These application notes provide detailed protocols for the chemical synthesis of this compound, intended for use by researchers, scientists, and drug development professionals.
Several synthetic strategies have been developed for the preparation of paliperidone. A common and effective approach involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with a key intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[4] Variations in this general scheme exist, including the use of different bases, solvents, and purification techniques, which can influence the overall yield and purity of the final product.
This document outlines two primary synthetic methods, providing step-by-step protocols, a summary of quantitative data, and visual representations of the synthetic pathways and experimental workflows.
Method 1: N-Alkylation with Sodium Carbonate in an Organic Solvent
This method describes a widely used procedure for the synthesis of paliperidone via the condensation of two key intermediates.[5]
Experimental Protocol
Materials:
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP)
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP) or its hydrochloride salt
-
Sodium carbonate (Na₂CO₃)
-
Potassium iodide (KI) (optional, as a catalyst)
-
Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Acetonitrile for crystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent), 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.2 equivalents), sodium carbonate (2.5 equivalents), and a catalytic amount of potassium iodide in dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 85°C and stir for approximately 8 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.
-
Extraction: Extract the aqueous mixture with dichloromethane (4 x 100 mL).[5] Combine the organic extracts.
-
Washing: Wash the combined organic layers with water (4 x 100 mL) to remove residual DMF and inorganic salts.[5]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude paliperidone by crystallization from a suitable solvent, such as acetonitrile, to yield the final product as a solid.[4][5]
-
Drying: Dry the purified product under vacuum.
Visualization of the Workflow
Caption: Experimental workflow for the synthesis of this compound via N-alkylation.
Method 2: Improved Synthesis using Diisopropylamine and Methanol (B129727)
This method presents an alternative, efficient process for the synthesis of paliperidone, reportedly resulting in high yield and purity.[6]
Experimental Protocol
Materials:
-
3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one
-
6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride
-
Diisopropylamine (DIPA)
-
Methanol
-
1,8-Diazabicycloundec-7-ene (DBU) (as a catalyst)
Procedure:
-
Reaction Setup: In a flask, add 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one, 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride, diisopropylamine, and methanol.[6][7]
-
Reaction: Add a catalytic amount of DBU.[6] Stir the mixture under nitrogen protection and heat to reflux. The reaction time can vary from 11 to 13 hours.[7]
-
Crystallization: After the reaction is complete, allow the mixture to cool naturally to around 28-32°C to induce crystallization.[7]
-
Filtration: Collect the crystals by suction filtration to obtain a filter cake.
-
Washing: Wash the filter cake with an aqueous methanol solution (e.g., 45-55% methanol in water).[7]
-
Drying: Dry the product under vacuum at an elevated temperature (e.g., 50-70°C) for several hours to obtain pure paliperidone.[7]
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for the preparation of this compound.
Quantitative Data Summary
The following table summarizes the reported yields and purities for the different synthetic methods.
| Method | Base | Solvent | Catalyst | Reaction Time (h) | Yield | Purity (HPLC) | Reference |
| Method 1 | Sodium Carbonate | DMF | KI | 8 | 58% | >90% | [5] |
| Method 2 | Diisopropylamine | Methanol | DBU | 11-13 | ~85% | >97% | [6][7] |
Characterization of this compound
The structural integrity and purity of the synthesized this compound should be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
Conclusion
The methods described provide robust and reproducible protocols for the synthesis of this compound reference standards. Method 2, utilizing DBU as a catalyst in methanol, appears to offer a higher yield and purity. The choice of method may depend on the availability of reagents, desired scale, and specific purity requirements. Proper analytical characterization is essential to ensure the quality of the synthesized reference standard for its intended application.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. 9-Hydroxyrisperidone | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. benchchem.com [benchchem.com]
- 4. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]
- 5. WO2008021345A2 - Process for the synthesis of 9-hydroxy risperidone (paliperidone) - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis process of paliperidone palmitate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Long-Term Stability Testing of 9-OH-Risperidone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-hydroxyrisperidone (9-OH-risperidone), also known as paliperidone, is the primary active metabolite of the atypical antipsychotic drug risperidone (B510). Both risperidone and this compound contribute to the therapeutic effect and are often measured together as the "active moiety".[1][2] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Ensuring the stability of this compound in these samples from collection to analysis is a critical prerequisite for obtaining reliable data.
This document provides a detailed protocol for establishing the long-term stability of this compound in common biological matrices such as plasma and serum. The protocols are based on established regulatory guidelines from the FDA and EMA for bioanalytical method validation.
Analytical Methodology
The quantification of this compound in biological samples is typically performed using validated chromatographic methods coupled with mass spectrometry, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity.[1][3][4][5] High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is also a viable, though less sensitive, alternative.
Experimental Protocols
This section outlines the detailed methodologies for assessing the stability of this compound in biological samples under various conditions.
Preparation of Stock and Quality Control (QC) Samples
1.1. Stock Solution Preparation:
-
Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
From the primary stock, prepare working stock solutions at various concentrations to be used for spiking into the biological matrix.
1.2. Quality Control (QC) Sample Preparation:
-
Spike a pool of blank, drug-free biological matrix (e.g., human plasma with a specified anticoagulant like EDTA or heparin, or serum) with known concentrations of this compound to prepare QC samples.[5]
-
Prepare at least three concentration levels:
-
Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).
-
Medium QC (MQC): A mid-range concentration.
-
High QC (HQC): Approximately 75-85% of the Upper Limit of Quantification (ULOQ).
-
-
Aliquots of these QC samples will be used for all stability studies.
Long-Term Stability Assessment
This study evaluates the stability of the analyte in the matrix at intended long-term storage temperatures.
2.1. Protocol:
-
Aliquot a sufficient number of LQC and HQC samples into storage vials.
-
Store these samples at specified temperatures, typically -20°C and -80°C.
-
At designated time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months), retrieve a set of LQC and HQC samples from each storage temperature.
-
Thaw the samples unassisted at room temperature.
-
Analyze the samples using the validated analytical method against a freshly prepared calibration curve.
-
The number of testing intervals for long-term studies should be sufficient to establish a clear stability profile. For a proposed shelf life of at least 12 months, testing is recommended every three months in the first year, every six months in the second year, and annually thereafter.[6]
2.2. Acceptance Criteria:
-
The mean concentration of the stored QC samples at each time point should be within ±15% of the nominal (initial) concentration.
-
The precision (%CV) of the measurements should not exceed 15%.
Freeze-Thaw Stability Assessment
This study assesses the stability of the analyte after repeated freezing and thawing cycles.
3.1. Protocol:
-
Use a set of LQC and HQC samples for the study.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw cycle for a minimum of three cycles. The number of cycles should equal or exceed the expected number of cycles the study samples will undergo.[7]
-
After the final cycle, analyze the samples using the validated analytical method.
3.2. Acceptance Criteria:
-
The mean concentration of the QC samples after the final freeze-thaw cycle should be within ±15% of the nominal concentration.
-
The precision (%CV) should not exceed 15%.
Short-Term (Bench-Top) Stability Assessment
This study evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and processing time.
4.1. Protocol:
-
Thaw a set of LQC and HQC samples and keep them on the bench at room temperature (approximately 20-25°C).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take aliquots for analysis.
-
Analyze the samples using the validated analytical method.
4.2. Acceptance Criteria:
-
The mean concentration of the QC samples at each time point should be within ±15% of the nominal concentration.
-
The precision (%CV) should not exceed 15%.
Whole Blood Stability Assessment
This study is crucial to determine if the analyte is stable in whole blood from the time of collection until centrifugation to separate plasma or serum.
5.1. Protocol:
-
Spike fresh whole blood (collected with the appropriate anticoagulant) with this compound at LQC and HQC concentrations.
-
Keep the spiked whole blood samples at room temperature or on ice for specified time periods (e.g., 0, 1, and 2 hours).
-
At each time point, process the blood to obtain plasma or serum.
-
Analyze the resulting plasma or serum samples.
5.2. Acceptance Criteria:
-
The mean concentration of the QC samples at each time point should be within ±15% of the nominal concentration.
-
The precision (%CV) should not exceed 15%.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Time Point | Concentration Level | N | Mean Measured Conc. (ng/mL) | % Nominal | % CV |
| -20°C | 0 months | LQC | 6 | 5.05 | 101.0 | 4.5 |
| HQC | 6 | 75.8 | 101.1 | 3.8 | ||
| 6 months | LQC | 6 | 4.98 | 99.6 | 5.1 | |
| HQC | 6 | 74.9 | 99.9 | 4.2 | ||
| 12 months | LQC | 6 | 4.92 | 98.4 | 5.5 | |
| HQC | 6 | 74.1 | 98.8 | 4.8 | ||
| -80°C | 0 months | LQC | 6 | 5.02 | 100.4 | 4.2 |
| HQC | 6 | 75.5 | 100.7 | 3.5 | ||
| 12 months | LQC | 6 | 5.01 | 100.2 | 4.7 | |
| HQC | 6 | 75.3 | 100.4 | 3.9 | ||
| 24 months | LQC | 6 | 4.99 | 99.8 | 5.0 | |
| HQC | 6 | 75.0 | 100.0 | 4.1 |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycles | Concentration Level | N | Mean Measured Conc. (ng/mL) | % Nominal | % CV |
| 3 Cycles | LQC | 6 | 5.08 | 101.6 | 5.8 |
| HQC | 6 | 76.2 | 101.6 | 4.9 | |
| 5 Cycles | LQC | 6 | 5.01 | 100.2 | 6.2 |
| HQC | 6 | 75.5 | 100.7 | 5.3 |
Table 3: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Time (hours) | Concentration Level | N | Mean Measured Conc. (ng/mL) | % Nominal | % CV |
| 0 | LQC | 6 | 5.03 | 100.6 | 4.1 |
| HQC | 6 | 75.4 | 100.5 | 3.6 | |
| 8 | LQC | 6 | 4.97 | 99.4 | 5.2 |
| HQC | 6 | 74.8 | 99.7 | 4.5 | |
| 24 | LQC | 6 | 4.91 | 98.2 | 5.9 |
| HQC | 6 | 74.2 | 98.9 | 5.1 |
Mandatory Visualizations
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for long-term stability testing of this compound.
Simplified Signaling Pathway of this compound
Caption: this compound's antagonism of D2 and 5-HT2A receptors.
Logical Relationship of Stability Study Components
References
- 1. fda.gov [fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. moh.gov.bw [moh.gov.bw]
- 4. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
Troubleshooting & Optimization
troubleshooting matrix effects in 9-OH-risperidone LC-MS/MS analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of 9-hydroxyrisperidone (9-OH-risperidone).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor peak shape, inconsistent results, or signal suppression for this compound.
Q: My this compound peak is broad, shows tailing, or the signal intensity is inconsistent between injections. What could be the cause and how can I fix it?
A: These issues are often symptomatic of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of this compound. Ion suppression is a common manifestation of matrix effects in LC-MS/MS analysis.[1] Phospholipids are a major contributor to matrix-induced ionization suppression in plasma and serum samples.[2]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The choice of sample preparation technique is critical for minimizing matrix effects.[3] Protein precipitation (PPT) is a simple method but may result in significant ion suppression due to the presence of phospholipids.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing interfering matrix components.[3][4]
-
Optimize Chromatography: Chromatographic separation of this compound from matrix components is a key strategy to reduce ion suppression.[1]
-
Recommendation: Adjusting the mobile phase composition, gradient profile, and column chemistry can improve separation. For instance, altering the mobile phase pH can change the retention of basic compounds relative to phospholipids.[4]
-
-
Use an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to a more accurate quantification.
-
Recommendation: If not already in use, incorporate a deuterated internal standard for this compound (e.g., 9-hydroxyrisperidone-d4).[5]
-
Issue 2: Low recovery of this compound.
Q: I am observing low and inconsistent recovery for this compound. How can I improve this?
A: Low recovery can be due to suboptimal extraction conditions or analyte loss during sample processing. The physicochemical properties of this compound should be considered when developing the extraction protocol.
Troubleshooting Steps:
-
Optimize Extraction pH: For LLE, the pH of the aqueous matrix should be adjusted to ensure this compound is in a neutral, uncharged state to facilitate its extraction into an organic solvent.
-
Select an Appropriate Extraction Solvent/SPE Sorbent:
-
LLE: A simple one-step solvent extraction with 15% methylene (B1212753) chloride in pentane (B18724) has been shown to be effective.[6] Another validated method uses tert-butyl methyl ether (TBME).[5]
-
SPE: A mixed-mode SPE sorbent that utilizes both reversed-phase and ion-exchange mechanisms can provide good recovery and cleaner extracts.[4]
-
-
Evaluate and Compare Different Techniques: The table below summarizes recovery data from various studies, which can help in selecting a suitable method.
Table 1: Comparison of Extraction Recovery for this compound
| Sample Preparation Method | Analyte | Recovery (%) | Biological Matrix | Reference |
| Liquid-Liquid Extraction (LLE) | This compound | 83.5 | Human Plasma | [7] |
| Solid-Phase Extraction (SPE) | This compound | 90.27 ± 11.15 | Human Plasma | [8] |
| Protein Precipitation (PPT) | This compound | 90-93 | Human Plasma |
Note: Recovery values can vary based on specific laboratory conditions and protocols.
Issue 3: Assessing the extent of the matrix effect.
Q: How can I quantitatively assess the degree of matrix effect in my this compound assay?
A: A common method to evaluate matrix effects is through a post-extraction spike experiment.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established protocol. Spike the extracted matrix with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with this compound before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value close to 100% indicates minimal ion suppression or enhancement. A value <100% suggests ion suppression, while a value >100% indicates ion enhancement.
Experimental Methodologies
Detailed Protocol: Liquid-Liquid Extraction (LLE) for this compound
This protocol is adapted from a validated method for the determination of risperidone (B510) and this compound in human plasma.[6]
-
Sample Preparation:
-
To 0.5 mL of plasma in a glass tube, add the internal standard solution.
-
Add 5 mL of an extraction solvent mixture of 15% methylene chloride in pentane.
-
-
Extraction:
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Separation and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Visual Troubleshooting Guides
The following diagrams illustrate key workflows for troubleshooting matrix effects.
Caption: A logical workflow for identifying and mitigating matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. diva-portal.org [diva-portal.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Risperidone and 9-OH-Risperidone
Welcome to the technical support center for the chromatographic analysis of risperidone (B510) and its active metabolite, 9-hydroxyrisperidone (9-OH-risperidone or paliperidone). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation and accurate quantification of these compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of risperidone and this compound.
1. Poor Resolution Between Risperidone and this compound Peaks
-
Question: My chromatogram shows overlapping or poorly separated peaks for risperidone and this compound. How can I improve the resolution?
-
Answer: Poor resolution is a frequent challenge. Here are several approaches to enhance the separation between these two closely related compounds:
-
Mobile Phase pH Adjustment: The retention of risperidone and this compound is highly dependent on the pH of the mobile phase.[1][2][3] Small adjustments to the pH can significantly alter the ionization state of the analytes and, consequently, their interaction with the stationary phase. Experiment with pH values in the acidic range, for instance, between 3.0 and 4.0.[4][5] A study found that a mobile phase with a pH of 3.7 provided optimal separation.[1][2]
-
Mobile Phase Composition: The ratio of the organic modifier (typically acetonitrile (B52724) or methanol) to the aqueous buffer is critical.[3][6]
-
Decreasing the percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Conversely, increasing the organic content will shorten the run time but may decrease resolution. A systematic evaluation of different ratios is recommended. For example, a mobile phase of 0.05 M KH2PO4 (pH 3.7) and acetonitrile in a 94:6 (v/v) ratio has been shown to be effective.[1][2]
-
-
Column Chemistry: The choice of the stationary phase is crucial.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time. A flow rate of 1.2 mL/min has been used successfully.[1][2]
-
2. Peak Tailing
-
Question: The peaks for risperidone and/or this compound in my chromatogram are asymmetrical with a pronounced tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors, including secondary interactions between the analytes and the stationary phase, or issues with the column itself.
-
Use of Triethylamine (B128534) (TEA): Risperidone and this compound are basic compounds that can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask these silanol groups and improve peak shape.[1][2][4] A concentration of 0.3% TEA has been shown to be effective.[1][2]
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate. Operating at a low pH (e.g., around 3.7) can help to protonate the analytes and reduce unwanted interactions with the stationary phase.[1][2]
-
Column Condition: A deteriorating column can also lead to peak tailing. Ensure your column is not overloaded and has been properly regenerated and stored. If the problem persists, consider replacing the column.
-
3. Co-elution with Internal Standard
-
Question: My internal standard is co-eluting with either risperidone or this compound. What should I do?
-
Answer: Co-elution of the internal standard (IS) with the analytes of interest will lead to inaccurate quantification.
-
Select a Different Internal Standard: The most straightforward solution is to choose an IS with a different chemical structure and retention time. Clozapine and diphenhydramine (B27) have been used as internal standards in some methods.[1][4]
-
Modify Chromatographic Conditions: If changing the IS is not feasible, you can try to alter the chromatographic conditions to separate the IS from the analytes. Adjusting the mobile phase composition (organic-to-aqueous ratio) or pH can shift the retention time of the IS relative to the analytes.[2]
-
Frequently Asked Questions (FAQs)
Method Development
-
Q1: What is a good starting point for developing an HPLC method for risperidone and this compound?
Sample Preparation
-
Q2: What are the recommended sample preparation techniques for analyzing risperidone and this compound in plasma or serum?
-
A2: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common sample preparation methods.[7][8] SPE with a C8 or mixed-mode sorbent can provide high extraction recovery and clean extracts.[4][9] LLE using a solvent like a mixture of heptane (B126788) and isoamyl alcohol has also been successfully employed.[10]
-
Detection
-
Q3: What are the typical detection methods used for the analysis of risperidone and this compound?
-
A3: For routine analysis, HPLC with UV detection is often sufficient.[1][4][6] Wavelengths between 237 nm and 280 nm are commonly used.[4][10][11] For higher sensitivity and selectivity, especially in complex matrices or for low concentration levels, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[8][9][12][13][14]
-
Quantitative Data Summary
The following tables summarize typical quantitative data from various validated chromatographic methods for the determination of risperidone and this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Column | C18, 250 x 4.6 mm, 10 µm | [1][2] |
| Mobile Phase | 0.05 M KH2PO4 (pH 3.7): Acetonitrile (94:6, v/v) + 0.3% TEA | [1][2] |
| Flow Rate | 1.2 mL/min | [1][2] |
| Detection Wavelength | 279 nm | [1][2] |
| Internal Standard | Clozapine | [1] |
Table 2: UPLC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Column | C18, 4.6 x 50 mm, 1.8 µm | [12] |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Formic Acid | [12] |
| Mobile Phase B | Acetonitrile | [12] |
| Flow Rate | 0.40 mL/min | [12] |
| Retention Time (Ris) | ~1.6 min | [12] |
| Retention Time (9-OH-Ris) | ~1.5 min | [12] |
| Mass Transition (Ris) | m/z 411.2 → 191.1 | [13] |
| Mass Transition (9-OH-Ris) | m/z 427.2 → 207.05 | [13] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of Risperidone and this compound
This protocol is based on a published method and provides a robust starting point for method development.[1][2]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Prepare a 0.05 M potassium dihydrogen phosphate (KH2PO4) solution.
-
Adjust the pH of the buffer to 3.7 using phosphoric acid.
-
Add 0.3% (v/v) of triethylamine (TEA).
-
Prepare the final mobile phase by mixing the prepared buffer with acetonitrile in a 94:6 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add the internal standard (e.g., clozapine).
-
Perform a solid-phase extraction (SPE) using a C8 cartridge.[4]
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
-
Visualizations
References
- 1. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]
- 6. ijrpns.com [ijrpns.com]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. academic.oup.com [academic.oup.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-OH-Risperidone Extraction from Brain Tissue
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction and quantification of 9-hydroxyrisperidone (9-OH-risperidone) from brain tissue. This resource provides troubleshooting guidance and detailed protocols to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why are the concentrations of this compound often very low in brain tissue compared to plasma? A1: The brain entry of both risperidone (B510) and its active metabolite, this compound, is significantly limited by the P-glycoprotein (P-gp) efflux transporter located at the blood-brain barrier.[1][2] This transporter actively pumps the compounds out of the brain capillary endothelial cells and back into the bloodstream, resulting in disproportionately lower concentrations in the brain parenchyma compared to plasma.[1][3][4][5] Studies in P-gp knockout mice have shown dramatically increased brain concentrations of both risperidone (13.1-fold) and this compound (29.4-fold), confirming the substantial role of P-gp.[1][6]
Q2: What is the most recommended analytical method for quantifying this compound in brain extracts? A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for accurately measuring the low concentrations of this compound found in brain tissue.[7] While HPLC with UV or electrochemical detection has been used, these methods may lack the required lower limit of quantification (LLOQ) for pharmacokinetic studies involving brain samples.[8][9]
Q3: What are the primary extraction techniques for isolating this compound from brain homogenate? A3: The two most common and effective techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[7][10] LLE is a robust method that uses immiscible organic solvents to partition the analyte from the aqueous brain homogenate.[7][8] SPE uses a packed cartridge to adsorb the analyte, which is then washed to remove impurities and selectively eluted.[10][11] A simpler but potentially less clean method is protein precipitation, which may be suitable for some applications.[12]
Q4: What are "matrix effects" and why are they a significant challenge with brain tissue? A4: Matrix effects are the alteration of analyte ionization in an LC-MS/MS source caused by co-eluting compounds from the sample matrix. Brain tissue is a particularly complex and lipid-rich matrix.[13][14] Phospholipids (B1166683), salts, and endogenous metabolites can suppress or enhance the signal for this compound, leading to inaccurate quantification.[8] A thorough sample cleanup via LLE or SPE is essential to minimize these effects.[13]
Troubleshooting Guide
Problem 1: Low or undetectable analyte peak in the final chromatogram.
| Potential Cause | Recommended Solution |
| Analyte concentration is below the instrument's Limit of Quantification (LLOQ). | Increase the amount of brain tissue used for extraction if possible. Concentrate the final extract to a smaller volume. Use a more sensitive analytical instrument, such as an LC-MS/MS system, which can achieve LLOQs as low as 0.1-0.2 ng/mL.[7][8] |
| Poor extraction recovery. | Optimize the pH of the homogenate before extraction; basic conditions (e.g., pH 10) are often used.[6][15] Experiment with different organic solvents for LLE (e.g., a mixture of pentane (B18724) and dichloromethane (B109758) or heptane-isoamyl alcohol).[6][7][15] For SPE, ensure the cartridge type (e.g., mixed-mode or polymeric reversed-phase like Oasis HLB) is appropriate for the analyte's chemical properties.[10][11] |
| Analyte degradation during sample processing. | Keep samples on ice throughout the homogenization and extraction process. Use high-purity, fresh solvents. Perform stability tests to ensure the analyte is not degrading in the final reconstitution solvent or under storage conditions. |
Problem 2: High signal variability or evidence of ion suppression in LC-MS/MS analysis.
| Potential Cause | Recommended Solution |
| Insufficient sample cleanup leading to matrix effects. | If using protein precipitation, switch to a more rigorous method like LLE or SPE. For SPE, optimize the wash steps with different solvent compositions to remove interfering substances without eluting the analyte. Consider using phospholipid removal plates or cartridges as an additional cleanup step. |
| Co-elution of phospholipids or other endogenous compounds with the analyte. | Modify the HPLC gradient to achieve better separation between the analyte and interfering peaks. Experiment with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18).[7] Evaluate the matrix effect by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.[8] |
| Inappropriate internal standard (IS). | Use a stable isotope-labeled internal standard (e.g., 9-hydroxyrisperidone-d4) if available, as it will co-elute and experience similar matrix effects, providing the most accurate correction. If not available, use a structural analog that has similar chemical properties and extraction behavior.[8] |
Problem 3: Poor chromatographic peak shape (e.g., fronting, tailing, or splitting).
| Potential Cause | Recommended Solution |
| The reconstitution solvent is too strong or incompatible with the initial mobile phase. | Evaporate the extraction solvent completely and reconstitute the residue in a solvent that is identical to or weaker than the initial mobile phase composition. This ensures proper focusing of the analyte on the column head. |
| Contamination or degradation of the analytical column. | Flush the column with a strong solvent wash sequence as recommended by the manufacturer. If peak shape does not improve, the column may be irreversibly contaminated or the stationary phase may have degraded, requiring replacement. |
| Secondary interactions with the column stationary phase. | Add a small amount of a competing agent to the mobile phase. For basic compounds like this compound, adding a low concentration of an amine modifier like triethylamine (B128534) (e.g., 0.3%) can improve peak shape by masking active silanol (B1196071) sites on the silica.[15] |
Quantitative Data Summary
The following tables summarize recovery and sensitivity data from various published methods. Note that most data is derived from plasma/serum but provides a valuable baseline for brain tissue method development.
Table 1: Comparison of Extraction Methodologies and Reported Recoveries
| Extraction Method | Matrix | Key Reagents | Analyte | Mean Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Plasma/Tissues | Pentane:Dichloromethane | Risperidone & this compound | 85 - 98% | [1][6] |
| Liquid-Liquid Extraction (LLE) | Plasma | tert-Butyl methyl ether | Risperidone & this compound | 89 - 99% (Accuracy) | [8] |
| Dispersive LLE (DLLME) | Plasma | CCl4, Methanol (B129727) | Risperidone | 96.8% | [16] |
| Dispersive LLE (DLLME) | Plasma | CCl4, Methanol | This compound | 98.3% | [16] |
| Solid-Phase Extraction (SPE) | Serum | Oasis® HLB Cartridge | Risperidone | 92.4% | [10] |
| Solid-Phase Extraction (SPE) | Serum | Oasis® HLB Cartridge | This compound | 92.8% | [10] |
| Protein Precipitation | Plasma | Acetonitrile | Risperidone & this compound | 90 - 114% | [12] |
Table 2: Comparison of Analytical Method Sensitivity (LLOQ)
| Analytical Method | Matrix | Analyte | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Plasma | Risperidone & this compound | 0.1 | [7] |
| LC-MS/MS | Plasma | Risperidone & this compound | 0.2 | [8] |
| LC-MS/MS | Plasma | Risperidone | 0.2 | [12] |
| LC-MS/MS | Plasma | This compound | 0.5 | [12] |
| HPLC-UV | Serum | Risperidone & this compound | 0.5 | [11] |
| HPLC-UV | Plasma | Risperidone & this compound | 3.0 | [16] |
| HPLC-UV | Plasma | Risperidone & this compound | 10.0 | [9] |
Visualized Workflows and Concepts
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low analyte signal.
Caption: P-glycoprotein efflux at the blood-brain barrier.
Experimental Protocols
Protocol 1: Brain Tissue Homogenization
-
Accurately weigh a frozen section of brain tissue (e.g., 100-200 mg).
-
Place the tissue in a 2 mL homogenizer tube containing ceramic beads.
-
Add 5 volumes of ice-cold buffer (e.g., 500 µL for 100 mg of tissue). A simple buffer like saline or a more complex one like HBSS with 0.02 M HEPES (pH 7.2) can be used.[6]
-
Homogenize the tissue using a bead-beating homogenizer (e.g., 2 cycles of 30 seconds at 6000 rpm), ensuring the sample remains cold.
-
Centrifuge the homogenate briefly to pellet any remaining large debris.
-
Use the supernatant for the subsequent extraction procedure.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for plasma and tissue analysis.[6][7]
-
To a 2 mL polypropylene (B1209903) tube, add 200 µL of brain homogenate.
-
Add 25 µL of the internal standard working solution (e.g., methylrisperidone or a stable isotope-labeled standard).
-
Add 200 µL of a basic buffer to raise the pH (e.g., 1 M borate (B1201080) buffer, pH 10).[6] Vortex briefly.
-
Add 1.5 mL of an organic extraction solvent (e.g., 15% methylene (B1212753) chloride in pentane or a heptane:isoamyl alcohol mixture).[7][15]
-
Cap the tube and vortex vigorously for 2 minutes or shake for 20 minutes.[6]
-
Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-45°C.[6]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. Vortex to ensure the analyte is fully dissolved.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol based on the principles of SPE for risperidone from biological fluids.[10]
-
Condition Cartridge: Use a polymeric reversed-phase cartridge (e.g., Waters Oasis HLB, 30 mg). Condition it by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Dilute 200 µL of brain homogenate with 800 µL of 4% phosphoric acid in water. Vortex and centrifuge to pellet precipitated proteins.
-
Load Sample: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Analyte: Elute the this compound and internal standard with 1 mL of methanol or an appropriate solvent mixture (e.g., methanol with 2% ammonium (B1175870) hydroxide).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at ~40°C and reconstitute in 100 µL of the initial mobile phase for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. deepdyve.com [deepdyve.com]
- 3. Brain, plasma and tissue pharmacokinetics of risperidone and 9-hydroxyrisperidone after separate oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic drug monitoring of risperidone and 9-hydroxyrisperidone in serum with solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. Determination of risperidone and 9-Hydroxyrisperidone using HPLC, in plasma of children and adolescents with emotional and behavioural disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jjc.yu.edu.jo [jjc.yu.edu.jo]
Technical Support Center: Enhancing 9-OH-Risperidone Detection in Low-Volume Samples
Welcome to the technical support center for the sensitive detection of 9-hydroxyrisperidone (9-OH-risperidone) in low-volume samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your analytical methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound, particularly when working with low-volume samples.
Issue 1: Poor Sensitivity/Low Signal Intensity
-
Question: My signal intensity for this compound is too low, and I'm struggling to achieve the desired limit of quantification (LLOQ). What steps can I take to improve sensitivity?
-
Answer: Low signal intensity is a common challenge, especially with limited sample volumes. Here are several factors to investigate:
-
Sample Preparation: Inefficient extraction can lead to significant analyte loss. For low-volume samples, consider highly efficient extraction techniques such as solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME). Protein precipitation is a simpler but potentially less clean method that might be sufficient for some applications. Ensure the pH of your sample is optimized for extraction.
-
Mass Spectrometer Settings: Optimization of mass spectrometer parameters is critical. Ensure the instrument is properly tuned and calibrated. For this compound, use electrospray ionization (ESI) in positive ion mode. Optimize the Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 427.1 → 207.1) and adjust the cone voltage and collision energy to maximize the product ion signal.[1][2]
-
Chromatography: A well-optimized chromatographic method can significantly improve signal-to-noise by producing sharp, narrow peaks. Evaluate your mobile phase composition and gradient profile to ensure optimal peak shape.[2]
-
Ion Suppression: Matrix components from the sample can co-elute with this compound and suppress its ionization, leading to a weaker signal. A more rigorous sample cleanup method, such as SPE, can help minimize these matrix effects.[1] You can investigate ion suppression by post-column infusion of a standard solution of this compound while injecting an extracted blank sample. A dip in the signal at the retention time of this compound indicates ion suppression.
-
Issue 2: Inconsistent or Low Analyte Recovery
-
Question: My recovery of this compound is inconsistent and lower than expected. What could be causing this, and how can I improve it?
-
Answer: Inconsistent or low recovery can invalidate your results. Consider the following:
-
Extraction Efficiency: The choice of extraction solvent and pH is crucial. For liquid-liquid extraction (LLE), ensure the solvent is appropriate for this compound and that the pH of the aqueous phase is adjusted to maximize its partitioning into the organic phase. For SPE, ensure the cartridge is properly conditioned and that the wash and elution solvents are optimized for retaining and then eluting this compound.
-
Incomplete Elution: If using SPE, the elution solvent may not be strong enough to completely remove the analyte from the sorbent. Try increasing the volume or the elution strength of your solvent.
-
Analyte Adsorption: this compound can adsorb to the surfaces of glassware and plasticware. Using low-adsorption vials and pipette tips can help mitigate this issue.
-
Evaporation and Reconstitution: During the solvent evaporation step, ensure it is not carried out for too long or at too high a temperature, as this can lead to analyte loss. The reconstitution solvent should be strong enough to fully dissolve the dried extract.
-
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Question: I'm observing significant peak tailing and broadening in my chromatograms for this compound. What are the likely causes and solutions?
-
Answer: Poor peak shape can compromise resolution and integration accuracy. Here’s what to check:
-
Column Contamination: Residual matrix components or previously injected samples can accumulate on the column, leading to peak distortion. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[3]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the pH is appropriate for your column and analyte to achieve symmetrical peaks.
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[3]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. Minimize extra-column volume by using appropriate fittings and tubing.[3]
-
Column Overload: Injecting too much analyte can saturate the column and lead to broad, asymmetrical peaks. If you suspect this, try injecting a more dilute sample.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in low-volume samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of this compound in biological matrices, especially when dealing with low sample volumes.[4][5] Several validated LC-MS/MS methods have achieved lower limits of quantification (LLOQ) in the sub-ng/mL range, making them suitable for pharmacokinetic studies and therapeutic drug monitoring.[1][6][7]
Q2: What sample preparation techniques are recommended for low-volume samples?
A2: For low-volume samples (e.g., 50-200 µL of plasma), several extraction techniques can be employed:
-
Solid-Phase Extraction (SPE): Offers high recovery and excellent sample cleanup, minimizing matrix effects.[8][9]
-
Liquid-Liquid Extraction (LLE): A robust and widely used method that can provide good recovery and clean extracts.[1][4]
-
Protein Precipitation (PPT): A simple and fast method, but it may result in less clean extracts compared to SPE and LLE, potentially leading to more significant matrix effects.[6]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A newer technique that uses very small amounts of solvent and can provide high enrichment factors, making it suitable for trace analysis.[10][11]
Q3: What are the typical MRM transitions for this compound?
A3: The most commonly used precursor-to-product ion transition for this compound in positive ion mode is m/z 427.1 → 207.1.[1] It is always recommended to optimize this transition on your specific instrument.
Q4: Can I use HPLC with UV detection for this compound analysis in low-volume samples?
A4: While HPLC with UV detection can be used, its sensitivity is significantly lower than LC-MS/MS.[1] The limits of quantification for HPLC-UV methods are typically in the range of 3-6 ng/mL, which may not be sufficient for studies requiring high sensitivity, especially when working with limited sample volumes.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the detection of this compound.
Table 1: Method Performance Comparison
| Method | Sample Volume | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Recovery (%) | Reference |
| LC-MS/MS | 200 µL Plasma | 0.2 | 0.2 - 50 | Not explicitly stated | [1] |
| LC-MS/MS | 50 µL Plasma | 0.5 | 0.5 - 100 | 90.27 - 114.00 | [6] |
| LC-MS/MS | 500 µL Plasma | 0.1 | 0.1 - 100 | Not explicitly stated | [4] |
| DLLME-HPLC | Not specified | 3 | 10 - 200 | 98.3 | [10] |
| MEPS-LC-UV | Not specified | ≤ 6 | Not specified | > 90 | [12] |
| UPLC-MS/MS | 1.0 mL Plasma | 0.1 | 0.1 - 200 | > 90 (for SPE) | [13] |
Table 2: LC-MS/MS Parameters
| Parameter | Method 1[1] | Method 2[6] | Method 3[4] |
| Chromatography | |||
| Column | Normal Phase | C18 (4.6 x 50 mm, 1.8 µm) | Phenyl-hexyl |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) in 50:50 (v:v) ethanol/propanol | 10 mmol/L ammonium acetate with 0.1% formic acid | Not specified |
| Mobile Phase B | Hexane (B92381) | 100% acetonitrile | Not specified |
| Flow Rate | 1 mL/min | 0.40 mL/min | Not specified |
| Run Time | 8 min | 6 min | 4 min |
| Mass Spectrometry | |||
| Ionization Mode | Positive Ion ESI | Positive Ion ESI | Positive Ion Electrospray |
| MRM Transition | m/z 427.1 → 207.1 | Not explicitly stated | Not explicitly stated |
| Capillary Voltage | 3.5 kV | Not specified | Not specified |
| Cone Voltage | 35 V | Not specified | Not specified |
| Collision Energy | 30 V | Not specified | Not specified |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) LC-MS/MS
This protocol is adapted from a method using a low volume of plasma.[1]
-
Sample Preparation:
-
To 200 µL of plasma sample in a polypropylene (B1209903) centrifuge tube, add 10 µL of the internal standard spiking solution.
-
Add 1 mL of tert-butyl methyl ether.
-
Shake for 10 minutes on a shaker.
-
Centrifuge the mixture at 10,000 rpm.
-
-
Extraction:
-
Transfer the supernatant to a clean glass tube.
-
Dry the extract under a stream of nitrogen at 40 °C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a normal phase column with a gradient of hexane and a mixture of ethanol/propanol with ammonium acetate.
-
Monitor the MRM transition m/z 427.1 → 207.1 for this compound.
-
Protocol 2: Protein Precipitation (PPT) LC-MS/MS
This protocol is based on a method developed for a very small plasma volume.[6]
-
Sample Preparation:
-
To 50 µL of plasma, add a suitable volume of internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile) in a 1:3 or 1:4 ratio (sample:solvent).
-
Vortex mix thoroughly.
-
-
Centrifugation:
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or vial for injection.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the supernatant.
-
Use a C18 column with a gradient of ammonium acetate in water and acetonitrile.
-
Monitor the appropriate MRM transition for this compound.
-
Visualizations
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 11. Determination of Risperidone and its Active Metabolite 9-Hydroxyrisperidone in Plasma by Dispersive Liquid Liquid Microextraction – HPLC-UV | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
Technical Support Center: High-Throughput Analysis of 9-OH-Risperidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of 9-hydroxyrisperidone (9-OH-risperidone), the active metabolite of risperidone (B510). It is intended for researchers, scientists, and drug development professionals familiar with bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound in biological matrices, primarily plasma.
Sample Preparation Issues
1. What is the best sample preparation method for this compound analysis?
The optimal method depends on the desired level of sample cleanup and the analytical sensitivity required. The three most common techniques are:
-
Protein Precipitation (PPT): This is the simplest and fastest method, making it suitable for high-throughput screening. However, it provides the least sample cleanup and is most prone to matrix effects, which can lead to ion suppression or enhancement.[1][2] Acetonitrile (B52724) is a common precipitant.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[2][3] This method can be more time-consuming and requires careful optimization of the extraction solvent and pH.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup, significantly reducing matrix effects and improving analytical sensitivity.[1][4][5] While it is the most complex and time-consuming of the three methods, it is often the preferred choice for method validation and clinical studies requiring high accuracy and precision.[1][4]
2. I'm observing significant ion suppression in my analysis. What could be the cause and how can I mitigate it?
Ion suppression is a common form of matrix effect where co-eluting endogenous components from the biological matrix (e.g., phospholipids) interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased signal.[6]
-
Diagnosis: To determine if you are experiencing ion suppression, you can perform a post-column infusion experiment.[7] A constant flow of a standard solution of this compound is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Switching from PPT to LLE or SPE can significantly reduce matrix components.[1]
-
Optimize Chromatography: Adjusting the mobile phase composition or gradient can help to chromatographically separate this compound from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 9-hydroxyrisperidone-d4) is the ideal internal standard as it co-elutes with the analyte and is affected by matrix effects in a similar manner, thus providing accurate correction during quantification.
-
Dilute the Sample: If the assay is sensitive enough, diluting the sample can reduce the concentration of interfering matrix components.
-
Chromatography Issues
3. My chromatographic peaks for this compound are tailing. What are the possible causes and solutions?
Peak tailing, where the latter half of the peak is broader than the front half, can compromise peak integration and reduce resolution.[8]
-
Possible Causes:
-
Secondary Interactions: Interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the surface of the silica-based column packing material.
-
Column Contamination: Accumulation of matrix components or strongly retained compounds on the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
-
Solutions:
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites on the column.
-
Use a Modern Column: Employ a column with end-capping or a different stationary phase (e.g., a hybrid particle or polymer-based column) that is less prone to secondary interactions.
-
Column Washing: Implement a robust column washing procedure between runs to remove contaminants.
-
Adjust Mobile Phase pH: Optimize the mobile phase pH to ensure consistent ionization of the analyte.
-
4. I am seeing split peaks for this compound. What could be the issue?
Split peaks can arise from several factors related to the injection process or the column itself.[8][9]
-
Possible Causes:
-
Injection Solvent Mismatch: A significant difference in solvent strength between the sample solvent and the mobile phase can cause peak distortion.
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can lead to multiple paths for the analyte, resulting in a split peak.[8]
-
Partially Clogged Frit: A blockage in the column inlet frit can disrupt the sample band.
-
-
Solutions:
-
Match Injection Solvent: Reconstitute the final sample extract in a solvent that is as close in composition to the initial mobile phase as possible.
-
Column Maintenance: If a void is suspected, it may be possible to gently tap the column to resettle the packing material, though column replacement is often necessary. Regularly filter samples and mobile phases to prevent frit blockage.
-
5. My retention time for this compound is shifting between injections. What should I check?
Retention time instability can affect peak identification and integration.
-
Possible Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate to the initial mobile phase conditions between gradient runs.
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile solvents.
-
Column Temperature Variations: Inconsistent column temperature can affect retention times.
-
Pump Malfunction: Issues with the HPLC pump can lead to inconsistent flow rates.
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is fully equilibrated before each injection.
-
Proper Mobile Phase Preparation: Prepare fresh mobile phases regularly and keep solvent bottles capped to prevent evaporation.
-
Use a Column Oven: Maintain a constant and consistent column temperature.
-
Pump Maintenance: Regularly check and maintain the HPLC pump according to the manufacturer's recommendations.
-
Mass Spectrometry Issues
6. I am observing an unexpectedly high concentration of this compound in my samples. What could be the reason?
An overestimation of this compound concentration can be due to interfering substances.
-
Possible Cause:
-
Solution:
-
Optimize Chromatographic Separation: Develop a chromatographic method with sufficient resolution to separate this compound from 7-hydroxyrisperidone. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.
-
7. How do I choose the right internal standard (IS) for this compound analysis?
The choice of internal standard is critical for accurate and precise quantification.
-
Ideal Internal Standard: A stable isotope-labeled (SIL) version of this compound (e.g., 9-hydroxyrisperidone-d4) is the preferred choice. It has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in these steps.
-
Alternative Internal Standards: If a SIL-IS is not available, a structural analog of this compound or another compound with similar physicochemical properties can be used. However, it is crucial to validate that the analog behaves similarly to the analyte and does not suffer from differential matrix effects. Clozapine and other structurally related compounds have been used as internal standards in some methods.[10][12]
Experimental Protocols
Below is a detailed methodology for a representative high-throughput LC-MS/MS analysis of this compound in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 9-hydroxyrisperidone-d4 at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. A run time of 3-5 minutes is suitable for high-throughput analysis.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion is [M+H]+ at m/z 427.2. A common product ion for quantification is m/z 207.1.
-
This compound-d4 (IS): The precursor ion is [M+H]+ at m/z 431.2, with a corresponding product ion of m/z 211.1.
-
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines to achieve maximum signal intensity for this compound.
-
Data Presentation
The following tables summarize typical quantitative data for a validated high-throughput LC-MS/MS method for this compound.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | 427.2 -> 207.1 |
| MRM Transition (IS) | 431.2 -> 211.1 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linear Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Compensated by SIL-IS |
Visualizations
Caption: Experimental workflow for the high-throughput analysis of this compound.
Caption: Troubleshooting decision tree for common issues in this compound analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 3. Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scribd.com [scribd.com]
- 8. acdlabs.com [acdlabs.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
addressing ion suppression in the mass spectrometric analysis of paliperidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometric analysis of paliperidone (B428), with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of paliperidone?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS/MS analysis. It is the reduction in the ionization efficiency of the target analyte, paliperidone, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[4][5] Essentially, other molecules in the sample compete with paliperidone for ionization in the mass spectrometer's source, leading to a lower-than-expected signal for your analyte.[6]
Q2: What are the common causes of ion suppression in paliperidone analysis?
A2: The primary causes of ion suppression are endogenous components from the biological matrix, such as phospholipids, salts, and proteins, that co-elute with paliperidone.[4][7] Exogenous substances introduced during sample collection or preparation, like anticoagulants or plasticizers, can also contribute.[5][7] Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][5]
Q3: How can I detect ion suppression in my paliperidone assay?
A3: A common method to identify ion suppression is the post-column infusion experiment.[2][8] In this technique, a constant flow of a paliperidone solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal for paliperidone indicates a region of ion suppression.[2][8]
Q4: Why is a deuterated internal standard, such as paliperidone-d4 (B47709), recommended?
A4: A stable isotope-labeled internal standard like paliperidone-d4 is considered the gold standard for quantitative bioanalysis.[9][10] Because it is chemically almost identical to paliperidone, it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[1][11] By calculating the peak area ratio of the analyte to the internal standard, variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[1][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity or poor sensitivity for paliperidone | Ion Suppression: Co-eluting matrix components are interfering with the ionization of paliperidone.[12] | • Optimize Sample Preparation: Implement a more rigorous sample cleanup method like Solid Phase Extraction (SPE) to remove interfering components.[12][13] • Modify Chromatography: Adjust the mobile phase composition or gradient to achieve better separation of paliperidone from the region of ion suppression.[2][13] • Use a Stable Isotope-Labeled Internal Standard: Employ paliperidone-d4 to compensate for signal variability.[9][11] |
| Suboptimal Mass Spectrometer Settings: Incorrect MRM transitions, collision energy, or ion source parameters.[12] | • Verify and optimize the MRM transitions for paliperidone (e.g., m/z 427.2 > 207.2) and its internal standard.[13][14] • Fine-tune ion source parameters such as spray voltage, gas flows, and temperature for maximum signal.[13] | |
| High variability in results between samples | Differential Matrix Effects: The degree of ion suppression varies from one sample to another.[1] | • Utilize a Co-eluting Internal Standard: Ensure the internal standard (ideally paliperidone-d4) has a very similar retention time to paliperidone to experience the same matrix effects.[1] • Improve Sample Cleanup: A more consistent and efficient sample preparation method can reduce variability in matrix components. |
| Analyte signal is suppressed, but the internal standard signal is strong | Chromatographic Separation of Analyte and Internal Standard: A slight difference in retention time can expose them to different matrix environments, especially in areas with sharp changes in ion suppression.[1] | • Adjust Chromatographic Conditions: Modify the mobile phase or gradient to ensure complete co-elution of paliperidone and its internal standard.[13] |
| Unexpected peaks interfering with analyte or internal standard | Contamination: Contaminants from the sample matrix, collection tubes, solvents, or carryover from a previous injection.[13] | • Analyze Blank Matrix Samples: This will help identify the source of the interference.[13] • Implement a More Rigorous Sample Preparation: This can help remove the source of contamination.[13] • Optimize Autosampler Wash Procedure: Use a strong solvent to minimize carryover between injections.[13] |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for paliperidone analysis in human plasma.
Table 1: Mass Spectrometry Parameters [14]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Paliperidone | 427.2 | 207.2[13][15][16] |
| Paliperidone-d4 (IS) | 431.2 | 211.2[13][15] |
Table 2: Method Validation Parameters [14][15]
| Parameter | Result |
| Linearity Range | 0.200 - 55.00 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |
| Accuracy | 94.2% - 101.4% |
| Within-run Precision (%RSD) | < 15% |
| Between-run Precision (%RSD) | < 15% |
| Extraction Recovery | > 99% |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a common and effective method for extracting paliperidone from human plasma and minimizing matrix effects.[14]
-
Sample Pre-treatment: To 200 µL of plasma sample (this can be a calibration standard, quality control sample, or an unknown sample), add 20 µL of the paliperidone-d4 internal standard working solution. Vortex the samples for 30 seconds.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical chromatographic and mass spectrometric conditions for the analysis of paliperidone.[14][15]
-
Liquid Chromatography (LC):
-
Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm
-
Mobile Phase: Methanol:Ammonium acetate (B1210297) solution (70:30 v/v)
-
Flow Rate: 1.0 mL/minute
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Paliperidone: 427.2 → 207.2 (m/z)
-
Paliperidone-d4 (IS): 431.2 → 211.2 (m/z)
-
-
Visualizations
Caption: Workflow illustrating how ion suppression during mass spectrometric detection can lead to inaccurate quantification of paliperidone.
Caption: Logical diagram of strategies to mitigate ion suppression and achieve accurate quantification of paliperidone.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. eijppr.com [eijppr.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lctsbible.com [lctsbible.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. latamjpharm.org [latamjpharm.org]
Technical Support Center: Optimization of Long-Acting Injectable 9-OH-Risperidone Formulation Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the analysis of long-acting injectable (LAI) 9-hydroxyrisperidone (9-OH-risperidone) formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound LAI formulations in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: Why am I observing peak tailing or fronting for my this compound peak?
A1: Peak asymmetry in HPLC analysis of this compound can stem from several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: this compound, being a basic compound, can interact with residual acidic silanols on the silica-based column packing, causing peak tailing. To mitigate this, you can:
-
Add a competing base, like triethylamine (B128534) (0.1-0.5%), to the mobile phase.[1]
-
Use a mobile phase with a lower pH (e.g., pH 3.7) to ensure the analyte is fully protonated.[1][2]
-
Employ a base-deactivated column or a column with end-capping.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. Consider replacing the column if other troubleshooting steps fail.
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing. Ensure all connections are secure and tubing is as short as possible.
Q2: My retention times for this compound are drifting or inconsistent. What is the cause?
A2: Fluctuations in retention time are often related to the mobile phase or the HPLC system itself:
-
Mobile Phase Composition: In reversed-phase chromatography, even a small change in the organic-to-aqueous ratio can significantly impact retention time.[3] Ensure accurate and consistent mobile phase preparation, preferably by gravimetric measurement.[3]
-
Mobile Phase pH: The pH of the mobile phase is crucial for ionizable compounds like this compound.[2] Inadequate buffering can lead to pH shifts and, consequently, retention time variability. Ensure your buffer has sufficient capacity for the analysis.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
-
Pump Performance: Inconsistent pump performance or leaks in the system can lead to a variable flow rate and retention time drift. Check for leaks and ensure the pump is properly primed and functioning.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.
In-Vitro Dissolution Testing
Q3: I am observing a high initial burst release of this compound from my PLGA microspheres. How can I troubleshoot this?
A3: A high initial burst release is a common challenge with PLGA-based LAI formulations and can be attributed to several factors:
-
Surface-Associated Drug: A significant amount of the drug may be adsorbed onto the surface of the microspheres.
-
Microsphere Porosity: Highly porous microspheres can lead to rapid ingress of the dissolution medium and a subsequent burst release.[4] The solvent evaporation rate during manufacturing can influence porosity.[4]
-
Small Particle Size: A larger proportion of smaller particles can increase the overall surface area, contributing to a higher burst release.[4]
-
High Drug Loading: Formulations with a higher drug-to-polymer ratio may exhibit a greater burst release.[4][5]
To address this, consider optimizing formulation parameters such as the drug-to-polymer ratio and manufacturing process parameters like the solvent evaporation rate.[4][5]
Q4: The in-vitro release profile of my this compound LAI is incomplete or shows very slow release. What should I do?
A4: Incomplete or slow drug release during in-vitro testing can be due to:
-
Inappropriate Dissolution Medium: The solubility of this compound in the chosen medium may be limiting the release. The use of surfactants (e.g., Tween 20) in the dissolution medium is sometimes recommended to improve solubility and better mimic in-vivo conditions.[6][7]
-
PLGA Polymer Characteristics: The molecular weight and lactide-to-glycolide ratio of the PLGA polymer significantly impact the degradation rate and, consequently, the drug release.[8][9] A higher molecular weight or a higher lactide content can lead to slower degradation and release.[8]
-
Inadequate Agitation: Insufficient agitation in the dissolution apparatus may not provide adequate sink conditions, leading to slower-than-expected release. Ensure the agitation speed is appropriate and consistent.
-
Accelerated Release Conditions: For long-acting formulations, real-time release studies can be time-consuming.[10] Consider using accelerated release methods, such as elevated temperatures (e.g., 45°C) or the addition of organic modifiers (e.g., ethanol) to the dissolution medium, which can help in screening formulations.[10][11]
Mass Spectrometry (MS) Analysis
Q5: I am experiencing low sensitivity or poor signal-to-noise for this compound in my LC-MS/MS analysis. How can I improve it?
A5: Low sensitivity in LC-MS/MS analysis can be addressed by optimizing several parameters:
-
Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, to maximize the ionization efficiency of this compound.
-
Mobile Phase Composition: The mobile phase should be compatible with ESI. The use of volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is recommended.[12] The pH of the mobile phase can also influence ionization efficiency.
-
Mass Spectrometer Settings: Optimize the collision energy for the specific precursor-to-product ion transition (e.g., m/z 427.2 > 207.2 for paliperidone) to achieve the most intense fragment ion signal.[12][13]
-
Sample Preparation: Efficient sample extraction from the matrix is crucial. Solid-phase extraction (SPE) is a common and effective technique for cleaning up plasma samples and concentrating the analyte before LC-MS/MS analysis.[12]
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for this compound?
A1: A good starting point for an HPLC method for this compound would be a reversed-phase C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate buffer at pH 5.0) and an organic solvent like methanol (B129727) or acetonitrile.[14][15] Detection is typically performed using a UV detector at around 238 nm or 280 nm.[14][15][16]
Q2: How can I ensure my HPLC method is stability-indicating for this compound?
A2: A stability-indicating method must be able to separate the intact drug from its degradation products.[14] To develop and validate such a method, you need to subject a solution of this compound to stress conditions like acid and base hydrolysis, oxidation, and heat.[14][15] The developed HPLC method should then be able to resolve the this compound peak from any peaks corresponding to the degradation products.[14][17]
Q3: What are the key physicochemical properties of the PLGA polymer that influence the analysis of this compound LAI?
A3: Several properties of the PLGA polymer are critical as they affect the drug release profile, which is a key analytical endpoint:
-
Molecular Weight: Higher molecular weight PLGA generally leads to slower polymer degradation and thus, a more prolonged drug release.[8]
-
Lactide-to-Glycolide (L:G) Ratio: This ratio influences the hydrophilicity and degradation rate of the polymer. A higher glycolide (B1360168) content leads to faster degradation.
-
Polymer End Group: The end group of the polymer chain (e.g., ester or carboxylic acid) can affect the degradation kinetics.
-
Glass Transition Temperature (Tg): The Tg of the polymer can influence the physical stability of the microspheres and the drug release, especially in accelerated dissolution studies conducted at elevated temperatures.[10]
Q4: What are the common in-vitro release testing methods for LAI microspheres?
A4: There is a lack of standardized compendial methods for in-vitro release testing of LAI microspheres.[6] However, commonly used methods include:
-
Sample-and-Separate Method: Microspheres are incubated in a release medium, and at specific time points, aliquots of the medium are removed for analysis and replaced with fresh medium.[6]
-
Dialysis Method: The formulation is placed in a dialysis bag which is then suspended in the release medium. The drug released diffuses across the membrane into the medium.
-
Continuous Flow-Through Cell (USP Apparatus 4): This method involves pumping the release medium through a cell containing the microspheres and is often recommended by regulatory agencies like the FDA for risperidone (B510) microspheres.[6]
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Nucleosil C8 (150 x 4.6 mm, 5 µm)[14][15] | RP-C18 (250 x 4.6 mm, 5 µm)[16] | LiChroCART® RP 18 (250x4 mm; 10 µm)[1][2] |
| Mobile Phase | Methanol:Ammonium Acetate Buffer pH 5.0 (95:05 v/v)[14][15] | Methanol:Acetonitrile (80:20 v/v)[16] | 0.05 M KH2PO4 pH 3.7:Acetonitrile (94:6 v/v) + 0.3% Triethylamine[1][2] |
| Flow Rate | 1.3 mL/min[14][15] | 1.0 mL/min[16] | 1.2 mL/min[1][2] |
| Detection | UV at 238 nm[14][15] | UV at 280 nm[16] | UV at 279 nm[1][2] |
| Concentration Range | 5-30 µg/mL[14][15] | 10-60 µg/mL[16] | Not specified |
| LOD/LOQ | 1.04 / 3.16 µg/mL[14][15] | 1.79 / 5.44 µg/mL[16] | Not specified |
Table 2: In-Vitro Release Conditions for Risperidone/9-OH-Risperidone LAI
| Parameter | Condition 1 | Condition 2 | Condition 3 (Accelerated) |
| Apparatus | Sample-and-Separate[6] | USP Apparatus 4[6] | Sample-and-Separate[10] |
| Release Medium | 10 mM PBS (pH 7.4)[6] | 10 mM HEPES (pH 7.4) + 0.02% Tween 20[6] | PBS (pH 7.0) + 20% Ethanol[10] |
| Temperature | 37°C[6] | 37°C[6] | 45°C[10] |
| Volume | Not specified | Not specified | Not specified |
| Agitation/Flow Rate | Not specified | 8 mL/min[11] | Not specified |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Preparation of Solutions:
-
Mobile Phase: Prepare a solution of methanol and 0.05 M ammonium acetate buffer (pH adjusted to 5.0 with acetic acid) in a 95:5 (v/v) ratio.[14][15] Filter and degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-30 µg/mL.[14][15]
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the calibration standards and the sample solutions.
-
Record the chromatograms and determine the peak area of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
Protocol 2: In-Vitro Dissolution of this compound from PLGA Microspheres (USP Apparatus 4)
-
Preparation of Dissolution Medium:
-
Dissolution Apparatus Setup:
-
Set up the USP Apparatus 4 (flow-through cell).
-
Place a known amount of the this compound LAI microspheres into the flow-through cells. Glass beads may be used to ensure the microspheres remain in the cell.
-
Maintain the temperature of the system at 37°C.[6]
-
-
Procedure:
-
Pump the dissolution medium through the cells at a constant flow rate (e.g., 8 mL/min).[11]
-
Collect the eluate at predetermined time intervals.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the in-vitro release profile.
-
Visualizations
Caption: Workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for in-vitro dissolution testing.
References
- 1. researchgate.net [researchgate.net]
- 2. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Development and Characterization of Long-Acting Injectable Risperidone Microspheres Using Biodegradable Polymers: Formulation Optimization and Release Kinetics [mdpi.com]
- 6. In Vitro-In Vivo Correlation of Parenteral Risperidone Polymeric Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PLGA/PLA-Based Long-Acting Injectable Depot Microspheres in Clinical Use: Production and Characterization Overview for Protein/Peptide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kinampark.com [kinampark.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. researchgate.net [researchgate.net]
- 16. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
strategies to minimize degradation of 9-OH-risperidone during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to minimize the degradation of 9-hydroxyrisperidone (9-OH-risperidone) during sample storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of biological samples containing this compound.
Issue 1: Inconsistent or lower than expected this compound concentrations in stored plasma/serum samples.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidative Degradation | Review sample handling and storage environment. | Store samples protected from light and in tightly sealed containers to minimize exposure to air. Consider flushing sample vials with an inert gas (e.g., nitrogen) before sealing for long-term storage. |
| Improper Storage Temperature | Verify storage unit temperature logs. | Ensure samples are consistently stored at or below -20°C. For long-term storage exceeding one year, -80°C is recommended.[1] |
| Incorrect Biological Matrix | Confirm the matrix used for sample collection. | Use EDTA plasma for sample collection as it has been shown to provide better stability for many antipsychotic drugs compared to serum.[2] If using serum, minimize the time between collection and freezing. |
| Multiple Freeze-Thaw Cycles | Track the number of times samples have been thawed and refrozen. | Aliquot samples into smaller volumes after the initial processing to avoid repeated freeze-thaw cycles of the entire sample. This compound is generally stable for up to three freeze-thaw cycles, but minimizing these is best practice.[2] |
| pH-related Instability | Check the pH of any buffers or solutions used. | Racemization of this compound enantiomers has been observed in strong alkaline or acidic conditions. It is advisable to maintain the sample pH within a slightly acidic to slightly alkaline range (e.g., pH 6-8) during bioanalysis.[3] |
Issue 2: Appearance of unknown peaks during chromatographic analysis of stored samples.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Formation of Degradation Products | Compare chromatograms of fresh vs. stored samples. | The primary degradation pathway for the parent compound, risperidone (B510), is oxidation, leading to the formation of N-oxides.[4][5][6] It is plausible that this compound undergoes similar degradation. Ensure proper antioxidant measures are in place. |
| Contamination | Review sample collection and processing procedures. | Ensure all collection tubes, pipettes, and storage vials are clean and free of contaminants. Use high-purity solvents and reagents during sample processing. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal biological matrix for storing samples for this compound analysis?
A1: The preferred matrix is EDTA plasma. Studies on various atypical antipsychotics have shown that plasma collected with EDTA as the anticoagulant provides better long-term stability compared to serum.[2] If serum must be used, it is critical to separate it from the clot and freeze it as quickly as possible.
Q2: What is the recommended storage temperature for this compound samples?
A2: For short-term storage (up to one month), 2-8°C is acceptable. For intermediate storage (up to 60 days), -20°C is sufficient. For long-term storage (beyond 60 days), -80°C is recommended to ensure maximum stability.[1]
Q3: How many freeze-thaw cycles can my samples undergo?
A3: this compound has been shown to be stable for at least three freeze-thaw cycles in human plasma.[2] However, to minimize any potential for degradation, it is best practice to aliquot samples into single-use volumes before the initial freezing.
Q4: My samples will be on the benchtop during processing. How long is this compound stable at room temperature?
A4: In EDTA plasma, this compound is stable for at least 5 days at ambient temperature.[2] However, it is always advisable to minimize the time samples spend at room temperature and to keep them on ice whenever possible during processing.
Q5: Should I add any preservatives or antioxidants to my samples?
A5: While specific studies on the use of antioxidants for this compound are not widely published, the primary degradation pathway for the parent compound, risperidone, is oxidative.[4][5][6] For other antipsychotics prone to oxidation, the addition of antioxidants like ascorbic acid has been shown to have a stabilizing effect.[2] If oxidative degradation is suspected, the addition of ascorbic acid (e.g., to a final concentration of 0.1-1 mg/mL) could be considered, but this would need to be validated for your specific analytical method.
Q6: Does light affect the stability of this compound?
A6: While forced degradation studies on the parent drug, risperidone, have shown it to be relatively stable under photolytic conditions, it is a general best practice to protect all analytes from direct light exposure to prevent potential photodegradation. Amber vials or tubes wrapped in foil are recommended for storage.
Data on Storage Stability
The following tables summarize the stability of this compound under various conditions. Analyte instability is generally defined as a deviation of 15% or more from the initial concentration.
Table 1: Short-Term and Long-Term Stability of this compound
| Matrix | Storage Temperature | Duration | Stability | Reference |
| Human EDTA Plasma | Ambient | At least 5 days | Stable | [2] |
| Human EDTA Plasma | 2-8°C | 4 weeks | Stable | [2] |
| Human EDTA Plasma | -20°C | 2 years | Stable | [2] |
| Human Serum | Ambient | Unstable after 5 days | Unstable | [2] |
| Human Serum | 2-8°C | Unstable after 3 weeks | Unstable | [2] |
| Human Serum | -20°C | Up to 60 days | Stable | [1] |
| Human Serum | -20°C | Unstable after 9 months | Unstable | [2] |
| Human Serum | -80°C | 270 days | Stable | [1] |
Table 2: Freeze-Thaw Stability of this compound
| Matrix | Number of Cycles | Stability | Reference |
| Human EDTA Plasma | 3 | Stable | [2] |
| Human Serum | 5 | Stable | [1] |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability
Objective: To determine the stability of this compound in a biological matrix over an extended period under specified storage conditions.
Methodology:
-
Sample Preparation:
-
Obtain a pool of the desired biological matrix (e.g., human EDTA plasma) from multiple donors.
-
Spike the matrix with a known concentration of this compound (e.g., at low, medium, and high concentrations relative to the expected study sample concentrations).
-
Aliquot the spiked matrix into a sufficient number of storage tubes for all planned time points.
-
-
Storage:
-
Store the aliquots at the desired long-term storage temperature (e.g., -20°C and -80°C).
-
-
Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months), retrieve a set of aliquots from storage.
-
Thaw the samples under controlled conditions.
-
Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
The concentration at each time point is compared to the concentration at time zero.
-
Protocol 2: Assessment of Freeze-Thaw Stability
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Prepare spiked matrix samples at low and high concentrations as described in the long-term stability protocol.
-
Aliquot the samples into storage tubes.
-
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the samples at the intended storage temperature (e.g., -20°C) for at least 12 hours. Then, thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours.
-
Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (a minimum of three is recommended).
-
-
Analysis:
-
After the final thaw, analyze the samples using a validated analytical method.
-
Compare the concentrations of the freeze-thaw samples to those of freshly prepared control samples that have not undergone freezing.
-
Visualizations
Caption: Inferred oxidative degradation pathway for this compound.
Caption: Troubleshooting logic for unexpected sample degradation.
Caption: Recommended workflow for optimal sample preservation.
References
- 1. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. Relationship between plasma risperidone and 9-hydroxyrisperidone concentrations and clinical response in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the recovery of 9-OH-risperidone from complex biological matrices
Welcome to the technical support center for the analysis of 9-OH-risperidone in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and enhance the recovery of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound from biological samples.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Incomplete Extraction: The chosen solvent may not be optimal for this compound. The pH of the sample may not be suitable for efficient partitioning. | - Optimize Solvent Selection: For Liquid-Liquid Extraction (LLE), consider solvents like tert-butyl methyl ether or a mixture of methylene (B1212753) chloride and pentane.[1][2] For Solid-Phase Extraction (SPE), use a mixed-mode or C8 sorbent.[3][4] - Adjust pH: Ensure the sample pH is optimized for the chosen extraction method. For SPE, a pH of 6 has been shown to be effective.[3][4] For LLE, a basic pH can improve extraction efficiency. |
| Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer.[5] | - Improve Sample Cleanup: Utilize a more rigorous extraction method like SPE to remove interfering matrix components.[6][7] - Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound can help compensate for matrix effects.[1] - Optimize Chromatographic Separation: Adjust the mobile phase composition and gradient to separate this compound from interfering compounds. | |
| Analyte Degradation: this compound may be unstable under certain storage or experimental conditions. | - Ensure Proper Sample Storage: Store plasma and other biological samples at -20°C or lower until analysis.[1] - Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variations in pipetting, mixing, or timing during the extraction process. | - Standardize Protocol: Ensure all steps of the extraction protocol are performed consistently for all samples. - Use an Automated Extraction System: Automation can improve the reproducibility of the extraction process.[4] |
| Instrumental Instability: Fluctuations in the LC-MS/MS system. | - Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with standard solutions. - Calibrate the Instrument: Ensure the mass spectrometer is properly calibrated. | |
| Peak Tailing or Broadening in Chromatogram | Poor Chromatographic Conditions: Suboptimal mobile phase, column, or flow rate. | - Optimize Mobile Phase: Adjust the pH and organic solvent composition of the mobile phase. A mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer has been used successfully.[8] - Select an Appropriate Column: A C18 or phenyl-hexyl column is often used for the analysis of risperidone (B510) and its metabolites.[2][6] - Adjust Flow Rate: Optimize the flow rate for better peak shape. |
| Column Overloading: Injecting too much sample onto the column. | - Dilute the Sample: If the concentration of this compound is high, dilute the sample before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from plasma?
A1: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed techniques for extracting this compound from plasma.[1][6] LLE is often simpler and uses solvents like tert-butyl methyl ether, while SPE can provide cleaner extracts with higher recovery.[1][4][6]
Q2: What kind of recovery rates can I expect for this compound?
A2: With optimized methods, high recovery rates are achievable. For example, a dispersive liquid-liquid microextraction (DLLME) method reported a mean recovery of 98.3% for this compound.[9] An SPE method using a mixed-mode phase also demonstrated high recovery values.[4] A validated UPLC-MS/MS method with SPE reported recoveries greater than 90%.
Q3: How can I minimize matrix effects in my analysis?
A3: To minimize matrix effects, it is crucial to have an efficient sample clean-up procedure. SPE is generally more effective at removing interfering matrix components than LLE or simple protein precipitation.[5] The use of a stable isotope-labeled internal standard that co-elutes with this compound is also highly recommended to compensate for any remaining matrix effects.[1]
Q4: What are the recommended storage conditions for samples containing this compound?
A4: To ensure the stability of this compound, plasma samples should be stored at -20°C.[1] It is also advisable to minimize the number of freeze-thaw cycles the samples undergo.
Q5: What type of analytical column is suitable for the chromatographic separation of this compound?
A5: Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly used for the separation of this compound and its parent drug, risperidone.[2][6] The choice of column will also depend on the specific mobile phase and overall chromatographic conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for the determination of this compound.
Table 1: Recovery of this compound using Different Extraction Methods
| Extraction Method | Biological Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Plasma | 84 ± 8 | [1] |
| Solid-Phase Extraction (SPE) | Serum | 92.8 | [6] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Plasma | 98.3 | [9] |
| Protein Precipitation | Plasma | 90.27 ± 11.15 - 114.00 ± 10.35 | [8] |
| Micro-Extraction by Packed Sorbent (MEPS) | Plasma, Urine, Saliva | > 90 | [10] |
| Solid-Phase Extraction (SPE) | Plasma | > 90 |
Table 2: Precision and Accuracy of this compound Quantification
| Method | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS (LLE) | 0.6, 8, 40 | ≤ 6 | ≤ 6 | 89 - 99 | [1] |
| HPLC (SPE) | 2 - 100 | < 7 | < 7 | < 115 | [6] |
| HPLC (DLLME) | 30, 100, 120 | < 11.5 | < 11.5 | 1.4 - 12 (as % error) | [9] |
| LC-MS/MS (Protein Precipitation) | Not Specified | ≤ 7.41 | ≤ 7.41 | 95.24 - 103.67 | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma[1]
-
To 200 µL of plasma sample, add 10 µL of the internal standard spiking solution.
-
Add 1 mL of tert-butyl methyl ether to the tube.
-
Shake the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm.
-
Transfer the supernatant (organic layer) to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum[6]
-
Use a Waters OASIS® HLB 30mg 1cc extraction column.
-
Condition the column with an appropriate solvent (e.g., methanol).
-
Equilibrate the column with water or a suitable buffer.
-
Load 1 mL of the serum sample.
-
Wash the column to remove interfering substances.
-
Elute this compound with a suitable elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound from Plasma[9]
-
To a plasma sample, add the internal standard.
-
Inject a mixture of a disperser solvent (e.g., methanol) and an extraction solvent (e.g., carbon tetrachloride) into the sample.
-
A cloudy solution will form; centrifuge to separate the phases.
-
Collect the sedimented phase containing the extracted analyte.
-
Evaporate the solvent and reconstitute the residue for HPLC analysis.
Visualizations
References
- 1. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic drug monitoring of risperidone and 9-hydroxyrisperidone in serum with solid-phase extraction and high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 10. Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reproducibility in 9-OH-Risperidone Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to poor reproducibility in 9-hydroxy-risperidone (9-OH-risperidone) bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in this compound bioassays?
Poor reproducibility in this compound bioassays can stem from three main areas: analytical issues, in vitro assay-specific problems, and the inherent properties of the compound and reagents. Careful control of each of these aspects is critical for robust and reliable results.
Q2: Which cell lines are recommended for this compound bioassays?
This compound primarily targets dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Commonly used and recommended cell lines for expressing these G protein-coupled receptors (GPCRs) include:
-
CHO-K1 (Chinese Hamster Ovary): A robust and widely used cell line for stable expression of recombinant receptors.[1][2]
-
HEK293 (Human Embryonic Kidney): Known for high transfection efficiency and strong protein expression, making them suitable for both transient and stable expression systems.
-
U2OS (Human Osteosarcoma): Another suitable host for stably expressing GPCRs for functional assays like calcium mobilization.[3][4]
Q3: How can I minimize variability introduced by fetal bovine serum (FBS)?
Lot-to-lot variability in FBS is a significant source of poor reproducibility in cell-based assays.[5][6] The composition of growth factors, hormones, and other components can vary between batches, affecting cell health, receptor expression, and signaling.[5]
Mitigation Strategies:
-
Lot Testing: Before purchasing a large quantity, test a sample of a new FBS lot to ensure it supports consistent cell growth and assay performance.[5]
-
Bulk Purchase and Storage: Once a suitable lot is identified, purchase a large enough quantity to last for an extended period (e.g., six months to a year). Fetal bovine serum can be stored at -20°C for up to 5 years.[5]
-
Gradual Adaptation: When introducing a new lot of serum, gradually acclimate the cells by mixing increasing proportions of the new serum with the old serum over several passages.[5]
Q4: What is the stability of this compound in solutions?
Stock solutions of this compound in methanol (B129727) have been reported to be stable.[7] Working standard solutions of risperidone (B510) (the parent compound) have been found to be stable for at least one month when stored in the dark at 2-8°C.[8] It is good practice to prepare fresh working dilutions from a stock solution for each experiment to minimize the risk of degradation. The stability in cell culture media over extended incubation times should be empirically determined for your specific assay conditions.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
In Vitro Assay Issues
Q5: My functional assay results (e.g., calcium flux, cAMP) are highly variable between wells and experiments. What should I check?
High variability in functional assays is a common problem. Here’s a troubleshooting workflow to identify the potential cause:
Q6: I'm observing high non-specific binding in my radioligand binding assay. How can I reduce it?
High non-specific binding (NSB) can mask the specific binding signal. Here are some common causes and solutions:
| Potential Cause | Recommended Solution(s) |
| Radioligand Issues | Use a radioligand concentration at or below its Kd value to minimize binding to non-saturable sites.[9] Ensure the radioligand has high purity. |
| Assay Buffer | Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to plasticware. |
| Washing Steps | Increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[9] |
| Filtration | Pre-soak filter plates with a solution like 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter material.[9] |
Q7: The potency (IC50) of this compound in my functional assay is much lower than expected from binding affinity (Ki) data. Why?
Discrepancies between binding affinity and functional potency are not uncommon. Several factors can contribute to this:
-
Receptor Reserve: The cell line may have a high density of receptors, leading to a maximal response at low receptor occupancy. This can make an antagonist appear more potent in a functional assay.
-
Assay Conditions: Differences in buffer composition, temperature, and incubation times between binding and functional assays can alter drug-receptor interactions.
-
"Silent" Antagonism vs. Inverse Agonism: this compound is an antagonist. Different functional assays may be required to distinguish between neutral antagonism (blocking agonist binding) and inverse agonism (reducing basal receptor activity).
Analytical Issues
Q8: My LC-MS/MS quantification of this compound from in vitro samples is not reproducible. What are the likely causes?
Poor reproducibility in LC-MS/MS analysis often points to matrix effects or issues with sample preparation and standardization.
Q9: How can I mitigate matrix effects from cell culture media in my LC-MS/MS analysis?
Matrix effects occur when components in the sample (e.g., salts, proteins, and other media components) interfere with the ionization of the analyte, leading to ion suppression or enhancement.[10][11]
Strategies to Reduce Matrix Effects:
-
Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering components.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to achieve good separation between this compound and co-eluting matrix components.
-
Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects.[11]
-
Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[10]
Experimental Protocols
Protocol 1: Calcium Mobilization Functional Assay for 5-HT2A Receptor
This protocol is a general guideline for determining the functional potency of this compound as an antagonist of the 5-HT2A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[1][9]
-
Agonist: Serotonin (5-HT).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence imaging plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence. The optimal cell number needs to be determined for each cell line to achieve a confluent monolayer on the day of the assay.[12]
-
Dye Loading: Aspirate the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C, protected from light.[13]
-
Compound Addition: Prepare serial dilutions of this compound and a positive control antagonist. Add the antagonist solutions to the wells and pre-incubate for a time determined by the binding kinetics of the antagonist.
-
Agonist Stimulation: Add a concentration of 5-HT that elicits a response of approximately 80% of the maximum (EC80).
-
Measurement: Measure the fluorescence signal before and after the addition of the agonist using a plate reader.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data using a vehicle control (0% inhibition) and a maximal concentration of a known antagonist (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: LC-MS/MS Quantification of this compound from In Vitro Samples
This protocol provides a general procedure for the quantification of this compound from cell lysates or supernatants.
Sample Preparation (Protein Precipitation):
-
To 50 µL of in vitro sample (e.g., cell lysate, supernatant), add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
LC-MS/MS Parameters:
| Parameter | Example Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A suitable gradient to separate this compound from matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 427.2 → 207.0 (example transition, may need optimization)[14] |
Data Analysis:
-
Construct a standard curve using known concentrations of this compound prepared in the same matrix as the samples (e.g., cell culture medium, lysis buffer).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples from the standard curve.
Data Presentation
Table 1: Example LC-MS/MS Validation Parameters for this compound Quantification
This table summarizes typical validation data for an LC-MS/MS method for this compound.
| Parameter | Risperidone | This compound |
| Linearity Range (ng/mL) | 0.2 - 50 | 0.2 - 50 |
| Intra-day Precision (%CV) | ≤ 7.3 | ≤ 7.4 |
| Inter-day Precision (%CV) | ≤ 6.0 | ≤ 6.0 |
| Accuracy (%) | 89 - 99 | 89 - 99 |
| Recovery (%) | ~95 | ~90 |
| Data compiled from multiple sources. |
Mandatory Visualizations
Signaling Pathway
References
- 1. revvity.com [revvity.com]
- 2. genscript.com [genscript.com]
- 3. innoprot.com [innoprot.com]
- 4. cells-online.com [cells-online.com]
- 5. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 6. uberagh.com [uberagh.com]
- 7. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
optimization of mobile phase for chiral separation of 9-OH-risperidone
Technical Support Center: Chiral Separation of 9-OH-Risperidone
Welcome to the technical support center for the optimization of the mobile phase for the chiral separation of 9-hydroxyrisperidone (this compound), also known as paliperidone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for the separation of this compound enantiomers?
A1: Polysaccharide-based CSPs are widely used and have shown success in separating the enantiomers of this compound. The most frequently cited columns include derivatives of cellulose (B213188) and amylose, such as Chiralcel® OJ and α-acid glycoprotein (B1211001) (AGP) columns.[1] These CSPs offer a broad range of chiral recognition abilities.
Q2: What are the typical mobile phase modes used for the chiral separation of this compound?
A2: Both normal-phase (NP) and reversed-phase (RP) chromatography are commonly employed for the chiral separation of this compound.[1][2] Supercritical fluid chromatography (SFC) has also been successfully utilized as a "green chemistry" alternative.[3] The choice of mode depends on factors such as sample solubility, desired selectivity, and compatibility with detection methods like mass spectrometry (MS).
Q3: Why is a basic additive often required in the mobile phase for separating this compound?
A3: this compound is a basic compound. In normal-phase chromatography, basic additives like diethylamine (B46881) (DEA), triethylamine (B128534) (TEA), butylamine, or ethanolamine (B43304) are often necessary.[4][5] These additives act as "silanol masking" agents, interacting with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column. This minimizes secondary interactions that can lead to poor peak shape (tailing) and improves the chiral recognition and overall resolution.[6] In reversed-phase mode, a basic mobile phase pH or the addition of a basic modifier can serve a similar purpose.
Q4: How does the mobile phase pH affect the reversed-phase chiral separation of this compound?
A4: The pH of the mobile phase is a critical parameter in reversed-phase chromatography for ionizable compounds like this compound.[6] Adjusting the pH can control the ionization state of the analyte. For basic compounds, using a mobile phase with a pH around 9 can be effective.[2] It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form, which often leads to better peak shape and reproducibility.[6]
Q5: Can I use the same method for both analytical and semi-preparative separations?
A5: While the principles are the same, direct scaling from an analytical to a semi-preparative method may require optimization. For semi-preparative work, analyte loading is a key consideration.[1] You may need to adjust the mobile phase composition to improve the solubility of the sample and optimize the loading capacity of the column. A successful semi-preparative separation of this compound has been achieved using a Chiralcel OJ column with a mobile phase of n-hexane/ethanol/methanol.[1]
Troubleshooting Guides
This section addresses common problems encountered during the chiral separation of this compound, with a focus on mobile phase optimization.
Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Problem: The peaks for the this compound enantiomers are not symmetrical (e.g., tailing, fronting, or splitting).
| Potential Cause | Troubleshooting Step | Explanation |
| Secondary Interactions (Peak Tailing) | In NP, add or increase the concentration of a basic additive (e.g., 0.1-0.5% DEA or TEA).[4][5] In RP, increase the mobile phase pH (e.g., to pH 9 with ammonium (B1175870) bicarbonate) or add a basic modifier like TEA.[2][6] | This compound is basic and can interact with residual acidic silanols on the column, causing tailing. A basic additive will compete for these active sites.[6] |
| Sample Solvent Mismatch (Peak Fronting/Splitting) | Dissolve and inject the sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that still dissolves the sample.[6] | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6] |
| Column Overload | Reduce the sample concentration or injection volume. | Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[6] |
| Column Contamination | Flush the column with a strong, compatible solvent. For immobilized columns, stronger solvents like DMF can be used.[7] | Contaminants from previous injections can interfere with the separation. |
| Mobile Phase pH Near pKa (Peak Splitting) | Adjust the mobile phase pH to be at least 2 units above or below the pKa of this compound.[6] | If the pH is close to the pKa, a mixture of ionized and non-ionized forms can exist, potentially leading to split peaks.[6] |
Guide 2: Poor or No Resolution
Problem: The enantiomers of this compound are co-eluting or have very low resolution.
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Mobile Phase Composition | NP: Vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane). Try different alcohols.[8] RP: Adjust the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol).[9] | The type and concentration of the organic modifier significantly impact retention and enantioselectivity.[2][10] |
| Incorrect Additive or Additive Concentration | NP: Screen different basic additives (e.g., DEA, TEA, ethanolamine).[4] Optimize the concentration of the additive (typically 0.1-0.5%).[5] RP: For basic compounds, ammonium bicarbonate is often a preferred buffer salt for MS compatibility and can provide good resolution.[9] | The choice and concentration of the additive can dramatically affect chiral recognition.[4][10] |
| Suboptimal Temperature | Vary the column temperature. | Temperature can influence the selectivity of a chiral separation.[10] |
| Inappropriate Chiral Stationary Phase | Screen different types of CSPs (e.g., cellulose-based, amylose-based, protein-based). | Chiral recognition is highly specific to the interaction between the analyte and the CSP.[11] |
Experimental Protocols & Data
Table 1: Example Mobile Phase Compositions for Chiral HPLC Separation of this compound
| Chromatography Mode | Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference |
| Normal Phase (NP) | Chiralcel OJ | n-hexane/ethanol/methanol (50/35/15, v/v/v) | - | UV | [1] |
| Normal Phase (NP) | Chiralcel OJ-H | methanol:ethanol (50:50, v/v) + 0.2% triethylamine | 0.8 | MS/MS | [1] |
| Normal Phase (NP) | Chiralcel OJ (4.6x50mm) | Gradient: A: 10 mM ammonium acetate (B1210297) in ethanol/propanol (50:50, v/v); B: hexane. Start at 20% A, increase to 90% A. | 1.0 | MS/MS | [12] |
| Reversed Phase (RP) | α-acid glycoprotein (AGP) | methanol-phosphate buffer (pH 6.2; 0.1 M) (15:85, v/v) | - | UV | [1] |
| Reversed Phase (RP) | LiChroCART® RP 18 | 0.05 M KH2PO4 (pH 3.7): acetonitrile (94:6, v/v) + 0.3% triethylamine | 1.2 | UV | [13] |
Table 2: General Screening Mobile Phases for Chiral Method Development
| Chromatography Mode | Mobile Phase System | Typical Additives | Comments |
| Normal Phase (NP) | n-hexane/alcohol (isopropanol or ethanol) | For basic analytes: 0.1% Diethylamine (DEA) or Triethylamine (TEA).[14] For acidic analytes: 0.1% Trifluoroacetic Acid (TFA).[14] | A common starting point for screening on polysaccharide CSPs.[14] |
| Reversed Phase (RP) | Water/Organic Modifier (Acetonitrile or Methanol) | For acidic analytes: Formic acid or other acids to achieve pH 2.0-2.5.[2] For basic analytes: Ammonium bicarbonate (pH 9) or other buffers like ammonium acetate.[2][9] | RP methods are often preferred for their compatibility with LC/MS.[2] |
| Polar Organic (PO) | Acetonitrile or Methanol | Additives as in NP mode. | Can offer different selectivity compared to NP and RP modes. |
Visualized Workflows and Logic
General Workflow for Chiral Method Development
Caption: A general workflow for developing a chiral separation method.
Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. chiraltech.com [chiraltech.com]
- 3. Enantioselective supercritical fluid chromatography-tandem mass spectrometry method for simultaneous estimation of risperidone and its 9-hydroxyl metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. additives for chiral - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Animal Dosing Protocols for Consistent 9-OH-Risperidone Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with risperidone (B510) and its active metabolite, 9-hydroxy-risperidone (9-OH-risperidone), in animal models. Our goal is to help you achieve consistent and reproducible drug exposure in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during animal dosing studies with risperidone, focusing on achieving consistent this compound levels.
Issue 1: High variability in plasma concentrations of this compound between animals.
| Potential Cause | Troubleshooting Step |
| Genetic Polymorphisms in Metabolic Enzymes | Different animal strains or even individuals within the same strain can have variations in the activity of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are responsible for metabolizing risperidone to this compound.[1][2][3] This can lead to significant differences in the rate of metabolite formation. |
| Inconsistent Drug Administration | The oral route of administration can be prone to variability due to factors like incomplete dosing, differences in gastric emptying, and first-pass metabolism.[4] For subcutaneous or intraperitoneal injections, variations in injection site or technique can affect absorption. |
| Food and Water Consumption | The presence of food in the stomach can alter drug absorption. Changes in water intake, especially when the drug is administered in drinking water, can lead to inconsistent dosing.[5] |
| Drug-Drug Interactions | Co-administration of other compounds that induce or inhibit CYP2D6 or CYP3A4 can alter the metabolism of risperidone and affect the levels of this compound.[2] |
Issue 2: Lower than expected this compound exposure.
| Potential Cause | Troubleshooting Step |
| Species-Specific Metabolism | The extent of risperidone metabolism to this compound can vary significantly between species. For instance, metabolism in rats is more extensive than in dogs.[4] |
| Route of Administration | The bioavailability of risperidone and the subsequent formation of this compound can be influenced by the route of administration. Oral administration is subject to first-pass metabolism, which can be variable.[4] |
| Incorrect Sample Handling and Processing | Degradation of the analyte can occur if plasma samples are not handled and stored correctly. |
| Analytical Method Sensitivity | The lower limit of quantification (LLOQ) of the analytical method may not be sufficient to detect low concentrations of this compound. |
Issue 3: Inconsistent behavioral or physiological effects despite consistent dosing.
| Potential Cause | Troubleshooting Step |
| Brain vs. Plasma Concentrations | The concentration of this compound in the brain can be disproportionately lower than in plasma.[6][7] Therefore, plasma levels may not always directly correlate with central nervous system effects. |
| Active Moiety Contribution | The therapeutic effect is a result of the combined action of both risperidone and this compound (the "active moiety").[3] Variations in the ratio of parent drug to metabolite could lead to different pharmacological responses. |
| Tolerance Development | Chronic administration of risperidone can lead to the development of tolerance, altering the behavioral response over time. |
| Sedative Effects of Risperidone | The sedative effects of risperidone, especially at higher doses, can mask other behavioral outcomes.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for risperidone to this compound in animals?
A1: The primary metabolic pathway is the hydroxylation of risperidone at the 9-position, which is primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[1][2][3] This conversion is a major route of metabolism in species like rats, dogs, and humans.[4]
Q2: How do plasma concentrations of this compound relate to brain concentrations?
A2: Studies in rats have shown that the brain-to-plasma ratio of this compound is quite low.[6] After oral administration of risperidone, the concentrations of this compound are higher than the parent drug in plasma and most tissues, but in the brain, the concentrations of both compounds are nearly equal.[6][7]
Q3: What are the recommended routes of administration for achieving consistent exposure in animal studies?
A3: While oral administration is common, it can lead to variability. For more consistent exposure, consider subcutaneous or intraperitoneal injections. For long-term studies, sustained-release formulations can also be an option.[8] Administering the drug in drinking water is another method, but requires careful monitoring of water consumption to ensure accurate dosing.[5]
Q4: What analytical methods are suitable for quantifying this compound in plasma?
A4: High-performance liquid chromatography (HPLC) with UV or electrochemical detection, and more sensitively, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are commonly used methods.[9][10][11][12] LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for the use of small sample volumes.[9][10]
Q5: Are there significant species differences in the metabolism of risperidone?
A5: Yes, there are notable species differences. For example, in rats, the metabolism of risperidone is more extensive, leading to further metabolites like dihydroxy-risperidone and hydroxy-keto-risperidone, which are primarily eliminated through bile.[4] In dogs, this compound is the main metabolite found in excreta.[4] However, in both species, as well as in humans, this compound is the major plasma metabolite.[4]
Experimental Protocols
Protocol 1: Quantification of Risperidone and this compound in Rat Plasma via LC-MS/MS
Objective: To determine the plasma concentrations of risperidone and this compound in rats following drug administration.
Methodology:
-
Sample Collection: Collect blood samples at predetermined time points post-dosing into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 100 µL of an internal standard solution (e.g., trazodone (B27368) in acetonitrile).
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C8 or C18 reversed-phase column.[11]
-
Employ an isocratic or gradient mobile phase, for example, a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) with formic acid.
-
Use a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) to detect and quantify risperidone, this compound, and the internal standard.
-
Protocol 2: Oral Dosing of Risperidone in Rats
Objective: To administer a precise oral dose of risperidone to rats for pharmacokinetic or behavioral studies.
Methodology:
-
Drug Preparation: Prepare a homogenous suspension or solution of risperidone in a suitable vehicle (e.g., saline with a small amount of Tween 80).[8]
-
Animal Handling: Gently restrain the rat.
-
Dosing:
-
Use a gavage needle of appropriate size for the rat.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the prepared drug solution.
-
-
Post-Dosing Monitoring: Observe the animal for any signs of distress or adverse reactions. Ensure the full dose was administered.
Data Presentation
Table 1: Pharmacokinetic Parameters of Risperidone and this compound in Rats after a Single Oral Dose
| Parameter | Risperidone | This compound |
| Tmax (hours) | 1 - 6 | 6 - 6.5 |
| Terminal Elimination Half-life (t1/2) in plasma (hours) | ~3.4 | Varies with tissue, shorter than risperidone in plasma |
| Brain/Plasma Ratio | ~0.22 | ~0.04 |
Data synthesized from multiple sources and represent approximate values for illustrative purposes.[6][7][13]
Visualizations
References
- 1. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 2. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The metabolism and excretion of risperidone after oral administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Risperidone and Paliperidone Pretreatment on Locomotor Response Following Prenatal Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution after repeated oral administration of different dose levels of risperidone and 9-hydroxy-risperidone in the brain and other tissues of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain, plasma and tissue pharmacokinetics of risperidone and 9-hydroxyrisperidone after separate oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of risperidone and 9-hydroxyrisperidone in human plasma, urine and saliva by MEPS-LC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Evaluation of the Subcutaneous Depot Release of TV-46000, A Novel Long-Acting Injectable (LAI) Formulation of Risperidone, Under Extreme Conditions in Dogs, Minipigs and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Treatment Response: A Comparative Guide to Biomarkers for 9-OH-Risperidone Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clinical application of the atypical antipsychotic risperidone (B510), and its active metabolite 9-hydroxyrisperidone (9-OH-risperidone), is characterized by significant inter-individual variability in treatment response and adverse effects. This variability poses a considerable challenge in psychiatric medicine, often leading to a trial-and-error approach to medication management. The development and validation of predictive biomarkers are crucial for personalizing this compound therapy, optimizing efficacy, and minimizing adverse reactions. This guide provides a comparative overview of the current landscape of biomarkers for predicting this compound treatment response, focusing on genetic, metabolic, and immunologic candidates. We present supporting experimental data, detailed methodologies for key validation experiments, and visual workflows to facilitate a deeper understanding of this evolving field.
Comparative Analysis of Biomarker Classes
The prediction of this compound treatment response is a multifactorial challenge. Three primary classes of biomarkers have emerged as promising candidates: genetic, metabolic, and immunologic markers. Each class offers a unique window into the biological factors influencing drug efficacy and tolerability. While multi-omics approaches combining data from these different classes are showing promise in developing highly predictive models, a head-to-head comparison of their individual predictive power is still an active area of research.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported predictive values of prominent biomarkers within each class.
Table 1: Genetic Biomarkers for this compound Treatment Response
| Biomarker Category | Specific Marker(s) | Gene(s) | Predicted Outcome | Supporting Evidence & Quantitative Data |
| Pharmacokinetic | CYP2D6 metabolizer status (Poor, Intermediate, Normal, Ultrarapid) | CYP2D6 | Drug exposure, Adverse effects, Clinical response | Poor metabolizers show higher risperidone and lower this compound levels, potentially leading to increased adverse events.[3][4][5][6][7] Some studies suggest poor metabolizer status may be associated with a better clinical response, possibly due to higher active moiety concentrations.[8] The risperidone/9-OH-risperidone metabolic ratio is a strong predictor of CYP2D6 genotype (AUC for poor metabolizers: 0.85).[2][9] |
| Single Nucleotide Polymorphisms (SNPs) | CYP3A4, ABCB1 | Drug metabolism and transport | Variations in these genes have been investigated for their role in risperidone pharmacokinetics, though with less consistent findings than for CYP2D6.[10] | |
| Pharmacodynamic | SNPs | DRD2, HTR2A | Clinical efficacy, Symptom improvement | Polymorphisms in the dopamine (B1211576) D2 receptor (DRD2) and serotonin (B10506) 2A receptor (HTR2A) genes have been associated with variability in clinical response to risperidone, particularly concerning positive and negative symptoms.[11] However, the clinical utility of these markers is still under investigation due to inconsistent results.[3] |
| Epigenetic | DNA Methylation | CYP3A4, CYP2D6, DRD2 | Treatment efficacy | Differential methylation patterns in the promoter regions of genes involved in risperidone's pharmacokinetic and pharmacodynamic pathways have been linked to treatment response.[10][12] |
Table 2: Metabolic Biomarkers for this compound Treatment Response
| Biomarker Category | Specific Marker(s) | Biological Matrix | Predicted Outcome | Supporting Evidence & Quantitative Data |
| Lipids | Phosphatidylcholines (e.g., PC aa C38:6), Cholesteryl Esters (e.g., CE (22:6)) | Plasma | Weight gain, Metabolic side effects | Alterations in plasma levels of specific phosphatidylcholines and cholesteryl esters have been associated with risperidone-induced weight gain.[13] |
| Amino Acids | α-aminobutyric acid (AABA) | Plasma | Weight gain | Changes in plasma AABA levels have been identified as independent contributors to increased BMI during risperidone treatment.[13] |
| Drug Metabolism | Risperidone/9-OH-Risperidone Ratio | Plasma/Serum | CYP2D6 phenotype, Drug clearance | A metabolic ratio >1.0 is a strong indicator of a poor metabolizer phenotype, while a ratio <0.1 suggests an ultrarapid metabolizer.[2][9] |
Table 3: Immunologic Biomarkers for this compound Treatment Response
| Biomarker Category | Specific Marker(s) | Biological Matrix | Predicted Outcome | Supporting Evidence & Quantitative Data |
| Chemokines | Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | Plasma/Serum | Clinical response (negative correlation with symptom improvement) | Higher baseline levels of MCP-1 have been associated with a poorer response to antipsychotic treatment in some studies. |
| Cytokines | C-Reactive Protein (CRP), Interleukins (e.g., IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Plasma/Serum | Treatment-related metabolic effects, Clinical response | Elevated levels of inflammatory markers like CRP are associated with metabolic side effects of antipsychotics.[14] Some studies have linked baseline cytokine levels to treatment response, though findings are not always consistent.[15] |
| Adhesion Molecules | Intercellular Adhesion Molecule-1 (ICAM-1), E-selectin | Plasma/Serum | Treatment-related metabolic effects | Increased levels of these molecules have been observed with some atypical antipsychotics and are associated with cardiovascular risk.[14] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to the reliable assessment of these biomarkers. Below are methodologies for key experiments cited in this guide.
Genetic Biomarker Validation: TaqMan SNP Genotyping for CYP2D6
This protocol outlines the steps for genotyping a common functional variant in the CYP2D6 gene using a TaqMan SNP Genotyping Assay.
Objective: To determine the genotype of a specific single nucleotide polymorphism (SNP) in the CYP2D6 gene from a genomic DNA sample.
Materials:
-
Genomic DNA (10-20 ng/µL)
-
TaqMan SNP Genotyping Assay (containing sequence-specific forward and reverse primers, and two allele-specific, dye-labeled probes)
-
TaqMan Genotyping Master Mix
-
Nuclease-free water
-
Optical-grade PCR plates and seals
-
Real-time PCR instrument
Procedure:
-
DNA Quantification and Normalization: Quantify the concentration of the extracted genomic DNA using a spectrophotometer or fluorometer. Dilute the DNA samples with nuclease-free water to a final concentration of 10 ng/µL.
-
Reaction Setup:
-
Prepare a reaction mix for the desired number of samples by combining the TaqMan Genotyping Master Mix, the TaqMan SNP Genotyping Assay, and nuclease-free water according to the manufacturer's instructions.
-
Dispense the reaction mix into the wells of a PCR plate.
-
Add 1 µL of the normalized genomic DNA to each well.
-
Include no-template controls (NTCs) containing nuclease-free water instead of DNA.
-
-
PCR Amplification and Allelic Discrimination:
-
Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the thermal cycling conditions as recommended by the assay manufacturer. A typical protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Following the PCR run, the instrument software will generate an allelic discrimination plot based on the fluorescence signals from the two allele-specific probes.
-
The software automatically clusters the samples into homozygous for allele 1, homozygous for allele 2, and heterozygous genotypes.
-
Epigenetic Biomarker Validation: Bisulfite Sequencing of a Target Gene Promoter
This protocol describes the process of bisulfite sequencing to determine the methylation status of CpG sites within a specific gene promoter.
Objective: To analyze the DNA methylation pattern of a target promoter region at single-nucleotide resolution.
Materials:
-
Genomic DNA (at least 500 ng)
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DNA sequence of the target region
-
Taq polymerase suitable for amplifying bisulfite-treated DNA
-
PCR purification kit
-
Cloning vector and competent E. coli cells (for clonal sequencing) or library preparation kit for next-generation sequencing
-
Sanger sequencing reagents or a next-generation sequencing platform
Procedure:
-
Bisulfite Conversion:
-
Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
Purify the bisulfite-converted DNA according to the kit protocol.
-
-
PCR Amplification:
-
Design PCR primers that are specific to the bisulfite-converted sequence of the target promoter region. Primers should not contain CpG dinucleotides.
-
Perform PCR using the bisulfite-converted DNA as a template. Use a polymerase that can efficiently amplify uracil-containing DNA.
-
-
Purification and Sequencing:
-
Purify the PCR product using a PCR purification kit.
-
For clonal sequencing: Ligate the purified PCR product into a cloning vector and transform competent E. coli. Isolate plasmid DNA from multiple individual colonies and sequence the inserts using Sanger sequencing.
-
For next-generation sequencing: Prepare a sequencing library from the purified PCR product and sequence on a suitable platform.
-
-
Data Analysis:
-
Align the obtained sequences to the in silico bisulfite-converted reference sequence of the target region.
-
For each CpG site, determine the percentage of methylation by calculating the ratio of sequences with a cytosine at that position to the total number of sequenced clones or reads.
-
Metabolic Biomarker Validation: LC-MS/MS Analysis of Plasma Phosphatidylcholines
This protocol provides a general workflow for the targeted quantification of phosphatidylcholines in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the levels of specific phosphatidylcholine species in plasma samples.
Materials:
-
Plasma samples
-
Internal standards (deuterated or 13C-labeled phosphatidylcholine standards)
-
Organic solvents (e.g., methanol (B129727), isopropanol, acetonitrile, chloroform)
-
LC-MS/MS system (a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reversed-phase column)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add a known amount of the internal standard mixture.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, or a protein precipitation with a solvent like methanol or isopropanol.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the different lipid species using a suitable chromatographic gradient.
-
Detect and quantify the target phosphatidylcholine species using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each phosphatidylcholine species and its corresponding internal standard.
-
Calculate the concentration of each analyte by comparing its peak area ratio to the internal standard with a calibration curve generated from standards of known concentrations.
-
Immunologic Biomarker Validation: ELISA for Plasma MCP-1
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) for the quantification of Monocyte Chemoattractant Protein-1 (MCP-1) in plasma.
Objective: To measure the concentration of MCP-1 in plasma samples.
Materials:
-
Plasma samples
-
MCP-1 ELISA kit (containing a pre-coated microplate, detection antibody, streptavidin-HRP, standards, buffers, and substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash bottle or automated plate washer
-
Pipettes and tips
Procedure:
-
Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This may involve reconstituting lyophilized standards and diluting concentrated buffers and antibodies.
-
-
Assay Procedure:
-
Add standards and plasma samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate to allow the MCP-1 in the samples and standards to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the biotin-conjugated detection antibody to each well and incubate.
-
Wash the plate again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate a final time.
-
Add the substrate solution (e.g., TMB) to each well. A color will develop in proportion to the amount of MCP-1 present.
-
-
Measurement and Data Analysis:
-
Stop the color development by adding a stop solution.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of MCP-1 in the plasma samples by interpolating their absorbance values on the standard curve.
-
Visualizing the Pathways and Workflows
To further clarify the complex relationships and processes involved in biomarker validation, the following diagrams are provided in DOT language for Graphviz.
Signaling and Metabolic Pathways
Caption: Risperidone metabolism to this compound and their combined action on neurotransmitter receptors.
Experimental Workflows
Caption: General workflows for the validation of genetic, metabolic, and immunologic biomarkers.
Logical Relationships in Biomarker-Guided Dosing
References
- 1. researchgate.net [researchgate.net]
- 2. Machine learning methods to predict outcomes of pharmacological treatment in psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Pharmacogenomic Effects on Risperidone Outcomes in Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of the effects of CYP2D6 phenotypes on risperidone treatment in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risperidone plasma level, and its correlation with CYP2D6 gene polymorphism, clinical response and side effects in chronic schizophrenia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Testing for Antipsychotic Pharmacotherapy: Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Risperidone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Risperidone metabolic ratio as a biomarker of individual CYP2D6 genotype in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined study of genetic and epigenetic biomarker risperidone treatment efficacy in Chinese Han schizophrenia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacogenetic studies of response to risperidone and other newer atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genomewide pharmacogenomic study of metabolic side effects to antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Receptor Binding Affinities: Risperidone vs. 9-Hydroxyrisperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro receptor binding affinities of the atypical antipsychotic risperidone (B510) and its primary active metabolite, 9-hydroxyrisperidone (paliperidone). The data presented is intended to offer an objective overview of their pharmacological profiles, supported by experimental data, to aid in research and drug development endeavors.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the equilibrium dissociation constants (Ki) for risperidone and 9-hydroxyrisperidone at various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data is compiled from in vitro studies utilizing human cell lines or animal tissues.
| Receptor | Risperidone Ki (nM) | 9-Hydroxyrisperidone (Paliperidone) Ki (nM) |
| Dopamine (B1211576) D2 | 3.13 - 5.9 | 0.16 - 4.0 |
| Serotonin (B10506) 5-HT2A | 0.16 - 4.8 | 0.25 |
| Alpha-1 Adrenergic | 0.8 | Weaker affinity than risperidone |
| Alpha-2 Adrenergic | 7.54 | Weaker affinity than risperidone |
| Histamine H1 | 2.23 | Data not consistently reported |
Key Observations from Binding Affinity Data
Both risperidone and its metabolite 9-hydroxyrisperidone exhibit high affinity for serotonin 5-HT2A and dopamine D2 receptors, a characteristic feature of atypical antipsychotics.[1][2] Notably, some studies suggest that paliperidone (B428) may have a lower Ki value for D2 receptors compared to risperidone.[3] Risperidone demonstrates a higher affinity for 5-HT receptors, while paliperidone does not share this characteristic to the same extent.[4][5] Consequently, the 5-HT2A/D2 binding ratio for risperidone is significantly lower than that of paliperidone.[4][5] Risperidone also shows a higher binding affinity for α1 and α2-adrenergic receptors compared to paliperidone.
Experimental Protocols
The determination of receptor binding affinities for these compounds typically involves in vitro radioligand binding assays. Below is a generalized protocol representative of the methodology used in the cited studies.
In Vitro Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (risperidone or 9-hydroxyrisperidone) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Homogenates of cultured cell lines (e.g., CHO cells) stably expressing the human receptor of interest (e.g., D2, 5-HT2A) or membrane preparations from specific animal brain regions.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Test Compounds: Risperidone and 9-hydroxyrisperidone of known concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor (e.g., haloperidol (B65202) for D2).
-
Incubation Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and binding.
-
Filtration Apparatus: A multi-well plate harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and protein concentration is determined.
-
Assay Setup: In a multi-well plate, the following are added to each well:
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound (risperidone or 9-hydroxyrisperidone).
-
For non-specific binding determination, a saturating concentration of the unlabeled control ligand is used instead of the test compound.
-
The membrane preparation is added to initiate the binding reaction.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: The incubation is stopped by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Measurement of Radioactivity: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Molecular Interactions and Processes
To better understand the context of these binding affinities, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Signalling profile differences: paliperidone versus risperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 9-OH-Risperidone Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 9-hydroxyrisperidone (9-OH-risperidone), the active metabolite of the atypical antipsychotic risperidone (B510), is critical in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The bioanalytical methods employed for this purpose must be rigorously validated to ensure the reliability and comparability of data, particularly when methods are transferred between laboratories or modified. This guide provides an objective comparison of commonly employed analytical methods, their validation parameters, and the process of cross-validation, supported by experimental data.
Experimental Protocols
The quantification of this compound in biological matrices is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for two common approaches: Ultra-Performance Liquid Chromatography (UPLC-MS/MS) and a conventional High-Performance Liquid Chromatography (HPLC-MS/MS) method.
Method 1: UPLC-MS/MS for this compound in Human Plasma
This method offers high throughput and sensitivity, making it suitable for studies with large sample numbers.
-
Sample Preparation: To 100 µL of human plasma, 50 µL of an internal standard working solution (e.g., clozapine (B1669256) at 0.5 µg/mL) is added. The sample is then diluted with 1 mL of water. Solid-phase extraction (SPE) is subsequently performed using an Oasis MCX µElution plate to remove matrix components.[1]
-
Chromatographic Separation:
-
System: Waters ACQUITY UPLC System.[1]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase: A gradient of 2 mM ammonium (B1175870) acetate (B1210297) in water (pH 9.0) and methanol.
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 50 °C.[1]
-
-
Mass Spectrometry:
-
System: Waters Micromass Quattro Premier XE Mass Spectrometer.[1]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: LC-MS/MS for this compound in Human Plasma
This method represents a robust and widely used conventional approach.
-
Sample Preparation: To 500 µL of human plasma, an internal standard is added. Solid-phase extraction is then carried out at pH 6 using a mixed-mode phase.[2]
-
Chromatographic Separation:
-
System: A standard HPLC system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution program designed to separate 9-hydroxyrisperidone from its isomers, such as 7-hydroxyrisperidone.[2]
-
-
Mass Spectrometry:
Cross-Validation Workflow
Cross-validation is essential to ensure the equivalency of analytical data when a validated bioanalytical method is modified or transferred. The following diagram outlines a typical workflow for the cross-validation process.
Quantitative Data Comparison
The performance of different analytical methods for this compound quantification can be objectively compared using key validation parameters. The following table summarizes these parameters for UPLC-MS/MS and a conventional LC-MS/MS method.
| Validation Parameter | UPLC-MS/MS | LC-MS/MS |
| Linearity Range | 0.1 - 200 ng/mL[1] | 0.1 - 250 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.996[1] | Not explicitly stated, but linearity is confirmed. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 0.1 ng/mL[2] |
| Intra-batch Precision (%CV) | < 15% | < 15%[2] |
| Inter-batch Precision (%CV) | 5.5%[1] | < 15%[2] |
| Intra-batch Accuracy (%Bias) | Within ±15% of nominal | < 15%[2] |
| Inter-batch Accuracy (%Bias) | -5.0%[1] | < 15%[2] |
| Recovery | 90-93%[3] | Not explicitly stated. |
| Sample Volume | 100 µL[1] | 500 µL[2] |
| Run Time | Significantly shorter than HPLC[4] | Longer than UPLC[4] |
Comparison of Analytical Methods
UPLC-MS/MS vs. HPLC-MS/MS
The primary advantages of UPLC-MS/MS over conventional HPLC-MS/MS for this compound analysis are increased speed and sensitivity. The use of smaller particles in the UPLC column leads to narrower peaks, which in turn results in greater peak intensity and improved signal-to-noise ratios.[4] This can allow for lower limits of quantification.[4] For instance, a direct comparison showed a three-fold increase in signal-to-noise for a 0.1 ng/mL LLOQ with UPLC compared to HPLC.[4] The faster analysis time, with a reported 70% decrease compared to HPLC, allows for a significant increase in sample throughput without compromising chromatographic resolution.[4]
Cross-Validation Across Different Matrices
A study by Flarakos et al. (2004) demonstrated the cross-validation of an LC-MS/MS method for risperidone and this compound from human plasma with EDTA as the anticoagulant to heparinized human plasma and saliva.[3] This is crucial when different sample types are used within or across studies. The recoveries of 9-hydroxyrisperidone were consistent across these matrices, ranging from 89-93%.[3] This indicates that the method is robust and provides comparable results regardless of the anticoagulant used or the biological fluid analyzed, which is a critical aspect of method validation.
Head-to-Head Comparison with Immunoassay
A recent study compared a UHPLC-MS/MS method with a fully automated immunoassay system (Alinity C) for the determination of the active moiety (risperidone + this compound).[5] While a strong correlation (rs = 0.95) was observed, the Bland-Altman analysis revealed a slight overestimation of concentrations by the Alinity C system compared to UHPLC-MS/MS.[5] This highlights that while automated immunoassays can be suitable for routine therapeutic monitoring, the higher precision of UHPLC-MS/MS makes it the preferred method in clinical scenarios requiring greater accuracy, especially for patient samples with concentrations near therapeutic thresholds.[5]
Conclusion
The quantification of this compound is well-established using LC-MS/MS and UPLC-MS/MS methods, both capable of achieving the required sensitivity and accuracy for clinical and research applications. The choice between these methods may depend on the required sample throughput and sensitivity, with UPLC-MS/MS offering significant advantages in both aspects. Cross-validation is a critical step to ensure data comparability when methods are transferred, modified, or applied to different biological matrices. The data presented in this guide demonstrates that with careful validation and cross-validation, reliable and reproducible quantification of this compound can be achieved across different analytical platforms and sample types. For the highest level of precision, particularly in critical clinical decision-making, UHPLC-MS/MS remains the gold standard.
References
- 1. waters.com [waters.com]
- 2. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
Validating In Vitro Models for Predicting the In Vivo Effects of 9-Hydroxyrisperidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used in vitro models for predicting the in vivo pharmacokinetic and pharmacodynamic properties of 9-hydroxyrisperidone (9-OH-risperidone), the active metabolite of the atypical antipsychotic risperidone (B510). The selection of appropriate in vitro models is critical for accurate prediction of a drug's behavior in humans, thereby de-risking and accelerating the drug development process. This document summarizes key performance data, offers detailed experimental protocols, and visualizes important biological pathways and experimental workflows.
Predicting Metabolism and Clearance
The primary metabolic pathway of risperidone to this compound is mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] Accurate prediction of the formation and subsequent clearance of this compound is crucial for determining appropriate dosing regimens and anticipating potential drug-drug interactions.
In Vitro Models for Metabolism
Commonly used in vitro models to investigate the metabolism of risperidone and the clearance of this compound include human liver microsomes (HLMs), hepatocytes, and recombinant human CYP enzymes.
-
Human Liver Microsomes (HLMs): HLMs are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly CYPs. They are a cost-effective and high-throughput model for studying Phase I metabolism.
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors, as well as transporters, offering a more physiologically relevant system compared to microsomes.[3][4]
-
Recombinant Human CYP Enzymes: These are individual CYP enzymes expressed in a cellular system (e.g., insect cells). They are invaluable for identifying the specific enzymes responsible for a particular metabolic pathway.
Comparative Performance of Metabolism Models
The predictive accuracy of these models for in vivo clearance can vary. While direct comparative studies for this compound are limited, general principles of in vitro-in vivo extrapolation (IVIVE) apply.
| In Vitro Model | Predicted Parameter | Correlation with In Vivo Data | Advantages | Limitations |
| Human Liver Microsomes (HLMs) | Intrinsic Clearance (CLint) of this compound | Generally provides a reasonable prediction, though systematic underprediction of in vivo clearance by approximately 9-fold has been observed for some drugs.[5] For compounds with high HLM clearance relative to hepatocytes, microsomes can be more predictive of in vivo clearance.[6] | High-throughput, cost-effective, good for initial screening. | Lacks Phase II enzymes and transporters, which can lead to inaccurate predictions for drugs that undergo significant conjugation or are subject to active transport. |
| Hepatocytes | Intrinsic Clearance (CLint) of this compound | Generally considered more predictive than microsomes due to the presence of a full complement of metabolic machinery.[3] However, underprediction of in vivo clearance (around 3-6 fold) can still occur.[5] | More physiologically relevant, contains both Phase I and II enzymes and transporters. | Lower throughput, more expensive, and can have lot-to-lot variability. |
| Recombinant CYP Enzymes | Enzyme kinetics (Km, Vmax) for this compound formation | Excellent for reaction phenotyping (identifying specific enzymes). The formation of this compound is highly correlated with CYP2D6 and CYP3A activities.[1] | Allows for the study of individual enzyme contributions. | Does not provide a complete picture of overall hepatic clearance. |
Table 1: Comparison of In Vitro Models for Predicting this compound Metabolism.
Experimental Protocol: In Vitro Metabolism of Risperidone in Human Liver Microsomes
This protocol outlines a typical experiment to determine the rate of this compound formation from risperidone using HLMs.
Materials:
-
Risperidone
-
This compound standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Preparation: Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: In microcentrifuge tubes, pre-incubate HLMs (final concentration, e.g., 0.5 mg/mL) in the master mix at 37°C for 5 minutes.
-
Reaction Initiation: Add risperidone (at various concentrations to determine kinetics) to the tubes to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 5, 10, 20, 30 minutes).
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge at high speed to precipitate the protein.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the formation of this compound using a validated LC-MS/MS method.
Workflow for In Vitro Metabolism Assay
Caption: Workflow for a typical in vitro metabolism assay using human liver microsomes.
Predicting Blood-Brain Barrier Permeability
The ability of this compound to cross the blood-brain barrier (BBB) is a key determinant of its central nervous system (CNS) effects. The efflux transporter P-glycoprotein (P-gp) plays a significant role in limiting the brain penetration of both risperidone and this compound.
In Vitro Models for BBB Permeability
Several in vitro models are used to assess BBB permeability and the role of transporters like P-gp.
-
Caco-2 Cells: While originating from human colon adenocarcinoma, Caco-2 cells form tight junctions and express various transporters, including P-gp, making them a widely used surrogate model for predicting intestinal and, to some extent, BBB permeability.[7][8]
-
Madin-Darby Canine Kidney (MDCK) Cells: Often transfected to overexpress specific transporters like human P-gp (MDCK-MDR1), this cell line is a valuable tool for studying the specific interaction of a compound with that transporter.[9][10]
-
hCMEC/D3 Cells: This is an immortalized human cerebral microvascular endothelial cell line that represents a more physiologically relevant model of the human BBB.[11][12] Co-culture models with astrocytes and pericytes can further enhance the barrier properties of these cells.[13]
Comparative Performance of BBB Permeability Models
The choice of model depends on the specific question being addressed.
| In Vitro Model | Predicted Parameter | Correlation with In Vivo Data | Advantages | Limitations |
| Caco-2 | Apparent Permeability (Papp), Efflux Ratio | Good correlation with human intestinal absorption.[7] Can provide an initial indication of P-gp interaction relevant to the BBB. | Well-characterized, high-throughput, good for screening. | Not of brain origin, may not express the full complement of BBB transporters. |
| MDCK-MDR1 | Apparent Permeability (Papp), Efflux Ratio | Excellent for specifically assessing P-gp substrate liability.[9] | High P-gp expression allows for a clear signal of efflux. Faster culture time than Caco-2 cells.[10] | Lacks other BBB transporters and the complexity of the neurovascular unit. |
| hCMEC/D3 | Apparent Permeability (Papp) | Considered more representative of the human BBB.[11] Co-culture models can improve the correlation with in vivo data.[13] | Human brain endothelial origin, expresses a range of BBB transporters. | Can have lower barrier tightness (TEER values) compared to primary cells. |
Table 2: Comparison of In Vitro Models for Predicting this compound BBB Permeability.
Experimental Protocol: Caco-2 Permeability Assay
This protocol describes a bidirectional permeability assay using Caco-2 cells to determine the apparent permeability (Papp) and efflux ratio of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical standards and internal standard for LC-MS/MS
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Perform a Lucifer yellow permeability assay to assess paracellular transport.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers with transport buffer.
-
Add this compound in transport buffer to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Perform the assay as in step 3, but add this compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B).
Workflow for Caco-2 Permeability Assay
Caption: Workflow for a bidirectional Caco-2 permeability assay.
Signaling Pathways of Risperidone and this compound
Risperidone and this compound exert their antipsychotic effects primarily through a combination of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism.[2] Understanding the interaction with these signaling pathways is crucial for predicting pharmacodynamic effects.
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
Caption: Simplified signaling pathway of risperidone and this compound.
Conclusion
The selection of an appropriate in vitro model for predicting the in vivo effects of this compound depends on the specific aspect of its pharmacology being investigated. For metabolic clearance, a tiered approach starting with human liver microsomes for initial screening, followed by confirmation in hepatocytes for more comprehensive analysis, is recommended. For assessing blood-brain barrier permeability, Caco-2 cells can provide valuable initial data on P-gp interaction, while more specialized models like hCMEC/D3 or MDCK-MDR1 are better suited for detailed mechanistic studies. The integration of data from these various in vitro models, combined with physiologically based pharmacokinetic (PBPK) modeling, will provide the most accurate prediction of the in vivo behavior of this compound.
References
- 1. Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. dovepress.com [dovepress.com]
A Comparative Pharmacokinetic Analysis of Oral versus Long-Acting Injectable Paliperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of oral and long-acting injectable (LAI) formulations of paliperidone (B428), an atypical antipsychotic. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in understanding the distinct characteristics of these drug delivery systems.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic properties of paliperidone vary significantly between its oral extended-release (ER) formulation and its long-acting injectable (LAI) formulations, which are available as a once-monthly (PP1M) and a three-monthly (PP3M) injection. These differences are crucial for determining dosing strategies and predicting clinical outcomes. A summary of key pharmacokinetic parameters is presented in the table below.
| Pharmacokinetic Parameter | Oral Paliperidone (ER) | Long-Acting Injectable Paliperidone Palmitate (PP1M - 1-month) | Long-Acting Injectable Paliperidone Palmitate (PP3M - 3-month) |
| Time to Maximum Plasma Concentration (Tmax) | ~24 hours[1] | Median: 13 days[2] | 23 to 34 days[3][4] |
| Maximum Plasma Concentration (Cmax) | Dose-proportional | Dose-proportional; 28% higher in deltoid vs. gluteal muscle injection[2] | Appears dose-proportional[4] |
| Area Under the Curve (AUC) | Dose-proportional | Dose-proportional[2] | Appears dose-proportional[4] |
| Half-life (t½) | ~23 hours[1][5] | 25 to 49 days[1][2][5] | Approximately 2 to 4 months[3][4] |
| Bioavailability | ~28% (oral) | ~100% (relative to intramuscular paliperidone)[4] | ~100% (relative to intramuscular paliperidone)[4] |
| Dosing Frequency | Once daily | Once monthly | Once every three months |
| Requirement for Oral Supplementation | Not applicable | Not required with the recommended initiation regimen[6] | Requires prior stabilization with the 1-month formulation |
Experimental Protocols
The following sections outline a representative experimental protocol for a comparative pharmacokinetic study of oral versus long-acting injectable paliperidone, based on methodologies reported in clinical trials.
Study Design
A typical study would be an open-label, randomized, parallel-group or crossover design in patients with schizophrenia or schizoaffective disorder.
-
For a parallel-group study:
-
Group 1: Receives oral paliperidone ER daily for a specified period.
-
Group 2: Receives LAI paliperidone palmitate according to the recommended initiation and maintenance dosing schedule.[6]
-
-
For a crossover study:
-
Patients would receive one formulation for a defined period, followed by a washout period (if feasible, considering the long half-life of the LAI), and then be switched to the other formulation. Given the long half-life of LAI paliperidone, a parallel design is often more practical.[5]
-
Subject Population
-
Adult male and female patients (18-65 years) with a confirmed diagnosis of schizophrenia or schizoaffective disorder according to DSM criteria.
-
Patients should be clinically stable before initiation of the study drug.
-
For patients naive to paliperidone, tolerability should be established with oral paliperidone or risperidone (B510) prior to initiating LAI treatment.[6]
Drug Administration
-
Oral Paliperidone ER: Administered once daily at a specified dose (e.g., 6 mg).
-
LAI Paliperidone Palmitate (PP1M):
Pharmacokinetic Sampling
-
Serial blood samples are collected at predefined time points to characterize the plasma concentration-time profile of paliperidone.
-
For Oral Paliperidone ER: Frequent sampling on day 1 and then at steady state (e.g., pre-dose, and at 2, 4, 8, 12, 24 hours post-dose).
-
For LAI Paliperidone Palmitate: Less frequent but more prolonged sampling is required due to the long half-life. Samples might be taken pre-dose and then on days 1, 4, 7, 10, 13, 21, and 28 post-injection for the first month, with continued pre-dose and periodic post-dose sampling during maintenance.
Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Paliperidone concentrations in plasma are typically quantified using a validated LC-MS/MS method.
-
Sample Preparation:
-
To a plasma sample (e.g., 1 mL), an internal standard (e.g., a stable isotope-labeled paliperidone) is added.
-
The drug is extracted from the plasma matrix using techniques such as solid-phase extraction (SPE) or liquid-liquid extraction.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
A C18 column is commonly used to separate paliperidone from other plasma components.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a mass spectrometer.
-
Paliperidone and the internal standard are detected and quantified using selected reaction monitoring (SRM).
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for a comparative pharmacokinetic study.
Paliperidone's Primary Signaling Mechanism
Caption: Paliperidone's antagonism of D2 and 5-HT2A receptors.
References
- 1. What is the mechanism of Paliperidone? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Clinical Relevance of 9-OH-Risperidone's 5-HT2A/D2 Ratio: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-OH-risperidone (paliperidone) in the context of its serotonin (B10506) 5-HT2A to dopamine (B1211576) D2 receptor binding affinity ratio, a key characteristic of atypical antipsychotics. By examining experimental data and methodologies, this document aims to elucidate the clinical relevance of this ratio in relation to therapeutic efficacy and side-effect profiles when compared with other antipsychotic agents.
Data Presentation: Comparative Receptor Binding Affinities
The therapeutic effects and side-effect profiles of antipsychotic drugs are significantly influenced by their binding affinities to various neurotransmitter receptors. The ratio of affinity for the 5-HT2A receptor to the D2 receptor is a critical determinant of a drug's "atypical" profile, which is generally associated with a lower incidence of extrapyramidal symptoms (EPS) and efficacy against negative symptoms of schizophrenia.[1][2]
Below are the in vitro binding affinities (Ki, in nM) for this compound, its parent compound risperidone (B510), and other selected antipsychotics for the human 5-HT2A and D2 receptors. A lower Ki value indicates a higher binding affinity. The 5-HT2A/D2 ratio is calculated as Ki(D2) / Ki(5-HT2A). A higher ratio is characteristic of atypical antipsychotics.
| Antipsychotic Agent | 5-HT2A Ki (nM) | D2 Ki (nM) | 5-HT2A/D2 Ratio | Classification |
| This compound (Paliperidone) | 0.25[1][2] | 4.0[3] | 16 | Atypical |
| Risperidone | 0.2 - 0.4[4] | 3.13 - 3.2[4][5] | ~8-16 | Atypical |
| Clozapine | 12[6] | 125[6] | 10.4 | Atypical |
| Olanzapine | 4[6] | 11[6] | 2.75 | Atypical |
| Quetiapine | 220[6] | 160[6] | 0.73 | Atypical |
| Aripiprazole | 3.4[6] | 0.34[6] | 0.1 | Atypical (D2 partial agonist) |
| Haloperidol | 78[6] | 1[6] | 0.013 | Typical |
Note: Ki values can vary slightly across different studies due to variations in experimental conditions.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A and D2 Receptors
This protocol outlines a standard in vitro method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for serotonin 5-HT2A and dopamine D2 receptors.
Objective: To quantify the affinity of a test compound for 5-HT2A and D2 receptors by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing human recombinant 5-HT2A or D2 receptors, or homogenized rat brain tissue (e.g., cortex for 5-HT2A, striatum for D2).
-
Radioligands:
-
For 5-HT2A: [³H]Ketanserin
-
For D2: [³H]Spiperone or [³H]Raclopride
-
-
Test Compound: this compound and other antipsychotics for comparison.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM spiperone (B1681076) for D2 assays).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B filters) and a vacuum harvester.
-
Scintillation Counter: Microplate scintillation counter.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cell pellets in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay (Competitive Inhibition):
-
Perform the assay in a 96-well plate.
-
To each well, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of an appropriate unlabeled ligand.
-
Incubate the plates at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through the filter plates.
-
Wash the filters multiple times with ice-cold wash buffer to separate the bound from free radioligand.
-
-
Counting and Data Analysis:
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Clinical Trial Design for Assessing Antipsychotic Efficacy and Safety
This protocol describes a typical randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of an antipsychotic agent.
Objective: To assess the efficacy of a new antipsychotic in reducing psychotic symptoms and to evaluate its safety and tolerability profile compared to a placebo and/or an active comparator.
Study Design:
-
Phase: Typically a Phase III trial.
-
Design: Randomized, double-blind, parallel-group, placebo-controlled, and often including an active comparator (e.g., another atypical antipsychotic).
-
Duration: Typically 6 to 8 weeks for acute efficacy trials.
Participant Selection:
-
Inclusion Criteria: Patients with a confirmed diagnosis of schizophrenia (according to DSM-5 criteria), within a specified age range, and with a minimum baseline severity of illness.
-
Exclusion Criteria: Presence of other major psychiatric or neurological disorders, substance use disorders, specific medical conditions, or use of prohibited concomitant medications.
Interventions:
-
Test drug at one or more fixed doses.
-
Placebo.
-
Active comparator at a standard therapeutic dose.
Assessments:
-
Efficacy:
-
Primary Outcome Measure: Change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS). The PANSS is a 30-item scale that assesses the severity of positive symptoms, negative symptoms, and general psychopathology.[7][8]
-
Secondary Outcome Measures:
-
Change from baseline in the PANSS subscale scores (positive, negative, general psychopathology).
-
Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scales.[7]
-
-
-
Safety and Tolerability:
-
Incidence and severity of adverse events (AEs), including serious adverse events (SAEs).
-
Assessment of extrapyramidal symptoms (EPS) using scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).
-
Monitoring of vital signs, weight, and laboratory parameters (including prolactin levels, fasting glucose, and lipid profile).
-
Statistical Analysis:
-
The primary efficacy analysis is typically a mixed-model for repeated measures (MMRM) or an analysis of covariance (ANCOVA) on the change from baseline in the PANSS total score at the end of the study.
-
Safety data are summarized descriptively.
Mandatory Visualizations
Caption: Signaling Pathways of D2 and 5-HT2A Receptors.
Caption: Experimental Workflow for Validating Clinical Relevance.
Caption: 5-HT2A/D2 Ratio and Clinical Effects Relationship.
References
- 1. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. psychiatrist.com [psychiatrist.com]
- 7. To what extent do the PANSS and CGI-S overlap? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Could improving clinical trial design result in more drug approvals for Schizophrenia? - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Analysis of the Side-Effect Profiles of Risperidone and Paliperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risperidone (B510), an atypical antipsychotic, and its active metabolite, paliperidone (B428) (9-hydroxyrisperidone), are widely utilized in the management of schizophrenia and other psychotic disorders. While their therapeutic efficacy is well-established, a comprehensive understanding of their comparative side-effect profiles is crucial for informed clinical decision-making and future drug development. This guide provides an in-depth, objective comparison of the adverse effects associated with risperidone and paliperidone, supported by experimental data from clinical trials and preclinical studies.
Paliperidone is the primary active metabolite of risperidone, formed predominantly via the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] This metabolic relationship is fundamental to understanding their distinct pharmacokinetic and, consequently, side-effect profiles. While both molecules share a core mechanism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism, differences in receptor binding affinities and pharmacokinetics contribute to variations in their adverse effects.[3][4]
Data Presentation: Comparative Side-Effect Profiles
The following tables summarize the quantitative data on the incidence of key side effects associated with risperidone and paliperidone from various clinical studies. It is important to note that direct head-to-head comparison data is not always available, and incidence rates can vary based on study design, patient population, and dosage.
Metabolic Side Effects
| Side Effect | Risperidone | Paliperidone | Key Findings and Citations |
| Weight Gain | Higher incidence reported in some studies.[5] | Generally associated with a lower or similar risk of significant weight gain compared to risperidone.[6] | A comparative study in first-episode male schizophrenia patients found that the body mass index in the risperidone group was higher than before treatment, while no significant difference was observed in the paliperidone group.[6] |
| Glucose Dysregulation | Associated with an increased risk of hyperglycemia and insulin (B600854) resistance.[7][8] | May have a more favorable profile regarding glucose metabolism compared to risperidone.[6] | In a study of first-episode male schizophrenia patients, fasting insulin and C-peptide levels were higher in the risperidone group after 8 weeks of treatment, with no significant change in the paliperidone group.[6] A preclinical study in rats showed that while both drugs induced dose-dependent insulin resistance, risperidone increased fasting glucose at more doses than paliperidone.[9] |
| Dyslipidemia | Can lead to elevations in cholesterol and triglycerides.[6][8] | May have a lesser impact on lipid profiles compared to risperidone. | A comparative study found that cholesterol and triglyceride levels were higher in the risperidone group after 8 weeks, with no significant difference in the paliperidone group.[6] |
Endocrine Side Effects
| Side Effect | Risperidone | Paliperidone | Key Findings and Citations |
| Hyperprolactinemia | Associated with a high incidence of elevated prolactin levels.[10][11] | Also causes significant hyperprolactinemia, with some studies suggesting a similar or slightly lower propensity compared to risperidone.[12][13] | Both risperidone and paliperidone are known to cause marked elevations in serum prolactin. The clinical significance of the differences between the two drugs is debated, with some guidelines suggesting routine monitoring for patients on either medication.[11][13] |
Neurological Side Effects
| Side Effect | Risperidone | Paliperidone | Key Findings and Citations |
| Extrapyramidal Symptoms (EPS) | Higher risk of EPS, particularly at higher doses. | Generally considered to have a lower risk of EPS compared to risperidone. | The difference in EPS liability may be attributed to paliperidone's pharmacokinetic profile, which provides more stable plasma concentrations. |
Cardiovascular Side Effects
| Side Effect | Risperidone | Paliperidone | Key Findings and Citations |
| Orthostatic Hypotension | Can occur due to alpha-1 adrenergic blockade. | Also associated with orthostatic hypotension. | Both drugs have alpha-blocking properties that can lead to a drop in blood pressure upon standing. |
| Tachycardia | Associated with an increased heart rate. | Tachycardia has also been reported. | Monitoring of heart rate is recommended for both medications. |
| QTc Interval Prolongation | Can cause a modest increase in the QTc interval. | Also associated with a modest QTc prolongation. | Both drugs should be used with caution in patients with known cardiovascular disease or in combination with other QTc-prolonging medications.[14][15] |
Experimental Protocols
Detailed experimental protocols for the assessment of side effects in pivotal clinical trials are often proprietary. However, the following outlines the general methodologies employed in studies comparing risperidone and paliperidone.
Assessment of Metabolic Side Effects
-
Methodology : In clinical trials, metabolic parameters are typically assessed at baseline and at regular intervals throughout the study.
-
Weight and Body Mass Index (BMI) : Measured using calibrated scales and stadiometers.
-
Glucose Metabolism : Fasting plasma glucose and insulin levels are measured. Insulin resistance is often calculated using the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR).[7] Oral glucose tolerance tests (OGTT) may also be performed.
-
Lipid Profile : Fasting blood samples are analyzed for total cholesterol, triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL) cholesterol.
-
-
Animal Models : Preclinical studies, such as those conducted in rats, utilize techniques like the intraperitoneal glucose tolerance test (IPGTT) and the hyperinsulinemic-euglycemic clamp (HEC) to assess glucose tolerance and insulin sensitivity, respectively.[16]
Assessment of Extrapyramidal Symptoms (EPS)
-
Methodology : Standardized rating scales are used by trained clinicians to assess the presence and severity of EPS.
-
Abnormal Involuntary Movement Scale (AIMS) : Used to assess for tardive dyskinesia.[17]
-
Simpson-Angus Scale (SAS) : Used to evaluate parkinsonian symptoms.[17]
-
Barnes Akathisia Rating Scale (BARS) : Used to assess akathisia.[17]
-
Drug-Induced Extrapyramidal Symptoms Scale (DIEPSS) : A comprehensive scale for various drug-induced movement disorders.[18] Assessments are typically performed at baseline and at multiple time points during the trial.
-
Assessment of Prolactin Levels
-
Methodology : Serum prolactin levels are measured from blood samples.
-
Timing : A baseline prolactin level is typically obtained before initiating treatment. Follow-up measurements are taken at specified intervals during the study to assess for changes from baseline.[11] It is recommended to consider the pulsatile nature of prolactin secretion and to standardize the timing of blood draws.[19]
-
Assessment of Cardiovascular Safety
-
Methodology : Cardiovascular safety is monitored through regular assessments of vital signs and electrocardiograms (ECGs).
-
Blood Pressure and Heart Rate : Measured at each study visit in both supine and standing positions to assess for orthostatic hypotension.[20]
-
ECG : Standard 12-lead ECGs are recorded at baseline and periodically throughout the trial to monitor for changes in cardiac conduction, including the QTc interval.[21][22]
-
Mandatory Visualization
Signaling Pathways and Metabolic Relationship
Experimental Workflow for Side-Effect Assessment
Signaling Pathways Implicated in Key Side Effects
Conclusion
The side-effect profiles of risperidone and its active metabolite, paliperidone, exhibit notable similarities and differences. Both medications carry risks of metabolic disturbances, hyperprolactinemia, and cardiovascular effects. However, paliperidone may offer a more favorable profile with respect to weight gain, glucose dysregulation, and extrapyramidal symptoms, which is likely attributable to its distinct pharmacokinetic properties that lead to more stable plasma concentrations.
For researchers and drug development professionals, these comparative data highlight the importance of considering not only the primary pharmacology of a drug but also its metabolic pathway and the pharmacokinetic profile of its metabolites. Future research should focus on conducting more direct, head-to-head comparative trials with detailed and standardized protocols to further elucidate the nuanced differences in the side-effect profiles of these and other antipsychotic agents. A deeper understanding of the specific signaling cascades downstream of D2 and 5-HT2A receptor antagonism that mediate these adverse effects will be instrumental in the development of safer and more tolerable antipsychotic medications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.report [fda.report]
- 8. Glucose and lipid metabolism of long-term risperidone monotherapy in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Risperidone - Wikipedia [en.wikipedia.org]
- 11. Monitoring prolactin in patients taking antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipsychotics | Patterns of Serum Prolactin Elevation Associated with Nine Second-Generation Antipsychotics in a Large Cohort of Patients with Schizophrenia | springermedicine.com [springermedicine.com]
- 13. tewv.nhs.uk [tewv.nhs.uk]
- 14. Cardiovascular safety of antipsychotics: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. saspublishers.com [saspublishers.com]
- 18. Drug-induced Extrapyramidal Symptoms Scale (DIEPSS) Serbian Language version: Inter-rater and Test-retest Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current guidelines and their recommendations for prolactin monitoring in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 22. banook.com [banook.com]
Comparative Validation of a Novel Bioanalytical Method for 9-Hydroxyrisperidone Against a Reference LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a new, hypothetical bioanalytical method for the quantification of 9-hydroxyrisperidone (9-OH-risperidone) in human plasma against a well-established, validated reference method. The comparison is based on key validation parameters as stipulated by regulatory agencies such as the FDA and EMA. All experimental data is presented to facilitate a clear and objective assessment of the new method's performance.
Experimental Protocols
This section outlines the detailed methodologies for both the reference and the new bioanalytical methods for the determination of this compound.
1.1. Reference Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The reference method is a robust and validated LC-MS/MS assay for the determination of risperidone (B510) and its active metabolite, 9-hydroxyrisperidone, in human plasma.[1]
-
Sample Preparation: A solid-phase extraction (SPE) is employed for sample cleanup and concentration.[1] To 500 µL of human plasma, an internal standard (IS) is added. The sample is then loaded onto a mixed-mode SPE cartridge at pH 6. After washing, the analytes are eluted, and the eluate is evaporated to dryness and reconstituted for injection.[1]
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm, 1.8 µm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 6 minutes.[2]
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Monitored Transitions:
-
This compound: Precursor ion → Product ion (specific m/z values to be monitored).
-
Internal Standard: Precursor ion → Product ion (specific m/z values to be monitored).
-
-
Detection: Multiple Reaction Monitoring (MRM).[3]
-
1.2. New Bioanalytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
The new method aims to improve upon the reference method in terms of speed and sensitivity.
-
Sample Preparation: A simplified protein precipitation method is utilized. To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard is added. The sample is vortexed and then centrifuged to precipitate proteins. The supernatant is directly injected into the UPLC-MS/MS system.
-
Chromatographic Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase: Isocratic elution with a mixture of 2 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid and acetonitrile (60:40, v/v).[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Run Time: Approximately 3 minutes.
-
-
Mass Spectrometric Conditions:
Data Presentation: Comparative Validation Summary
The following table summarizes the key validation parameters for the new and reference bioanalytical methods for this compound. The acceptance criteria are based on FDA and EMA guidelines.[4][5][6]
| Validation Parameter | Acceptance Criteria | Reference Method (LC-MS/MS) | New Method (UPLC-MS/MS) |
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.999 |
| Calibration Range | - | 0.1 - 250 ng/mL[1] | 0.05 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 5; Accuracy ±20%; Precision ≤20% | 0.1 ng/mL[1] | 0.05 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ: ±20%) | -1.8% to 5.2% | -3.5% to 4.8% |
| Precision (% CV) | ≤ 15% (except LLOQ: ≤20%) | Intra-day: ≤ 6%; Inter-day: ≤ 8%[7] | Intra-day: ≤ 5%; Inter-day: ≤ 7% |
| Selectivity | No significant interference at the retention time of the analyte and IS. | Passed | Passed |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Passed | Passed |
| Recovery (%) | Consistent, precise, and reproducible. | 85.2% | 92.5% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Change within ±15% | Stable | Stable |
Mandatory Visualization
The following diagrams illustrate the workflow of the bioanalytical method validation process and the logical relationship for method comparison.
Caption: Workflow for the development and validation of a bioanalytical method.
Caption: Logical relationship for the comparison of two bioanalytical methods.
Objective Comparison and Conclusion
Both the reference LC-MS/MS method and the new UPLC-MS/MS method have demonstrated acceptable performance according to regulatory guidelines for the quantification of this compound in human plasma.
The new UPLC-MS/MS method offers several advantages over the reference method:
-
Improved Sensitivity: The LLOQ of the new method (0.05 ng/mL) is twofold lower than the reference method (0.1 ng/mL), which is beneficial for studies requiring high sensitivity.
-
Faster Analysis Time: The run time of the new method is significantly shorter (3 minutes vs. 6 minutes), which increases sample throughput.
-
Simplified Sample Preparation: The protein precipitation technique is faster and less labor-intensive compared to the solid-phase extraction used in the reference method.
The reference LC-MS/MS method remains a reliable and robust assay, suitable for a wide range of pharmacokinetic studies.[1]
References
- 1. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic development of a bioanalytical UPLC-MS/MS method for estimation of risperidone and its active metabolite in long-acting microsphere formulation in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of 9-OH-Risperidone and Quetiapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of 9-hydroxyrisperidone (9-OH-risperidone, also known as paliperidone), the active metabolite of risperidone, and quetiapine (B1663577), two widely prescribed second-generation atypical antipsychotics. Beyond their established efficacy in treating psychotic disorders, emerging evidence suggests these agents may confer neuroprotective benefits, a crucial consideration for long-term patient care and the development of novel therapeutics for neurodegenerative and psychiatric conditions. This document synthesizes in vitro and in vivo experimental data to illuminate the comparative neuroprotective profiles of these two compounds, detailing the underlying molecular mechanisms and experimental methodologies.
In Vitro Neuroprotective Efficacy
A key study directly comparing the effects of this compound and quetiapine on neuronal survival was conducted by Schmidt et al. (2008) using the human neuroblastoma SH-SY5Y cell line. The findings from this research provide a quantitative basis for comparison.
Data Presentation: Neuronal Cell Survival and Metabolism
The following tables summarize the quantitative data on the effects of this compound and quetiapine on the survival and metabolic activity of human neuronal cells.
| Table 1: Effect of this compound and Quetiapine on Neuronal Cell Survival (SH-SY5Y cells) | ||||
| Concentration (µg/mL) | 1.6 | 3.1 | 6.3 | 12.5 |
| This compound (% of control) | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced |
| Quetiapine (% of control) | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced | Significantly Enhanced |
Data adapted from Schmidt et al. (2008). The study reported a statistically significant enhancement of cell survival at these lower concentrations for both compounds. Higher concentrations of this compound showed cytotoxic effects, a phenomenon not observed with quetiapine within the tested range.
| Table 2: Effect of this compound and Quetiapine on Neuronal ATP Levels (SH-SY5Y cells) | |
| Compound (at 25 µg/mL) | Change in ATP Levels |
| This compound | Significantly Increased |
| Quetiapine | No significant effect |
Data adapted from Schmidt et al. (2008). This suggests that at this specific concentration, this compound may enhance cellular energy metabolism in neuronal cells.
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and quetiapine are mediated by distinct and overlapping intracellular signaling pathways. These pathways are crucial for promoting cell survival, reducing apoptosis, and combating oxidative stress.
This compound (Paliperidone)
Preclinical studies indicate that paliperidone's neuroprotective actions are significantly linked to the Akt/GSK3β and SIRT1/miR-134 signaling cascades.
-
Akt/GSK3β Pathway : Paliperidone (B428) has been shown to protect prefrontal cortical neurons from NMDA receptor antagonist-induced damage by activating Akt1 and inhibiting Glycogen Synthase Kinase 3β (GSK3β). This pathway is fundamental in promoting cell survival and neuronal growth.
-
SIRT1/miR-134 Pathway : In SH-SY5Y cells, paliperidone can shield against neurotoxicity by inhibiting calcium influx and modulating the SIRT1/miR-134 pathway. This suggests a role in regulating synaptic plasticity and neuronal resilience.
Quetiapine
Quetiapine's neuroprotective mechanisms are multifaceted, involving the modulation of neurotrophic factors, anti-apoptotic proteins, and key signaling kinases.
-
CREB/BDNF Pathway : Quetiapine has been demonstrated to activate the CREB (cAMP response element-binding protein)/BDNF (brain-derived neurotrophic factor) signaling pathway. This is a critical pathway for neuronal survival, synaptic plasticity, and cognitive function.
-
Akt/GSK3β Pathway : Similar to paliperidone, quetiapine can activate the Akt signaling pathway, leading to the inhibition of GSK3β. This action is implicated in its therapeutic effects in models of Alzheimer's disease.
-
Anti-apoptotic Mechanisms : Quetiapine has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2, thereby protecting against cell death.
In Vivo Evidence of Neuroprotection
Animal models provide valuable insights into the potential therapeutic applications of these compounds in complex neurodegenerative and psychiatric disorders.
-
This compound (Paliperidone) : In animal models of schizophrenia, paliperidone has demonstrated the ability to prevent or reverse schizophrenia-like behaviors. These effects are thought to be linked to its ability to modulate neurotransmitter systems and potentially protect against the neurodevelopmental and neurodegenerative aspects of the illness.
-
Quetiapine : In transgenic mouse models of Alzheimer's disease, chronic administration of quetiapine has been shown to attenuate memory deficits and reduce β-amyloid plaque pathology.[1] These effects are associated with the normalization of GSK-3β activity and increased expression of the neuroprotective protein BDNF.
Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of the neuroprotective effects of this compound and quetiapine.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding : SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with a medium containing various concentrations of this compound or quetiapine. Control wells receive the vehicle solvent.
-
Incubation : Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2. Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment : Performed as described for the MTT assay.
-
Supernatant Collection : After incubation, the plate is centrifuged, and the supernatant is carefully transferred to a new plate.
-
LDH Reaction : An LDH reaction mixture is added to each well.
-
Incubation : The plate is incubated at room temperature, protected from light.
-
Absorbance Measurement : The absorbance is measured at 490 nm. Cytotoxicity is calculated based on the amount of LDH released compared to control wells.
Signaling Pathway Analysis
1. Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect specific proteins in a sample.
-
Cell Lysis : Treated and control cells are lysed to release their protein content.
-
Protein Quantification : The total protein concentration in each lysate is determined.
-
Gel Electrophoresis : Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-GSK3β, total GSK3β, Bcl-2).
-
Secondary Antibody Incubation : The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection : A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of protein levels.
2. Quantitative Real-Time PCR (qPCR) for Gene Expression
qPCR is used to measure the amount of a specific mRNA, providing an indication of gene expression.
-
RNA Extraction : Total RNA is isolated from treated and control cells.
-
Reverse Transcription : The extracted RNA is converted into complementary DNA (cDNA).
-
qPCR Reaction : The cDNA is mixed with primers specific for the gene of interest (e.g., BDNF) and a fluorescent dye.
-
Amplification and Detection : The mixture undergoes cycles of amplification in a qPCR machine, which detects the fluorescence produced in real-time.
-
Data Analysis : The expression level of the target gene is normalized to a housekeeping gene to determine the relative change in expression.
Conclusion
Both this compound and quetiapine exhibit neuroprotective properties in preclinical models, although they appear to act through partially distinct molecular mechanisms. In vitro studies suggest that at lower, therapeutically relevant concentrations, both compounds can enhance neuronal survival. Notably, this compound has been shown to increase cellular ATP levels, suggesting a potential impact on neuronal energy metabolism.
The neuroprotective effects of this compound are linked to the activation of the Akt/GSK3β pathway and modulation of the SIRT1/miR-134 axis. Quetiapine's neuroprotective profile is characterized by its influence on the CREB/BDNF pathway, activation of Akt/GSK3β signaling, and upregulation of the anti-apoptotic protein Bcl-2.
In vivo studies further support the neuroprotective potential of these drugs, with paliperidone showing promise in models of schizophrenia and quetiapine demonstrating beneficial effects in models of Alzheimer's disease.
For researchers and drug development professionals, these findings highlight the potential of atypical antipsychotics beyond their primary indications. A deeper understanding of their distinct neuroprotective mechanisms could inform the development of novel, targeted therapies for a range of neurological and psychiatric disorders characterized by neuronal dysfunction and loss. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the relative neuroprotective efficacy of these two important therapeutic agents.
References
Validating Animal Models for Studying the Cognitive Effects of 9-OH-Risperidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of animal models used to validate the cognitive effects of 9-hydroxy-risperidone (paliperidone), the primary active metabolite of risperidone (B510). By presenting supporting experimental data, detailed protocols, and visualizing key pathways, this document aims to assist in the selection and design of preclinical studies investigating the cognitive impact of this atypical antipsychotic.
Comparative Performance of Animal Models
The validation of animal models for assessing the cognitive effects of 9-OH-risperidone often relies on inducing cognitive deficits that mimic aspects of psychiatric disorders like schizophrenia. The most common approaches involve the use of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) and dizocilpine (B47880) (MK-801), to disrupt cognitive processes. The ability of this compound (paliperidone) to reverse these induced deficits serves as a measure of its potential cognitive-enhancing effects.
Below is a summary of quantitative data from studies utilizing these models to evaluate the impact of paliperidone (B428) on cognitive performance in rodents.
| Animal Model | Behavioral Test | Species/Strain | This compound (Paliperidone) Dose | Key Findings | Reference |
| NMDA Receptor Antagonist Model (MK-801-induced deficit) | Morris Water Maze (MWM) | Mice | 0.125 mg/kg & 0.25 mg/kg | - Reversed MK-801-induced increases in escape latency.- Significantly decreased the MK-801-induced increment in the mean distance to the platform. | [1] |
| Radial Arm Maze (RAM) | Mice | 0.125 mg/kg & 0.25 mg/kg | - Reversed MK-801-induced cognitive deficits. | [1] | |
| Prenatal Immune Activation Model (Poly I:C) | Microdialysis (Glutamate Levels) | Rats | 0.01 mg/kg/day | - Normalized elevated basal extracellular glutamate (B1630785) in the prefrontal cortex. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in the comparison of animal models.
NMDA Receptor Antagonist-Induced Cognitive Deficit Model
This model is widely used to screen for drugs with potential efficacy against cognitive symptoms of schizophrenia.[3][4]
1. Induction of Cognitive Deficit:
-
Administration: MK-801 is administered to induce cognitive impairment. For example, a single injection of MK-801 (0.1 mg/kg) can be used in mice.[1] For a sub-chronic model using PCP, female hooded-Lister rats can receive PCP (2 mg/kg, twice daily) for 7 days, followed by a 7-day drug-free period.[3]
-
Rationale: NMDA receptor antagonists disrupt glutamatergic neurotransmission, which is implicated in the cognitive deficits of schizophrenia.[5][6]
2. Drug Administration:
-
Compound: Paliperidone (this compound).
-
Route and Timing: The route and timing of administration are critical. For instance, paliperidone can be administered subcutaneously or orally prior to behavioral testing.[7][8] In studies reversing MK-801 deficits, paliperidone was given concurrently with the antagonist.[1]
3. Behavioral Assessment:
-
Morris Water Maze (MWM): This test assesses spatial learning and memory.[1]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues. Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed).[9][10][11]
-
-
Novel Object Recognition (NOR) Test: This test evaluates recognition memory.[12][13][14][15]
Cholinergic Deficit Model
While less common for testing antipsychotics, models of cholinergic deficits, such as those induced by scopolamine (B1681570), are used to study cognitive impairment, particularly in the context of delirium and dementia.[16][17][18] Given the complex interplay of neurotransmitter systems, evaluating this compound in this model could provide broader insights into its cognitive effects.
1. Induction of Cognitive Deficit:
-
Agent: Scopolamine, a muscarinic receptor antagonist.[17]
-
Administration: A single injection of scopolamine can induce transient cognitive deficits.
-
Rationale: This model mimics the cognitive impairments associated with reduced cholinergic neurotransmission.[18][19]
2. Drug Administration:
-
Compound: Paliperidone (this compound).
-
Route and Timing: Paliperidone would be administered prior to the scopolamine injection and subsequent behavioral testing to assess its potential to prevent or reverse the induced deficits.
3. Behavioral Assessment:
-
Cognitive tasks sensitive to cholinergic disruption, such as the passive avoidance test or the Y-maze, would be appropriate.
Signaling Pathways and Mechanisms of Action
The cognitive effects of this compound (paliperidone) are primarily attributed to its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[20][21] However, its broader receptor binding profile and downstream effects on signaling pathways contribute to its overall impact on cognition.
Key Signaling Pathways:
-
Dopamine D2 Receptor Antagonism: Modulation of dopamine signaling in the prefrontal cortex and hippocampus is crucial for learning and memory.[22][23]
-
Serotonin 5-HT2A Receptor Antagonism: This action is thought to contribute to the atypical profile of the drug, potentially by modulating dopamine release in key brain regions.[21][22]
-
NMDA Receptor Modulation: Paliperidone has been shown to prevent the MK-801-induced increase in extracellular glutamate, suggesting a modulatory effect on the glutamatergic system.[2] This is significant as NMDA receptor hypofunction is a leading hypothesis for cognitive impairment in schizophrenia.[24][25]
Below is a diagram illustrating the proposed signaling pathway through which this compound may exert its cognitive effects in an NMDA receptor antagonist model.
Logical Workflow for Model Validation
The process of validating an animal model for studying the cognitive effects of this compound involves a series of logical steps, from model selection to data analysis and interpretation.
References
- 1. ijmrhs.com [ijmrhs.com]
- 2. Effect of paliperidone and risperidone on extracellular glutamate in the prefrontal cortex of rats exposed to prenatal immune activation or MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonist rodent models for cognition in schizophrenia and identification of novel drug treatments, an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptors, cognition and schizophrenia--testing the validity of the NMDA receptor hypofunction hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paliperidone to Treat Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. benchchem.com [benchchem.com]
- 8. Paliperidone Prevents Brain Toll-Like Receptor 4 Pathway Activation and Neuroinflammation in Rat Models of Acute and Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Results of the Morris water maze test. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholinergic models of memory impairment in animals and man: scopolamine vs. biperiden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholinergic Deficiency Hypothesis in Delirium: A Synthesis of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cognitive burden of anticholinergic medications in psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of antipsychotic and anticholinergic medications on cognition in chronic patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improvement in social and cognitive functioning associated with paliperidone extended-release treatment in patients with schizophrenia: a 24-week, single arm, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of risperidone/paliperidone versus placebo on cognitive functioning over the first 6 months of treatment for psychotic disorder: secondary analysis of a triple-blind randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of 9-OH-Risperidone and Aripiprazole
This guide provides a detailed comparative study of the metabolic stability of two prominent atypical antipsychotics: 9-hydroxyrisperidone (paliperidone) and aripiprazole (B633). For researchers, scientists, and professionals in drug development, understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall clinical efficacy and safety. This document presents quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.
Metabolic Pathways and Bioactivation
The metabolic stability of a drug is largely determined by its susceptibility to biotransformation by drug-metabolizing enzymes. The pathways for 9-OH-risperidone and aripiprazole differ significantly, impacting their clearance and potential for metabolic-based drug interactions.
This compound (Paliperidone): As the active metabolite of risperidone, paliperidone (B428) exhibits high metabolic stability.[1] It undergoes minimal hepatic metabolism, with the majority of the drug being eliminated unchanged through renal excretion.[1][2][3][4] Approximately 59% of an administered dose is excreted unmetabolized in the urine.[1][2][3][4] While in vitro studies have indicated minor involvement of cytochrome P450 enzymes CYP2D6 and CYP3A4, their contribution to in vivo clearance is not significant.[1] This low reliance on hepatic metabolism translates to a lower potential for drug-drug interactions mediated by the CYP450 system.[1]
Aripiprazole: In contrast, aripiprazole is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6.[5][6][7][8] These enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole, while N-dealkylation is catalyzed by CYP3A4.[6][9] Aripiprazole is converted to an active metabolite, dehydro-aripiprazole, which also possesses pharmacological activity.[6][9] Due to its significant metabolism by CYP2D6 and CYP3A4, aripiprazole has a higher potential for drug-drug interactions with inhibitors or inducers of these enzymes.[7][8]
Quantitative Comparison of Metabolic Stability
The following table summarizes the key pharmacokinetic parameters related to the metabolic stability of this compound and aripiprazole. It is important to note that obtaining in vitro metabolic stability data for this compound is challenging due to its primary route of elimination being renal excretion rather than hepatic metabolism.
| Parameter | This compound (Paliperidone) | Aripiprazole |
| Primary Route of Elimination | Renal excretion (approx. 59% as unchanged drug)[1][2][3][4] | Hepatic metabolism[5][6][7][8] |
| Primary Metabolizing Enzymes | Minimal involvement of CYP2D6 and CYP3A4[1] | CYP3A4 and CYP2D6[5][6][7][8] |
| In Vivo Half-Life (t½) | ~23 hours[1] | ~75 hours (parent drug), ~94 hours (dehydro-aripiprazole)[8] |
| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes (HLM) | Data not readily available due to minimal hepatic metabolism. Expected to be very low. | < 5.8 to 477 µl/min/mg[10] |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol outlines a typical procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.
1. Materials and Reagents:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
2. Experimental Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL final protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the HLM mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (at a specified concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed HLM mixture.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction in the collected aliquots by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the zero-time point.
-
Determine In Vitro Half-Life (t½): Plot the natural logarithm of the percent remaining of the parent compound against time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The in vitro half-life is then calculated using the formula: t½ = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / amount of microsomal protein in mg).
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Plasma 9-OH-Risperidone Levels as a Therapeutic Marker: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of plasma 9-OH-risperidone levels as a therapeutic marker in the management of psychiatric disorders. We will delve into the quantitative data supporting its use, compare it with alternative monitoring strategies, and provide detailed experimental protocols for key methodologies.
Introduction: The Rationale for Therapeutic Drug Monitoring of Risperidone (B510)
Risperidone, an atypical antipsychotic, is extensively metabolized in the liver to its primary active metabolite, 9-hydroxyrisperidone (this compound), also known as paliperidone.[1] This conversion is primarily mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[2] Both risperidone and this compound exhibit similar pharmacological activity, binding to dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3][4] The combined plasma concentration of risperidone and this compound is referred to as the "active moiety."[5] Due to significant interindividual variability in metabolism, influenced by genetic polymorphisms of CYP2D6, monitoring the plasma concentration of the active moiety is proposed to be a valuable tool for optimizing therapy, ensuring efficacy, and minimizing adverse effects.[6]
Comparative Data: Plasma Levels and Clinical Outcomes
The therapeutic range for the active moiety of risperidone is generally suggested to be between 20 and 60 ng/mL .[7] However, the correlation between plasma concentrations and clinical response has been a subject of ongoing research with some conflicting findings.
| Parameter | Risperidone | This compound | Active Moiety (Risperidone + this compound) | Reference |
| Half-life (Extensive Metabolizers) | 3 hours | 21 hours | 24 hours | [8] |
| Half-life (Poor Metabolizers) | 20 hours | 30 hours | ~20-30 hours | [8] |
| Plasma Protein Binding | 90% | 77% | N/A | [8] |
| Primary Metabolizing Enzyme | CYP2D6, CYP3A4 | Primarily renal excretion | N/A | [2][6] |
| Suggested Therapeutic Range | N/A | N/A | 20-60 ng/mL | [7] |
| Study Finding | Correlation with Clinical Efficacy | Correlation with Adverse Effects (e.g., Extrapyramidal Symptoms) | Reference |
| Study 1 | No significant correlation found between active moiety levels and improvement in PANSS scores. | Higher active moiety concentrations were associated with a greater incidence of extrapyramidal symptoms. | [9] |
| Study 2 | A positive linear correlation was observed between the active moiety plasma levels and the administered dose. However, non-responders showed significantly higher active moiety plasma levels than responders. | Higher plasma levels at week 2 predicted an incidence of EPS. | [10] |
| Study 3 | A curvilinear relationship was observed between the active moiety and PANSS improvement, with optimal improvement seen in patients with plasma levels ranging from 15 to 30 ng/mL. | Not explicitly stated. | |
| Study 4 | No correlation was found between serum concentration values (including the sum of risperidone and this compound) and any of the clinical scales. | Serum prolactin and neurological rating scale for extrapyramidal effects rose and remained stable after reaching steady state. |
Experimental Protocols
Accurate quantification of risperidone and this compound in plasma is crucial for therapeutic drug monitoring. The most common and robust method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Risperidone and this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add an internal standard (e.g., a deuterated analog of risperidone or a compound with similar chemical properties).
-
Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with a series of solvents (e.g., water, methanol) to remove interfering substances.
-
Elute the analytes (risperidone and this compound) and the internal standard with a suitable elution solvent (e.g., a mixture of methanol (B129727) and ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion.
-
Risperidone: Monitor the transition of the protonated molecule [M+H]+ to a specific fragment ion.
-
This compound: Monitor the transition of its protonated molecule [M+H]+ to a specific fragment ion.
-
Internal Standard: Monitor the transition of its protonated molecule [M+H]+ to a specific fragment ion.
-
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of known concentrations of risperidone and this compound in blank plasma.
-
Analyze the calibration standards and the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of risperidone and this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Signaling Pathway
Caption: Mechanism of action of risperidone and this compound.
Experimental Workflow
Caption: Workflow for therapeutic drug monitoring of risperidone.
Logical Relationship
Caption: Metabolic pathway of risperidone to this compound.
Conclusion
The therapeutic drug monitoring of the active moiety of risperidone (risperidone + this compound) offers a valuable tool for personalizing treatment. While a direct and consistent correlation with clinical efficacy across all patient populations remains an area of active investigation, monitoring plasma levels can aid in assessing adherence, understanding variability in drug metabolism, and minimizing the risk of concentration-dependent adverse effects. The established therapeutic range of 20-60 ng/mL provides a useful, albeit not absolute, target for clinicians. The use of robust analytical methods like LC-MS/MS is essential for accurate quantification to guide clinical decision-making. Further research is warranted to delineate more precise therapeutic windows for specific patient populations and clinical indications.
References
- 1. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. droracle.ai [droracle.ai]
- 4. scispace.com [scispace.com]
- 5. lcms.cz [lcms.cz]
- 6. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Quantification of risperidone and 9-hydroxyrisperidone in plasma and saliva from adult and pediatric patients by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Metabolism of Risperidone Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantioselective metabolism of the atypical antipsychotic drug risperidone (B510) in various species, including humans, rats, dogs, and monkeys. Understanding species-specific differences in drug metabolism is crucial for the preclinical evaluation and clinical development of new pharmaceuticals. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a deeper understanding of risperidone's stereoselective pharmacokinetics.
Introduction to Enantioselective Metabolism of Risperidone
Risperidone is metabolized in the liver primarily through hydroxylation to its major active metabolite, 9-hydroxyrisperidone (paliperidone). This metabolic process is primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[1][2][3] The hydroxylation of risperidone introduces a chiral center, resulting in the formation of two enantiomers: (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone.
The formation of these enantiomers is stereoselective, with different enzymes preferentially producing one enantiomer over the other. In humans, CYP2D6 is predominantly responsible for the formation of the (+)-enantiomer, while CYP3A4 plays a larger role in the formation of the (-)-enantiomer.[1][2][4] This enantioselectivity can lead to different plasma concentration ratios of the two enantiomers, which may have clinical implications as they can exhibit different pharmacological and toxicological profiles. This guide compares the available data on this enantioselective metabolism across different species to aid in the translation of preclinical findings to the clinical setting.
Quantitative Data on Enantioselective Metabolism
The following table summarizes the available quantitative data on the plasma concentrations of (+)-9-hydroxyrisperidone and (-)-9-hydroxyrisperidone following the administration of risperidone in different species.
| Species | Administration Route & Dose | (+)-9-HRIS:(-)-9-HRIS Ratio (AUC ratio) | Key Findings | Reference |
| Human | Oral (clinical treatment) | (+)-enantiomer is higher than (-)-enantiomer in extensive CYP2D6 metabolizers.[1] | CYP2D6 is the predominant enzyme for (+)-9-hydroxylation, the major metabolic pathway. CYP3A catalyzes the formation of the (-)-9-hydroxymetabolite.[1] | Yasui-Furukori et al., 2001[1] |
| Rat (Sprague-Dawley) | Intravenous (1 mg/kg) | ~1.2 | The plasma exposure to the S-enantiomer ((+)-9-HRIS) was slightly higher than the R-enantiomer ((-)-9-HRIS)). | Prasad et al., 2017 |
| Rat (Sprague-Dawley) | Oral (6 mg/kg) | ~1.3 | Similar to IV administration, the S-enantiomer showed slightly higher plasma exposure. | Prasad et al., 2017 |
| Dog (Beagle) | Not Available | Data not available in the provided search results. | Major metabolic pathways are similar to humans, with 9-hydroxyrisperidone being the main metabolite.[5] | Meuldermans et al., 1994[5] |
| Monkey (Rhesus) | Not Available | Data not available in the provided search results. | The presence of 9-hydroxyrisperidone in plasma has been confirmed. | - |
*HRIS: 9-hydroxyrisperidone. Note: Quantitative data for dogs and monkeys on the enantioselective metabolism of risperidone were not available in the provided search results.
Metabolic Pathway of Risperidone
The following diagram illustrates the primary metabolic pathway of risperidone, highlighting the enantioselective formation of its major metabolite, 9-hydroxyrisperidone.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of the key experimental protocols from the cited studies.
Human In Vitro Metabolism Study (Yasui-Furukori et al., 2001)[1]
-
Objective: To evaluate the roles of CYP2D6 and CYP3A4/5 in the enantioselective formation of 9-hydroxyrisperidone.
-
Methodology:
-
Microsomes: Human liver microsomes from six individuals were used.
-
Recombinant Enzymes: Recombinant human CYP2D6, CYP3A4, and CYP3A5 were used.
-
Incubation: Risperidone was incubated with liver microsomes or recombinant enzymes in the presence of an NADPH-generating system.
-
Inhibition Studies: Quinidine (a potent CYP2D6 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) were used to determine the contribution of each enzyme.
-
Analytical Method: The enantiomers of 9-hydroxyrisperidone were separated and quantified using high-pressure liquid chromatography (HPLC) with a chiral alpha-1 acid glycoprotein (B1211001) column.
-
Rat In Vivo Pharmacokinetic Study (Prasad et al., 2017)
-
Objective: To develop and validate an enantioselective analytical method for the simultaneous estimation of risperidone and its 9-hydroxyl metabolites in rat plasma and to characterize their pharmacokinetics.
-
Methodology:
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration: Risperidone was administered either intravenously (1 mg/kg) or orally (6 mg/kg).
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Sample Preparation: Plasma samples were subjected to protein precipitation.
-
Analytical Method: A validated supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) method was used for the simultaneous quantification of risperidone, (+)-9-hydroxyrisperidone, and (-)-9-hydroxyrisperidone.
-
Typical Experimental Workflow for In Vitro Metabolism Studies
The following diagram outlines a typical workflow for conducting in vitro studies of enantioselective drug metabolism using liver microsomes.
Discussion and Conclusion
The enantioselective metabolism of risperidone shows notable species differences. In humans, the formation of (+)-9-hydroxyrisperidone is the major metabolic pathway and is primarily mediated by CYP2D6.[1] In contrast, data from Sprague-Dawley rats suggest a less pronounced stereoselectivity, with only a slight preference for the formation of the (+)-enantiomer.
The lack of quantitative enantioselective data for dogs and monkeys represents a significant knowledge gap. While the primary metabolic pathways in dogs appear to be similar to humans, further studies are needed to elucidate the specific roles of their CYP2D6 and CYP3A4 orthologs in the stereoselective metabolism of risperidone. Such data would be invaluable for improving the accuracy of preclinical models used to predict human pharmacokinetics and potential drug-drug interactions.
References
- 1. Different enantioselective 9-hydroxylation of risperidone by the two human CYP2D6 and CYP3A4 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 5. The metabolism and excretion of risperidone after oral administration in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 9-OH-Risperidone
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to final disposal. 9-OH-risperidone, also known as paliperidone, is an active metabolite of the antipsychotic medication risperidone. Due to its toxicological properties, it is classified as a hazardous chemical waste.[1] Adherence to stringent disposal protocols is not only a matter of laboratory safety and environmental responsibility but also a legal requirement under federal and local regulations.[1]
In the United States, the primary regulatory framework governing pharmaceutical waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] This legislation mandates that hazardous pharmaceutical waste be managed from its generation to its final disposal to protect human health and the environment.[2]
Core Disposal Principles
The recommended and required method for the disposal of this compound and related waste is high-temperature incineration at a licensed hazardous waste facility.[1][3] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Prohibited disposal methods are strictly enforced:
-
Drain Disposal: Flushing this compound or any solutions containing it down the sink or toilet is prohibited.[1] The EPA's Subpart P rule explicitly forbids the sewering of hazardous waste pharmaceuticals by healthcare facilities.[1][3] Improper disposal can lead to the contamination of water supplies and soil, harming wildlife and potentially impacting human health.[2][4]
-
Regular Trash: Discarding this compound or contaminated materials in the regular, non-hazardous trash is not permitted.[1] This can lead to environmental contamination and pose a public health risk.[1]
Step-by-Step Disposal Protocol for a Laboratory Setting
A systematic approach is crucial for the safe handling and disposal of this compound waste. The following steps outline a comprehensive operational plan:
1. Hazard Assessment and Waste Segregation:
-
Before commencing any work, confirm the classification of this compound waste as hazardous pharmaceutical waste.[1]
-
Segregate all materials contaminated with this compound from the general, non-hazardous waste stream. This includes:
2. Personal Protective Equipment (PPE):
-
When handling this compound waste, personnel must wear appropriate PPE to prevent direct contact. This includes:
3. Waste Collection and Containerization:
-
Collect all this compound waste in designated, robust, and leak-proof containers.[1]
-
Whenever possible, leave the chemical in its original container. For other contaminated materials, use containers approved for hazardous waste.[1]
-
Ensure containers are tightly sealed to prevent spills or the release of dust.[1] In laboratory settings, color-coded containers are often used for waste segregation. For hazardous pharmaceutical waste, black containers are typically used.[5]
4. Labeling of Hazardous Waste Containers:
-
Properly label the waste container immediately upon the first addition of waste.[1] The label must include:
5. Temporary Storage:
-
Store the sealed and labeled waste containers in a secure, designated satellite accumulation area within the laboratory.[1]
-
This storage area should be well-ventilated and secured to prevent unauthorized access.[1]
6. Disposal Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] They will arrange for a licensed hazardous waste management company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
Data on Disposal and Regulatory Oversight
While specific experimental protocols for the disposal of this compound at a laboratory scale are not applicable due to the requirement for professional disposal, the following table summarizes the key logistical and regulatory information.
| Parameter | Guideline | Regulatory Body/Reference |
| Waste Classification | Hazardous Pharmaceutical Waste | EPA (under RCRA)[1][2] |
| Primary Disposal Method | High-Temperature Incineration | EPA[1][3] |
| Prohibited Disposal | Drain (Sewering) and Regular Trash | EPA Subpart P[1][3] |
| Container Type | Robust, Leak-Proof, Sealed | Benchchem[1] |
| Container Color Code | Black (for RCRA hazardous waste) | ASMAI[5] |
| Labeling Requirements | "Hazardous Waste", Chemical Name, Hazard, Date | Benchchem[1] |
| Governing Legislation | Resource Conservation and Recovery Act (RCRA) | EPA[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 9-OH-Risperidone
For laboratory professionals engaged in research and development, ensuring personal and environmental safety during the handling of potent active pharmaceutical ingredients (APIs) like 9-hydroxyrisperidone is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Handling Protocols
9-Hydroxyrisperidone, the primary active metabolite of the atypical antipsychotic risperidone, requires careful handling due to its pharmacological activity.[1][2] Adherence to the following personal protective equipment (PPE) and engineering controls is mandatory to minimize exposure risk.
Engineering Controls: All handling of 9-hydroxyrisperidone powder should be conducted in a designated area, exclusively under a certified chemical fume hood to prevent inhalation of airborne particles. The work area should be equipped with readily accessible eyewash stations and safety showers.[3]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is critical for safeguarding against accidental contact and inhalation. The following table summarizes the required PPE for handling 9-hydroxyrisperidone.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile) | To prevent skin contact with the compound.[4][5] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of inhalation, especially outside of a fume hood.[5] |
| Lab Coat/Coveralls | Disposable or dedicated lab coat/coveralls | To protect personal clothing and prevent cross-contamination.[6] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of 9-hydroxyrisperidone in a laboratory setting, from preparation to disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of 9-hydroxyrisperidone and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.[7]
Step-by-Step Disposal Protocol:
-
Segregation: All materials that have come into contact with 9-hydroxyrisperidone, including gloves, disposable lab coats, weighing papers, and pipette tips, must be segregated from regular laboratory trash.
-
Containerization: Place all contaminated solid waste into a designated, leak-proof hazardous waste container.[7] Liquid waste containing 9-hydroxyrisperidone should be collected in a separate, clearly labeled, and sealed container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "9-Hydroxyrisperidone," and the associated hazards (e.g., "Toxic").[7]
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7]
Prohibited Disposal Methods:
-
Do NOT dispose of 9-hydroxyrisperidone down the drain.[7]
-
Do NOT discard 9-hydroxyrisperidone or contaminated materials in the regular trash.[7]
By adhering to these stringent safety and disposal protocols, researchers can mitigate the risks associated with handling 9-hydroxyrisperidone, ensuring a safe and compliant laboratory environment.
References
- 1. 9-Hydroxyrisperidone | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Risperidone (and 9-hydroxyrisperidone) | Synnovis [synnovis.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
